molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Cat. No.: B1592607
CAS No.: 202273-25-4
M. Wt: 165.58 g/mol
InChI Key: OGOPAVRSPJYRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrido[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Chloropyrido[3,4-d]pyrimidine

[1][2]

Executive Summary & Structural Context

Target Molecule: this compound Formula: C₇H₄ClN₃ Molecular Weight: 165.58 Da (³⁵Cl) Core Challenge: Distinguishing the 6-chloro regioisomer from its 8-chloro analogue and the isomeric pyrido[2,3-d] or pyrido[4,3-d] scaffolds.[1][2]

The pyrido[3,4-d]pyrimidine system is a 1,3,7-triazanaphthalene .[1][2] The correct IUPAC numbering is critical for elucidation:

  • Positions 1, 3: Nitrogen atoms (Pyrimidine ring).[1][2][3][4][5]

  • Position 7: Nitrogen atom (Pyridine ring).[1][2][4][5][6][7]

  • Position 6: The site of chlorination (Pyridine ring).[1][2][8]

  • Bridgehead Carbons: 4a and 8a.[1][2]

This specific isomer is characterized by an electron-deficient pyridine ring fused to a pyrimidine ring.[1] The presence of the chlorine atom at C6 eliminates the vicinal coupling typically seen between H5 and H6, often resulting in a four-singlet 1H NMR spectrum .[1] This necessitates a reliance on dipolar coupling (NOESY) and long-range heteronuclear correlation (HMBC) for spatial assignment.[1]

Synthesis & Impurity Profile (The "Why" of Elucidation)

Understanding the synthetic origin helps anticipate isomers. This compound is typically synthesized via the cyclization of 5-amino-2-chloropyridine-4-carboxamide with a formate equivalent (e.g., triethyl orthoformate).[1][2]

  • Primary Regioisomer Risk: If the starting material is 3-amino-2-chloropyridine-4-carboxamide, the product is the pyrido[2,3-d]pyrimidine isomer.[1]

  • Substitution Risk: Nucleophilic aromatic substitution (SNAr) during synthesis can displace the labile C6-Cl with nucleophiles (e.g., methoxide, if used), creating 6-methoxy impurities.[1][2]

Analytical Workflow: Step-by-Step Elucidation

Step 1: Mass Spectrometry (Isotope Pattern Verification)

Before NMR, confirm the presence and count of chlorine atoms.

  • Method: LC-MS (ESI+) or GC-MS (EI).[1]

  • Diagnostic Criteria:

    • Molecular Ion (M+): m/z 166 (for ³⁵Cl).[1][2]

    • Isotope Pattern: A distinct 3:1 ratio between M+ (166) and M+2 (168) peaks confirms the presence of a single chlorine atom.[1][2]

    • Fragmentation: Loss of HCN (27 Da) or Cl radical (35 Da) is common in fused pyrimidines.[1][2]

Step 2: 1H NMR Spectroscopy (The "Singlet" Problem)

In DMSO-d₆, the molecule displays four distinct singlets. Assignment relies on chemical shift logic ($ \delta $) and solvent exchange.[1]

ProtonApprox.

(ppm)
MultiplicityAssignment Logic
H2 9.20 - 9.40SingletMost deshielded.[1] Flanked by two nitrogens (N1, N3).[1]
H4 9.00 - 9.15SingletDeshielded by N3 and aromatic ring current.[1] Key Handle: Spatially close to H5.
H8 8.80 - 8.95SingletPara to the Cl substituent?[1] No, isolated between N7 and C8a.[2] Deshielded by N7.[1][2]
H5 8.00 - 8.20SingletShielded relative to others due to ortho-Cl effect (relative to pyridine N).[1]

Critical Check: If you observe doublets (J ~5-8 Hz), you likely have the unsubstituted parent or the 8-chloro isomer (where H5 and H6 would couple).[1] The presence of four singlets supports the 6-chloro or 8-chloro substitution pattern where adjacent protons are removed.[1]

Step 3: 2D NMR - The Definitive Proof

Since scalar coupling is absent, we use HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) to "stitch" the rings together.[1][2]

A. NOESY / ROESY (Spatial Connectivity)

This is the "Bridge" experiment.[1][2]

  • Observation: A strong NOE cross-peak between H4 and H5 .[1]

  • Deduction: H4 is on the pyrimidine ring; H5 is on the pyridine ring.[2] Their proximity confirms the [3,4-d] fusion geometry.[1][2]

    • Contrast: In pyrido[4,3-d]pyrimidine, H4 is close to N, not a proton.[1][2]

    • Contrast: In pyrido[2,3-d]pyrimidine, H4 is close to H5.[1][2] (Requires HMBC to distinguish).

B. HMBC (Long-Range Connectivity)

We must locate the Chlorine.[1] Since Cl is "invisible" in standard NMR, we look for the carbon it is attached to (C6).

  • C6 Identification: C6 will appear as a quaternary carbon (weak/absent in DEPT-135) with a characteristic shift (~150-155 ppm, deshielded by N and Cl).[1][2]

  • H5 Correlations: H5 should show a strong 3-bond correlation ($ ^3J_{CH} $) to C8a (bridgehead) and a 2-bond correlation to C6 (Cl-bearing).[1]

  • H8 Correlations: H8 should show a 2-bond correlation to N7 (if 15N-HMBC is available) or correlations to C8a and C6 .

  • Differentiation from 8-Chloro Isomer:

    • 6-Chloro: H5 is a singlet.[1] H8 is a singlet.[1][3] H5 correlates to the bridgehead C4a.[1][2]

    • 8-Chloro: H5 and H6 would be vicinal doublets (J ~5 Hz).[1] Wait, if 8-chloro, H5 and H6 are present.[1]

    • Correction: The 6-chloro isomer has H5 and H8.[1] The 8-chloro isomer has H5 and H6.[1]

    • Therefore: If the spectrum shows two singlets on the pyridine ring, it MUST be the 6-chloro or 8-chloro (with H5/H6 blocked? No, 8-chloro leaves H5/H6 adjacent).[1][2]

    • Definitive Logic:

      • 8-Chloro: Protons at 5 and 6.[1] They are vicinal. Expect Doublets.

      • 6-Chloro: Protons at 5 and 8.[1] They are isolated by Cl and N. Expect Singlets. [1]

Visualization of Signaling & Logic

Diagram 1: Elucidation Logic Flow

This flowchart illustrates the decision-making process to confirm the structure.

ElucidationFlowStartUnknown ChloropyridopyrimidineMSStep 1: LC-MS Analysis(Isotope Pattern)Start->MSCl_Pattern3:1 Ratio (M : M+2)?MS->Cl_PatternNMR_1HStep 2: 1H NMR SpectrumCl_Pattern->NMR_1HYes (1 Cl)MultiplicityPyridine Region Multiplicity?NMR_1H->MultiplicityDoubletsDoublets (J~5Hz)(Vicinal H5-H6)Multiplicity->DoubletsVicinalSingletsTwo Singlets(Isolated H5 & H8)Multiplicity->SingletsIsolatedReject_IsoIsomer: 8-Chloroor unsubstitutedDoublets->Reject_IsoNOESYStep 3: NOESY/ROESYSinglets->NOESYH4_H5_NOEH4 <-> H5 Crosspeak?NOESY->H4_H5_NOEConfirmCONFIRMED:This compoundH4_H5_NOE->ConfirmStrong NOEReject_ScaffoldIsomer: Pyrido[4,3-d]or [2,3-d]H4_H5_NOE->Reject_ScaffoldNo NOE

Caption: Decision tree for distinguishing this compound from isomers using MS and NMR coupling patterns.

Diagram 2: HMBC & NOESY Correlations

This diagram maps the critical atoms and the specific NMR correlations required to prove the structure.[2]

HMBC_ConnectivityN1N1C2C2(H)N1->C2N3N3C2->N3C4C4(H)N3->C4C4aC4aC4->C4aC5C5(H)C4->C5NOEC8aC8aC4a->C8aC4a->C5C8a->N1C5->C4aHMBCC6C6(Cl)C5->C6C5->C6HMBCN7N7C6->N7C8C8(H)N7->C8C8->C8aC8->C8aHMBCC8->N7HMBC

Caption: Structural connectivity showing key NOE (spatial) and HMBC (3-bond) correlations for assignment.

Experimental Protocol: Characterization

A. Sample Preparation[1][2][3][6][8][9]
  • Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆ . (Chloroform-d may not solubilize the polar fused ring system sufficiently).[1]

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Temperature: 298 K (25°C).

B. Data Acquisition Parameters
  • 1H NMR: 16 scans, 2s relaxation delay. Focus on accurate integration of the 4 aromatic protons.

  • 13C NMR: 1024 scans.[1][2] Look for the C6-Cl carbon around 150-155 ppm.[1]

  • NOESY: Mixing time 300-500 ms.[1] Crucial for the H4-H5 bridge.

  • 1H-13C HMBC: Optimized for long-range coupling ($ ^nJ_{CH} = 8 \text{ Hz} $).[1]

C. Reference Data (Simulated/Literature Consensus)
  • 1H NMR (400 MHz, DMSO-d₆):

    • 
       9.35 (s, 1H, H-2)[1]
      
    • 
       9.10 (s, 1H, H-4)[1]
      
    • 
       8.90 (s, 1H, H-8)[1]
      
    • 
       8.15 (s, 1H, H-5)[1]
      
  • 13C NMR (100 MHz, DMSO-d₆):

    • 
       164.5 (C-2), 158.2 (C-4), 154.0 (C-6), 152.1 (C-8), 148.5 (C-8a), 122.0 (C-4a), 118.5 (C-5).[1][2]
      

References

  • IUPAC Nomenclature of Fused Ring Systems. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[2]

    • Source: [1][2]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC).[1][2]

    • Source: [1][2]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. International Journal of Molecular Sciences.[1][2]

    • Source: [1][2]

  • PubChem Compound Summary for Pyrido[3,4-d]pyrimidine. National Library of Medicine.[1][2]

    • Source: [1][2][4]

physicochemical properties of 6-Chloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyrido[3,4-d]pyrimidine (CAS: 202273-25-4) represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] As a bioisostere of quinazoline and purine, this fused bicyclic system offers unique electronic properties that modulate potency and metabolic stability.

This guide provides a rigorous analysis of its physicochemical properties, synthetic challenges, and reactivity profiles. A key operational insight for medicinal chemists is the differential reactivity between the pyrimidine (C4) and pyridine (C6) positions: while the C4 position is highly susceptible to nucleophilic aromatic substitution (


), the C6-chloro substituent is electronically deactivated, requiring specialized catalytic systems for functionalization.[1]

Part 1: Molecular Architecture & Electronic Properties

The pyrido[3,4-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring. Understanding the IUPAC numbering is prerequisite for accurate derivatization.

Structural Topology

The nitrogen placement in the pyridine ring (position 3 relative to the fusion, or position 6 in the absolute numbering) creates a highly electron-deficient system.

G Figure 1: Reactivity Map of this compound. Note the distinct electronic zones between C4 (Pyrimidine) and C6 (Pyridine). N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 High Reactivity (SNAr) N3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6-Cl Low Reactivity (Pd-Cat) C5->C6 N7 N7 C6->N7 C8 C8 N7->C8 C8->C8a C8a->N1

[1]

Electronic Distribution
  • Dipole Moment: The vector sum of three nitrogen atoms creates a strong dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) but reducing it in non-polar media.

  • pKa (Predicted): ~1.44 (Pyridine N).[1] The scaffold is weakly basic. Protonation occurs first at N1/N3, further deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.

Part 2: Physicochemical Characterization

The following data aggregates experimental and predicted values essential for formulation and assay development.

PropertyValueTechnical Note
Molecular Formula C

H

ClN

Halogenated heteroaromatic
Molecular Weight 165.58 g/mol Fragment-like space
Physical State Solid (Pale Yellow)Crystalline powder
Melting Point 225–253 °C (Decomp)Wide range due to polymorphism/purity
Boiling Point 318.8 ± 22.0 °CPredicted at 760 mmHg
Density 1.437 g/cm

High packing efficiency
LogP (Oct/Water) ~1.4 (Predicted)Moderate lipophilicity; CNS penetrant potential
Solubility Low (< 1 mg/mL in H

O)
Requires DMSO or DMA for stock solutions
pKa 1.44 ± 0.30Protonation requires strong acids (TFA, HCl)

Operational Stability:

  • Hydrolysis: The C6-Cl bond is hydrolytically stable at neutral pH.[1] However, if a C4-Cl substituent is present (in dichloro intermediates), it hydrolyzes rapidly to the lactam (4-one) in aqueous acidic/basic conditions.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N

    
    ). Hygroscopic nature depends on salt form.
    

Part 3: Reactivity Profile & Synthetic Protocols

The this compound scaffold presents a "reactivity dichotomy." The C4 position is electronically activated by two adjacent nitrogens (N3, N1), while the C6 position is deactivated by the meta-relationship to the fusion nitrogens and the intrinsic electron-deficiency of the pyridine ring.

Differential Functionalization Workflow

Reactivity Figure 2: Differential Reactivity Workflow. C4 allows facile SNAr; C6 requires advanced catalytic systems. Start This compound (Scaffold) Step1 Activation (Optional) Convert to 4-Cl or 4-OTf Start->Step1 If C4 is OH/H Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step2 Direct C6 Coupling Prod1 C4-Substituted Product (SNAr Conditions) Step1->Prod1 R-NH2, Heat (Easy Displacement) Prod1->Step2 Sequential Functionalization (C4 first, then C6) Prod2 C6-Functionalized Analog (Biaryl/Amine) Step2->Prod2 Requires XPhos/Pd2dba3 Standard Pd(PPh3)4 Fails

[1]

Protocol: C6-Position Cross-Coupling (Suzuki-Miyaura)

Standard Suzuki conditions (Pd(PPh


)

, Na

CO

, Dioxane/H

O) often fail for the 6-chloro position due to steric hindrance and electronic deactivation.[1] The following optimized protocol is recommended:

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0))[1][2]
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[1]

  • Base: K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    (Anhydrous preferred)[1]
  • Solvent: n-Butanol or Toluene/Water biphasic system (degassed)[1]

Procedure:

  • Charge: In a glovebox or under Argon, charge the reaction vial with this compound (1.0 equiv), Boronic acid (1.5 equiv), Pd

    
    (dba)
    
    
    
    (0.05 equiv), XPhos (0.10 equiv), and Base (2.0 equiv).
  • Solvate: Add degassed n-Butanol (0.1 M concentration).

  • Reflux: Seal and heat to 100–110°C for 4–12 hours. Monitor by LC-MS (Note: Starting material may co-elute with de-halogenated byproducts).[1]

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Critical Control Point: Avoid protic solvents if using boronic esters prone to hydrolysis. The use of XPhos is critical to facilitate oxidative addition into the electron-poor C6-Cl bond.[1]

Protocol: Nucleophilic Substitution at C4 (If 4,6-Dichloro)

If starting from the 4,6-dichloro intermediate to generate a 6-chloro-4-amino derivative:

  • Selectivity: The C4-Cl is ~100x more reactive than C6-Cl.[1]

  • Conditions: React 4,6-dichloropyrido[3,4-d]pyrimidine with amine (1.0 equiv) and DIPEA (1.2 equiv) in iPrOH at 0°C to RT.

  • Outcome: Exclusive formation of the 4-amino-6-chloro product. Heating (>60°C) may lead to trace substitution at C6.

Part 4: Applications in Drug Discovery

The this compound scaffold is a validated pharmacophore for targeting:

  • Tyrosine Kinases: EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR.

  • Mechanism: The N1/N3 pyrimidine motif binds to the hinge region of the kinase ATP-binding pocket via hydrogen bonds. The C6-substituent projects into the hydrophobic back-pocket (Gatekeeper region), allowing for selectivity tuning.[1]

Case Study: Tarloxotinib Analogs Research indicates that substitution at the 6-position (via the Suzuki protocol above) with solubilizing groups (e.g., methylpiperazine-linked aryls) significantly improves the ADME profile compared to the unsubstituted core.[1]

References

  • PubChem Compound Summary. Pyrido[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link][1][3]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]

  • Hercouet, A., et al. (2023).[4] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. [Link]

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines. Journal of Medicinal Chemistry. [Link]

Sources

6-Chloropyrido[3,4-d]pyrimidine: Technical Specifications & Synthetic Architectures

[1]

Chemical Identity & Specifications

This compound is a bicyclic heteroaromatic system composed of a pyridine ring fused to a pyrimidine ring.[1][2] It serves as a privileged scaffold in the design of ATP-competitive kinase inhibitors due to its ability to mimic the purine core of adenosine.

ParameterTechnical Specification
CAS Number 202273-25-4
IUPAC Name This compound
Molecular Formula C

H

ClN

Molecular Weight 165.58 g/mol
SMILES Clc1cc2cncnc2cn1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in dichloromethane
Melting Point 138–142 °C (Typical range for this class)
Structural Numbering

The numbering of the pyrido[3,4-d]pyrimidine system is critical for regioselective synthesis. The nitrogen atoms of the pyrimidine ring are assigned positions 1 and 3.[3] The fusion occurs at the d-bond of the pyrimidine. The pyridine nitrogen is located at position 7. Consequently, the 6-chloro substituent is located at the carbon atom adjacent to the pyridine nitrogen (



GN1N1C2C2N1->C2N3N3C2->N3C4C4N3->C4C4aC4aC4->C4aC5C5C4a->C5C8aC8aC4a->C8afusionC6C6C5->C6N7N7C6->N7ClClC6->Cl6-ClC8C8N7->C8C8->C8aC8a->N1

Caption: Numbering scheme of this compound. The chlorine atom at C6 is alpha to the pyridine nitrogen (N7).[1]

Synthetic Architectures

The synthesis of this compound typically proceeds through the construction of the pyridine ring first, followed by the annulation of the pyrimidine ring. The retention of the chlorine atom at the C6 position requires careful selection of precursors to avoid premature displacement or hydrogenolysis.

Primary Route: The 3-Aminoisonicotinic Acid Approach

This route is preferred for its scalability and the availability of precursors. It leverages the condensation of a functionalized pyridine with a one-carbon synthon (e.g., formamide or triethyl orthoformate).[1]

Step-by-Step Protocol
  • Precursor Preparation:

    • Starting Material: 3-Amino-6-chloro-4-pyridinecarboxylic acid (or its amide).[1]

    • Note: This precursor is often derived from 2-chloro-5-aminopyridine via lithiation/carboxylation or from 5-bromo-2-chloro-isonicotinic derivatives.[1]

  • Cyclocondensation (Pyrimidine Formation):

    • Reagents: Formamide (excess) or Triethyl orthoformate + Ammonium acetate.

    • Conditions: 140–160 °C, 4–12 hours.

    • Mechanism: The amino group attacks the formylating agent, followed by intramolecular cyclization onto the amide/nitrile carbon.

    • Intermediate: This reaction typically yields 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one .[1]

  • Aromatization/Deoxygenation (If Target is the Parent Heterocycle):

    • To obtain the fully aromatic this compound (CAS 202273-25-4) from the 4-one intermediate:

      • Chlorination: Treat with POCl

        
         to generate 4,6-dichloropyrido[3,4-d]pyrimidine .
        
      • Selective Dechlorination: The C4-Cl is significantly more reactive (pyrimidine position) than the C6-Cl (pyridine position).[1] Selective hydrogenolysis (Pd/C, stoichiometric base) or reduction with Zn/acetic acid can remove the C4-Cl while retaining the C6-Cl.[1]

SynthesisStart3-Amino-6-chloropyridine-4-carboxamideIntermediate6-Chloropyrido[3,4-d]pyrimidin-4(3H)-oneStart->IntermediateCyclizationReagentTriethyl Orthoformate / Ac2Oor FormamideReagent->StartDichloro4,6-Dichloropyrido[3,4-d]pyrimidineIntermediate->DichloroChlorinationPOCl3POCl3, refluxPOCl3->IntermediateProductThis compound(CAS 202273-25-4)Dichloro->ProductDechlorination at C4ReductionSelective Reduction(Zn/AcOH or Pd/C controlled)Reduction->Dichloro

Caption: Synthetic pathway from pyridine precursors to the 6-chloro core via selective dechlorination.

Reactivity & Medicinal Chemistry Applications

The this compound scaffold is defined by the differential reactivity of its electrophilic sites.[1]

Reactivity Profile
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • C4 Position: If functionalized with a leaving group (e.g., Cl), this position is highly reactive due to the inductive effect of the pyrimidine nitrogens.

    • C6 Position (Target): The chlorine at C6 is less reactive than C4 but can be displaced under forcing conditions or using metal catalysis (Buchwald-Hartwig).[1] It is alpha to the pyridine nitrogen (N7), making it susceptible to nucleophiles, but the fused pyrimidine ring deactivates it relative to a simple 2-chloropyridine.

  • Lithiation:

    • The C8 position (adjacent to N7 and the fusion) is acidic and can be selectively lithiated (using LDA or LiTMP) to introduce electrophiles, allowing for further diversification of the scaffold.

Application: Kinase Inhibition

This scaffold is a bioisostere of quinazoline (e.g., Gefitinib) and pyrido[2,3-d]pyrimidine (e.g., Palbociclib).[1]

  • Mechanism: The N1 and N3 atoms accept hydrogen bonds from the kinase hinge region.

  • Tarloxotinib Analogs: 6-substituted pyrido[3,4-d]pyrimidines are precursors to Pan-HER kinase inhibitors.[1] The 6-chloro group serves as a handle for introducing solubilizing groups or "tail" moieties that extend into the solvent-exposed region of the ATP binding pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • Lead Sciences . This compound Product Specifications. Available at: [Link][1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 56965748 (Related Structure). Retrieved from [Link]

  • Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor."[1] Journal of Medicinal Chemistry, 1996. (Describes synthesis of 6-chloro analogues).

  • Encyclopedia.pub . Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

The Pyridopyrimidine Scaffold: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Landscape

In the realm of kinase-targeted drug discovery, the pyridopyrimidine scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, these bicyclic heterocycles consist of a pyridine ring fused to a pyrimidine ring.[1] They are isosteres of quinazolines, pteridines, and purines (the endogenous core of ATP), making them exceptionally suited for ATP-competitive inhibition.

While four isomeric forms exist, the pyrido[2,3-d]pyrimidine isomer is the most predominantly utilized in approved therapeutics due to its precise overlap with the adenine binding motif of ATP.

Isomeric Classification

The fusion of the rings dictates the isomer nomenclature. Understanding these variations is critical for intellectual property (IP) positioning and structure-activity relationship (SAR) exploration.

Isomers P23 Pyrido[2,3-d]pyrimidine (Most Common) P34 Pyrido[3,4-d]pyrimidine P43 Pyrido[4,3-d]pyrimidine P32 Pyrido[3,2-d]pyrimidine Start Pyridopyrimidine Isomers Start->P23 Start->P34 Start->P43 Start->P32

Figure 1: The four structural isomers of pyridopyrimidine. The [2,3-d] isomer (blue) is the primary scaffold for CDK and PI3K inhibitors.

Synthetic Architectures

Constructing the pyridopyrimidine core requires strategic disconnection. There are two primary synthetic vectors: Pyridine-Annelation (building the pyrimidine onto a pyridine) and Pyrimidine-Annelation (building the pyridine onto a pyrimidine).

Strategy A: Pyridine-Annelation (The Niementowski Variation)

This classical approach typically utilizes 2-aminonicotinic acid or 2-aminonicotinonitrile as the starting material.

  • Mechanism: Condensation with formamide, urea, or isothiocyanates closes the pyrimidine ring.

  • Utility: Ideal for generating 4-oxo or 2,4-dioxo derivatives.

Strategy B: Pyrimidine-Annelation (The Palbociclib Route)

Used extensively in industrial settings (e.g., Pfizer’s synthesis of Palbociclib), this route builds the pyridine ring onto a functionalized pyrimidine.

  • Precursors: 4-amino-5-acetylpyrimidines reacting with ketones or esters.

  • Advantage: Allows for the pre-installation of complex substituents on the pyrimidine ring, avoiding difficult late-stage functionalization.

Medicinal Chemistry & SAR Logic

The efficacy of pyridopyrimidines as kinase inhibitors is driven by their ability to mimic the hydrogen-bonding pattern of the adenine ring of ATP at the kinase "hinge" region.

The Hinge Binding Motif

For pyrido[2,3-d]pyrimidines, the N1 and N3 nitrogens, along with the C2 and C4 substituents, form the critical interaction interface.

  • N1 (Acceptor): Often accepts a hydrogen bond from the backbone NH of the hinge residue.

  • C2-Amine (Donor): A substituent at C2 (e.g., an amino group) often acts as a donor to the backbone carbonyl.

  • Selectivity Filter: Unlike quinazolines, the N8 nitrogen in pyrido[2,3-d]pyrimidin-7-ones provides a vector to solvent, allowing for solubility-enhancing groups (e.g., the cyclopentyl group in Palbociclib) that also enforce selectivity by clashing with the "gatekeeper" residue in off-target kinases.

Quantitative Data: Scaffold Comparison

The following table illustrates why a medicinal chemist might switch from a Quinazoline to a Pyridopyrimidine.

FeatureQuinazoline (e.g., Gefitinib)Pyridopyrimidine (e.g., Palbociclib)Medicinal Chemistry Implication
H-Bond Acceptors N1, N3N1, N3, N8 (isomer dependent)Additional N allows for unique water-mediated networks.
Solubility Moderate (logP ~3-4)Improved (Lower logP generally)The extra nitrogen lowers lipophilicity, improving DMPK.
Metabolic Stability Prone to oxidation on benzene ringPyridine ring is electron-deficientReduced susceptibility to oxidative metabolism (CYP450).
Vector Availability C5, C6, C7C5, C6, C7, N8N8 offers a unique vector for solvent-exposed groups.

Case Study: Palbociclib (PD-0332991)[2][3]

Palbociclib represents the pinnacle of pyridopyrimidine application. It is a highly selective CDK4/6 inhibitor used in breast cancer therapy.[2]

  • Core Scaffold: 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one.[3][2][4]

  • Key SAR Feature: The bulky cyclopentyl group at N8. This group is critical for inducing a conformation that fits the CDK4 ATP pocket while maintaining selectivity against other kinases.

  • Synthesis Logic: The synthesis avoids the unstable 2-aminonicotinic aldehyde intermediate by using a pyrimidine-annelation strategy.

PalbociclibSynthesis AminoPyr 1-(4-amino-2-chloropyrimidin-5-yl)ethanone Cyclized 6-acetyl-5-methyl-2-chloro- pyrido[2,3-d]pyrimidin-7(8H)-one AminoPyr->Cyclized Thermal Cyclization (Method A) Aceto Methyl Acetoacetate Aceto->Cyclized N8_Sub N8-Cyclopentyl Intermediate Cyclized->N8_Sub S_N2 Alkylation (Cyclopentyl bromide) Palbo Palbociclib (Final Drug) N8_Sub->Palbo Buchwald-Hartwig or S_NAr with Piperazine sidechain

Figure 2: The industrial synthetic route for Palbociclib, utilizing a pyrimidine-annelation strategy (Ref 1, 2).

Experimental Protocols

Protocol A: Synthesis of the Pyridopyrimidine Core (Palbociclib Intermediate)

Objective: Synthesis of 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one via microwave-assisted cyclization. This protocol validates the "Pyrimidine-Annelation" strategy.

Reagents:

  • 1-(4-amino-2-chloropyrimidin-5-yl)ethanone (10 mmol, 1.71 g)[3]

  • Methyl acetoacetate (11 mmol, 1.28 g)[3]

  • Dichloromethane (DCM) for workup

  • Hexane/Ethyl Acetate for recrystallization[3]

Step-by-Step Methodology:

  • Charging: In a microwave-safe reaction vessel, combine the aminopyrimidine precursor and methyl acetoacetate. No solvent is initially required if using neat conditions, or use a minimal amount of toluene if stirring is impeded.

  • Cyclization: Irradiate the mixture in a microwave reactor at 700 Watts for 8–10 minutes . Note: Conventional heating (reflux in toluene with catalytic p-TsOH) can be used but requires 12-24 hours.

  • Cooling: Allow the reaction mixture to cool to room temperature (25°C).

  • Workup: Dissolve the crude residue in DCM (50 mL). Wash sequentially with:

    • Water (2 x 20 mL)

    • 10% NaHCO₃ solution (20 mL)

    • Brine (saturated NaCl, 20 mL)

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a 1:1 mixture of n-hexane and ethyl acetate.

  • Validation: Expect an off-white solid.[3] Yield approx. 90%.

    • Mass Spec Verification: Target m/z = 238 (M+H).[3]

Protocol B: N8-Alkylation (Introduction of Selectivity Elements)

Objective: Functionalization of the N8 position with a cyclopentyl group.[3]

  • Setup: Under a nitrogen atmosphere, dissolve the product from Protocol A (5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 7.5 mmol). Heat to 65°C for 30 minutes. Observation: Color change indicates anion formation.

  • Alkylation: Add Cyclopentyl bromide (7.5 mmol). Continue stirring at 65°C for 1 hour.

  • Quench: Pour mixture into ice water to precipitate the product or extract with ethyl acetate.

  • Outcome: This installs the hydrophobic bulk required for the CDK4/6 binding pocket.

References

  • Chu, X.-J., et al. (2006). Discovery of methanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor with Oral Antitumor Activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Link

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.[5] Journal of Medicinal Chemistry, 48(7), 2371–2387. Link

  • Wissing, J., et al. (2004). Chemical Proteomic Analysis Reveals Alternative Modes of Action for Pyrido[2,3-d]pyrimidine Kinase Inhibitors. Molecular & Cellular Proteomics, 3(12), 1181–1193. Link

  • Google Patents. (2017). Method for preparing palbociclib (US20170247380A1).[3] Patents.google.com. Link

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11579–11601. Link

Sources

Comprehensive Spectroscopic Characterization of 6-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the spectroscopic analysis of 6-Chloropyrido[3,4-d]pyrimidine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR, HER2).

Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists[1]

Structural Logic & Numbering System

Before analyzing spectra, one must establish the rigorous IUPAC numbering system, as "pyridopyrimidine" isomerism is a common source of assignment error.

The Pyrido[3,4-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring. The "3,4-d" designation indicates the fusion occurs at the d-face of the pyrimidine (C5–C6) and the 3,4-bond of the pyridine.

Numbering Convention:

  • Positions 1, 3: Nitrogen atoms of the pyrimidine ring.[2][3][4]

  • Position 7: Nitrogen atom of the pyridine ring.[5]

  • Position 6: Chlorine substituent (the "reactive handle" for

    
     diversification).
    

Critical Regio-Isomerism: Distinguishing the [3,4-d] isomer from the [4,3-d], [3,2-d], or [2,3-d] isomers is the primary analytical challenge.[1] The 6-Chloro substituent breaks the symmetry, creating a unique spectroscopic fingerprint.

Analytical Workflow Strategy

The following workflow ensures structural integrity before biological screening.

AnalyticalWorkflow Sample Crude Synthesis Product LCMS LC-MS Screening (Isotope Pattern) Sample->LCMS Step 1: Mass & Cl Check NMR_1H 1H NMR (DMSO-d6) (Proton Count & Shift) LCMS->NMR_1H Step 2: Core Scaffold Check NMR_2D 2D NMR (HMBC/NOESY) (Regio-Assignment) NMR_1H->NMR_2D Step 3: Isomer Confirmation QC Purity Verification (qNMR / HPLC) NMR_2D->QC Step 4: Final Release

Figure 1: Sequential analytical workflow for validating chloropyridopyrimidine scaffolds.

Mass Spectrometry: The Chlorine Fingerprint

Objective: Confirm molecular formula and assess the oxidation state of the pyridine ring.

Isotopic Pattern Analysis

The presence of a single chlorine atom at position 6 provides a definitive diagnostic tool.

  • Primary Ion (M+H): Base peak.

  • Isotope Peak (M+2+H): Must appear at ~33% intensity of the base peak due to the natural abundance of

    
     vs 
    
    
    
    (1:3 ratio).
  • Pass Criteria: If the M+2 peak is <30% or >35%, suspect dechlorination or dichloro-impurities.

Fragmentation Pathways (ESI+)

Under Collision-Induced Dissociation (CID), the scaffold exhibits characteristic losses:

  • Loss of Cl radical: [M - 35] (Often low abundance in soft ionization).[1]

  • Pyrimidine Ring Cleavage: Sequential loss of HCN (27 Da).

  • Retro-Diels-Alder (RDA): High-energy fragmentation may open the pyrimidine ring.[1]

NMR Spectroscopy: Structural Elucidation

Objective: Unambiguously assign the regio-isomer using chemical shifts and connectivity. Solvent: DMSO-


 is recommended over 

due to the scaffold's poor solubility and to prevent aggregation-induced broadening.[1]
Proton ( ) Assignment Table

Assuming the core structure (with H at C2, C4, C5, C8):

ProtonPositionMultiplicityApprox.[1][6][7] Shift (

, ppm)
Diagnostic Feature
H2 Pyrimidine (N1-C2-N3)Singlet9.20 – 9.40Most deshielded; between two N atoms.[1]
H4 Pyrimidine (N3-C4-C4a)Singlet8.90 – 9.10Deshielded, but less than H2.[1] (Absent in 4-amino/4-oxo derivatives).[1]
H8 Pyridine (N7-C8-C8a)Singlet8.60 – 8.80Alpha to Pyridine N (N7).[1] Sharp singlet.
H5 Pyridine (C4a-C5-C6)Singlet7.90 – 8.10Shielded relative to H8; adjacent to Cl-C6.[1]

Note: Shifts vary based on substituents at C4. If C4 is substituted (e.g., aniline), H4 is replaced, and H5/H8 may shift upfield due to shielding.

Distinguishing Isomers via 2D NMR (HMBC)

The critical challenge is differentiating H5 and H8 . Both are singlets in the 6-chloro derivative.[1]

  • HMBC Strategy:

    • H2 will correlate to C4 and C8a (bridgehead).

    • H8 (alpha to N) will correlate to C8a (bridgehead) and C6 (Cl-bearing carbon).[1]

    • H5 will correlate to C4 (pyrimidine) and C8a (bridgehead).

    • Key Differentiator:H5 shows a strong 3-bond correlation to the C4 bridgehead carbon , linking the two rings. H8 typically correlates to the bridgehead carbon C4a (weak) or C8a .

HMBCCorrelation cluster_legend HMBC Logic H5 H5 Proton C4 C4 Carbon (Pyrimidine) H5->C4 3J (Strong) C6 C6 Carbon (Cl-substituted) H5->C6 2J (Weak) H8 H8 Proton H8->C6 3J (Strong) C8a C8a Carbon (Bridgehead) H8->C8a 2J (Strong) Legend Red arrows indicate observed HMBC correlations

Figure 2: HMBC connectivity logic for distinguishing H5 and H8 protons.

Experimental Protocols

Standard NMR Acquisition Protocol

Reagents: DMSO-


 (99.9% D) + 0.03% TMS.[1]
  • Preparation: Dissolve 5–10 mg of the this compound derivative in 600

    
     DMSO-
    
    
    
    . Ensure complete dissolution; sonicate if necessary.
  • Acquisition (

    
    ): 
    
    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (aromatic protons relax slowly).[1]
    • Scans: 16–64.

  • Acquisition (

    
    ): 
    
    • Crucial for observing the C-Cl carbon (~150-155 ppm, broad/low intensity due to Cl quadrupole).[1]

    • Scans:

      
      .
      
Quality Control (Purity Assessment)

Method: qNMR (Quantitative NMR) or HPLC-UV (254 nm).[1]

  • qNMR: Use an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) to quantify the absolute purity, ensuring the chlorine handle is intact and not hydrolyzed to the 6-hydroxy derivative (a common byproduct in aqueous workups).

Common Pitfalls & Troubleshooting

  • Solvent Effects: In

    
    , the chemical shifts may compress, causing H5 and H8 to overlap. Always use DMSO-
    
    
    
    for initial characterization.[1]
  • Hydrolysis: The 6-Cl position is reactive.[1] If a broad singlet appears at ~11-12 ppm (

    
    ) and the Cl isotope pattern disappears in MS, the compound has hydrolyzed to the pyridone.
    
  • Regioisomer Contamination: During synthesis (e.g., from 3-aminoisonicotinic acid), the [4,3-d] isomer can form as a minor impurity.[1] Check for small duplicate singlets in the aromatic region (5-10% intensity).[1]

References

  • Synthesis and Numbering of Pyridopyrimidines Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[8][9] Source: PubMed Central (PMC) URL:[1][Link]

  • Mass Spectrometry of Fused Pyrimidines Title: Mass spectral fragmentation modes of pyrimidine derivatives.[4][6][10][11] Source: Sphinx Knowledge House URL:[Link][1][3][7][9][11][12][13]

  • NMR Characterization of Kinase Inhibitors Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS) URL:[Link][1]

Sources

The Pharmacophore of Precision: A Technical Guide to Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridopyrimidines represent a class of "privileged scaffolds" in medicinal chemistry—molecular frameworks capable of providing high-affinity ligands for diverse biological targets.[1] Structurally defined by the fusion of a pyridine and a pyrimidine ring, these bicyclic heterocycles serve as bioisosteres for quinazolines (kinase inhibitors) and pteridines (folate antagonists).

This technical guide deconstructs the theoretical and practical mechanisms of action (MoA) of pyridopyrimidines. It moves beyond basic definitions to explore the atomic-level interactions that drive potency against Cyclin-Dependent Kinases (CDK) and Dihydrofolate Reductase (DHFR), providing researchers with the causal logic necessary for rational drug design.

Part 1: Structural Basis & Chemical Space

The biological versatility of pyridopyrimidines stems from their isomeric diversity. While four isomers exist, the pyrido[2,3-d]pyrimidine scaffold is the most clinically significant, serving as the core for blockbuster drugs like Palbociclib.

The Isomeric Landscape

The position of the nitrogen atom in the pyridine ring dictates the electronic properties and binding vectors of the scaffold.

IsomerClinical RelevanceKey Feature
Pyrido[2,3-d]pyrimidine High (e.g., Palbociclib)Optimal H-bond acceptor geometry for the kinase hinge region.
Pyrido[3,2-d]pyrimidineModerateOften explored for DHFR inhibition (e.g., Piritrexim analogs).[2]
Pyrido[3,4-d]pyrimidineLowLess common due to synthetic complexity and metabolic instability.
Pyrido[4,3-d]pyrimidineLowLimited chemical space exploration.
Structure-Activity Relationship (SAR) Logic

For the dominant pyrido[2,3-d]pyrimidine scaffold, the SAR is driven by specific substitution vectors:

  • N1 & N3 Positions: Critical for hydrogen bonding interactions (H-bond acceptors).

  • C2 Position: typically bears an amine or aniline; essential for solubility and orienting the molecule in the ATP pocket.

  • C7 Position: In CDK inhibitors, bulky substituents here (e.g., cyclopentyl) exploit hydrophobic pockets to induce selectivity.

Part 2: Primary Mechanism – ATP-Competitive Kinase Inhibition

The most prevalent mechanism for pyridopyrimidines is Type I ATP-competitive inhibition . The scaffold mimics the adenine ring of ATP, occupying the catalytic cleft of protein kinases.

The Binding Mode (The "Hinge Binder")

In the ATP-binding pocket of kinases (specifically CDK4/6), the pyridopyrimidine core acts as a rigid anchor.

  • Hinge Interaction: The N1 nitrogen and the C2-amino group form a bidentate hydrogen bond network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Val101 in CDK4).

  • Hydrophobic Clamp: The planar bicyclic ring is sandwiched between hydrophobic residues (Gatekeeper residue and catalytic spine), stabilizing the inactive conformation of the kinase.

Case Study: CDK4/6 Inhibition (Palbociclib-like activity)

Pyridopyrimidines selectively inhibit CDK4/6, halting the cell cycle.

  • Normal Physiology: CDK4/6 complexes with Cyclin D to phosphorylate the Retinoblastoma protein (Rb).[3] Phosphorylated Rb releases the E2F transcription factor, triggering S-phase entry.

  • Inhibition Mechanism: The drug blocks ATP binding

    
     Rb remains unphosphorylated 
    
    
    
    E2F remains sequestered
    
    
    Cell cycle arrests in G1.
Visualization: The CDK4/6-Rb-E2F Signaling Axis

The following diagram illustrates the pathway blockade mechanism.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D Upregulation GrowthFactor->CyclinD Stimulates CDK46 CDK4/6 Kinase CyclinD->CDK46 Activates Rb_Inactive Rb-P (Hyperphosphorylated) CDK46->Rb_Inactive Phosphorylates Inhibitor Pyridopyrimidine (Inhibitor) Inhibitor->CDK46 Blocks ATP Site Rb_Active Rb Protein (Hypophosphorylated) E2F E2F Transcription Factor Rb_Active->E2F Sequesters Rb_Inactive->E2F Releases S_Phase DNA Synthesis (S-Phase Entry) E2F->S_Phase Promotes Transcription

Caption: Mechanism of CDK4/6 blockade. The pyridopyrimidine inhibitor prevents Rb phosphorylation, keeping E2F sequestered and halting S-phase entry.

Part 3: Secondary Mechanism – Antifolate Activity

Pyridopyrimidines are bioisosteres of pteridine (the core of folic acid). This structural mimicry allows them to function as antifolates , specifically targeting Dihydrofolate Reductase (DHFR).

The DHFR Blockade
  • Target: DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH. THF is a methyl donor essential for thymidylate and purine synthesis.

  • Mechanism: Lipophilic pyridopyrimidines (e.g., Piritrexim) bind to the DHFR active site.

  • Key Interaction: The N1 protonated nitrogen of the inhibitor forms a critical ionic interaction with a conserved Aspartate (Asp27) residue in the enzyme's binding pocket, displacing the natural substrate.

Part 4: Experimental Validation Protocols

To validate these mechanisms, researchers must employ self-validating assays. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for measuring kinase inhibition due to its high sensitivity and resistance to compound fluorescence interference.

Protocol: TR-FRET Kinase Assay (LanthaScreen™ Method)

Objective: Determine the IC50 of a pyridopyrimidine candidate against CDK4.

Reagents:

  • Kinase: Recombinant Human CDK4/Cyclin D1.

  • Substrate: Biotinylated peptide (e.g., Rb-peptide).

  • Tracer: Eu-labeled anti-phospho-antibody (Donor).

  • Acceptor: APC-labeled Streptavidin (Acceptor).

  • ATP: Ultrapure (Km concentration).

Workflow Logic:

  • Reaction: Kinase transfers phosphate (P) from ATP to the Biotin-Peptide.

  • Detection: The Antibody-Eu binds the Phospho-Peptide. Streptavidin-APC binds the Biotin.

  • Proximity: This brings Eu (Donor) and APC (Acceptor) close, allowing FRET.

  • Inhibition: If the pyridopyrimidine works, no phosphorylation occurs

    
     Antibody does not bind 
    
    
    
    No FRET signal.
Visualization: TR-FRET Experimental Workflow

TR_FRET_Workflow cluster_mechanism Detection Physics Step1 1. Enzymatic Reaction (Kinase + ATP + Cmpd) Step2 2. Stop & Detect (Add Ab-Eu + SA-APC) Step1->Step2 Decision Compound Effect? Step2->Decision Signal_High High FRET Signal (Active Kinase) Signal_Low Low FRET Signal (Inhibited Kinase) Decision->Signal_High No Inhibition Decision->Signal_Low Inhibition (Successful Hit)

Caption: TR-FRET Workflow. Inhibition prevents the donor/acceptor complex formation, resulting in low fluorescence signal.

Part 5: Future Directions & Emerging Applications

The field is moving beyond simple occupancy-driven inhibition toward Targeted Protein Degradation (TPD) .

  • PROTACs: Pyridopyrimidines are being utilized as the "warhead" (ligand) in Proteolysis Targeting Chimeras. By linking a pyridopyrimidine CDK inhibitor to an E3 ligase ligand (e.g., Cereblon), researchers can induce the ubiquitination and proteasomal degradation of the kinase, rather than just inhibiting it. This overcomes resistance mechanisms driven by kinase overexpression.

References

  • Roskoski, R. Jr. (2016). "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research.

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics.

  • Gangjee, A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Classical and Nonclassical Pyrido[2,3-d]pyrimidines as Antifolates." Journal of Medicinal Chemistry.

  • Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews.

  • Invitrogen/ThermoFisher. (2023). "LanthaScreen™ Eu Kinase Binding Assay Format." Technical Note.

Sources

Technical Guide: Navigating the Chemical Reactivity of the Pyrido[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for FDA-approved kinase inhibitors such as Palbociclib (CDK4/6) and numerous candidates targeting PI3K, mTOR, and EGFR.[1][2] Its utility stems from its bioisosteric relationship with the quinazoline core and the purine nucleus, allowing it to mimic ATP in the kinase binding pocket.

However, the scaffold presents a unique synthetic challenge: Regioselectivity . Unlike symmetrical pyrimidines, the fusion of the electron-deficient pyridine ring creates a distinct electronic gradient across the pyrimidine face. This guide provides a technical deep-dive into exploiting this gradient for precise, sequential functionalization, moving beyond generic protocols to field-proven strategies for library generation.

Part 1: Structural Architecture & Electronic Profile

To manipulate the core, one must first understand its electronic bias. The pyrido[2,3-d]pyrimidine system is a fusion of a pyridine ring and a pyrimidine ring.[1]

The Electrophilicity Gradient

The reactivity of the core is governed by the electron-withdrawing nature of the four nitrogen atoms. In the 2,4-dihalo-substituted scaffold (the most common starting material), the electrophilicity is not distributed evenly.

  • C4 Position (The "Hot" Spot): This carbon is flanked by the pyrimidine nitrogens and is electronically coupled to the fused pyridine ring. It is the most electron-deficient center and the primary site for Nucleophilic Aromatic Substitution (SNAr).

  • C2 Position: While still electrophilic, the C2 position is less reactive than C4. This difference allows for temperature-controlled sequential substitution.

  • C7 Position: In the [2,3-d] isomer, the C7 position on the pyridine ring is susceptible to nucleophilic attack only under forcing conditions or oxidative activation (e.g., N-oxide formation), but is more commonly functionalized via lithiation or cross-coupling if a halide is pre-installed.

Visualization: The Reactivity Logic

The following diagram illustrates the decision tree for functionalizing the core based on electronic susceptibility.

ReactivityLogic cluster_legend Reactivity Gradient Core 2,4-Dichloropyrido[2,3-d]pyrimidine C4_Path C4 Substitution (Kinetic Control) Core->C4_Path  Nucleophile 1 (Amine)  0°C to RT, No Catalyst C2_Path C2 Substitution (Thermodynamic/Catalytic) C4_Path->C2_Path  Nucleophile 2 / Boronic Acid  Heat (>80°C) or Pd-Catalysis Final Disubstituted Kinase Inhibitor C2_Path->Final  Deprotection / Salt Formation Legend1 C4: Most Electrophilic Legend2 C2: Less Electrophilic

Caption: Sequential functionalization logic based on the inherent electrophilicity gradient of the pyrido[2,3-d]pyrimidine core.

Part 2: Synthetic Construction & Functionalization Strategies

Constructing the Scaffold

While commercial sources exist, de novo synthesis allows for the introduction of diversity at the C5, C6, and C7 positions. The most robust route involves the condensation of 2-aminonicotinonitriles (or 2-aminonicotinic acids) with formamide or urea.

  • Critical Insight: Cyclization with urea yields the pyrido[2,3-d]pyrimidine-2,4-dione (similar to uracil), which requires chlorination (POCl3/PCl5) to generate the reactive 2,4-dichloro intermediate.

The SNAr "Trap" (Expertise & Experience)

A common failure mode in exploring this core is the loss of regioselectivity .

  • The Scenario: You react 2,4-dichloropyrido[2,3-d]pyrimidine with an aniline.

  • The Expectation: C4 substitution.

  • The Reality: A mixture of C4 and C2 isomers, or C2 dominance if the conditions are too vigorous or the nucleophile is too bulky.

  • The Fix:

    • Temperature Control: Perform the C4 displacement at 0°C to Room Temperature . Never heat the first displacement.

    • Base Selection: Use a non-nucleophilic base (DIPEA) rather than inorganic bases that might promote hydrolysis.

    • Solvent: IPA or n-Butanol are excellent for SNAr, but for strict regiocontrol, THF or DCM at low temperatures is superior to avoid solubility-driven equilibrium shifts.

Transition Metal Catalysis (Suzuki/Buchwald)

Once the C4 position is secured (usually with an amine to install the kinase "hinge binder"), the C2-chlorine remains. This is an ideal handle for Palladium-catalyzed cross-coupling.

  • Challenge: The C4-amino group can poison the Pd catalyst.

  • Solution: Use highly active precatalysts like Pd(dppf)Cl2 or XPhos Pd G3 . The use of anhydrous conditions is critical to prevent hydrolysis of the C2-chloride to the inactive lactam.

Part 3: Detailed Experimental Protocol

Target: Synthesis of a C4-amino, C2-aryl pyrido[2,3-d]pyrimidine (General Kinase Inhibitor Scaffold).

Phase 1: Regioselective C4-Amination (SNAr)

Objective: Selectively displace the C4-chloride without touching the C2-chloride.

  • Preparation: Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Explanation: Kinetic control is essential here. Higher temperatures increase the probability of C2 attack.

  • Addition: Add the aniline/amine nucleophile (1.05 equiv) dropwise. Follow with DIPEA (1.2 equiv).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Monitoring: Check via LCMS. You should see the mono-substituted mass.

    • Quality Check: If a bis-substituted byproduct appears, lower the temperature to -10°C for the next run.

  • Workup: Dilute with water. The product often precipitates. Filter and wash with cold ether. If no precipitate, extract with EtOAc.

Phase 2: C2-Arylation via Suzuki-Miyaura Coupling

Objective: Functionalize the C2 position using the remaining chloride handle.

  • Setup: In a microwave vial or pressure tube, suspend the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Na2CO3 (2.0 equiv).

  • Solvent: Add a mixture of DME/Water (4:1) or Dioxane/Water (4:1). Degas with nitrogen for 10 minutes.

    • Note: Oxygen is the enemy of this catalytic cycle. Thorough degassing is non-negotiable.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-4 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (MeOH/DCM gradient).

Data Summary: Typical Yields & Selectivity
Reaction StepConditionsTypical YieldMajor IsomerCritical Parameter
C4-SNAr THF, 0°C -> RT, DIPEA75-90%C4-substitutedTemperature < 25°C
C2-Suzuki Pd(dppf)Cl2, 90°C, aq. Base60-85%C2-substitutedDegassing/Inert Atm.
C2-SNAr n-BuOH, 120°C, Microwave40-60%C2-substitutedHigh Temp required

Part 4: Visualizing the Workflow

The following diagram details the specific synthetic pathway described above, highlighting the reagents and checkpoints.

SynthesisProtocol Start 2,4-Dichloropyrido[2,3-d]pyrimidine Step1 Step 1: C4 S_NAr (Regioselective) Start->Step1  Aniline, DIPEA  THF, 0°C Intermediate 4-Amino-2-chloropyrido[2,3-d]pyrimidine Step1->Intermediate  Yield: ~85%  Check LCMS Step2 Step 2: C2 Suzuki Coupling (Pd-Catalyzed) Intermediate->Step2  Ar-B(OH)2, Pd(dppf)Cl2  DME/H2O, 90°C Product Final C2,C4-Disubstituted Scaffold Step2->Product  Yield: ~70%  Purification

Caption: Step-by-step synthetic workflow for the sequential functionalization of the pyrido[2,3-d]pyrimidine core.

References

  • Medicinal Chemistry Perspective of Pyrido[2,3-d]pyrimidines . RSC Advances. A comprehensive review of the scaffold's application in oncology and kinase inhibition.[3] [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines . Journal of Organic Chemistry. While focused on pyrimidines, this paper establishes the fundamental electronic rules governing C4 vs C2 selectivity applicable to the fused system. [Link]

  • Recent Advances in the Chemistry and Biology of Pyridopyrimidines . European Journal of Medicinal Chemistry. A definitive source on the synthetic construction and biological targets of the core. [Link][1]

  • Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Pyridopyrimidines . Molecules. Details the specific catalyst systems required for successful Suzuki and Sonogashira couplings on this scaffold. [Link]

Sources

Technical Guide: Solubility and Stability of 6-Chloropyrido[3,4-d]pyrimidine

[1]

Executive Summary

This compound is a fused bicyclic heteroaromatic scaffold widely employed in medicinal chemistry as a "privileged structure" for ATP-competitive kinase inhibition.[1] Its utility stems from the strategic placement of the chlorine atom at the C6 position (pyridine ring), which serves as a stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the pyrimidine ring mimics the adenine moiety of ATP.[1]

However, the planar, electron-deficient nature of this scaffold presents significant challenges in solubility (high lattice energy/π-stacking) and stability (susceptibility to nucleophilic attack).[1] This guide provides evidence-based protocols to overcome these hurdles.

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step to successful formulation.

PropertyValue / CharacteristicTechnical Insight
CAS Number 202273-25-4Unique identifier for the 6-chloro isomer.[1][2][3][4]
Formula C₇H₄ClN₃Mono-chlorinated fused heterocycle.[1]
Molecular Weight 165.58 g/mol Low MW fragment, ideal for "Lead-Like" libraries.[1]
Predicted LogP ~1.4 - 1.9Moderately lipophilic; indicates poor water solubility.[1]
pKa (Predicted) ~0.4 - 1.4Very weak base.[1] Protonation requires strong acid (pH < 1).
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or impurities.[1]
Melting Point >300 °C (Decomposes)High MP reflects strong intermolecular π-π stacking.[1]
Structural Reactivity Analysis

The molecule consists of two fused rings with distinct reactivity profiles:[1]

  • Pyrimidine Ring (Electron Deficient): Highly susceptible to nucleophilic attack at C4, especially under basic conditions.

  • Pyridine Ring (C6-Cl Handle): The chlorine at C6 is deactivated compared to a chloropyrimidine but is activated enough for metal-catalyzed coupling.[1] It is generally stable to hydrolysis under neutral conditions.[1]

Gcluster_0Structure & ReactivityMoleculeThis compoundC4_PosC4 Position:Electron DeficientSusceptible to NucleophilesMolecule->C4_PosC6_PosC6-Chlorine:Stable HandleTarget for Pd-CatalysisMolecule->C6_PosN_RingRing Nitrogens:H-Bond AcceptorsWeak BasicityMolecule->N_Ring

Figure 1: Reactivity hotspots of the this compound scaffold.

Solubility & Solubilization Protocols

The Challenge: "Brick Dust" Behavior

Like many fused heteroaromatics, this compound behaves like "brick dust" in aqueous media—it has high crystallinity and low solubility due to efficient packing.[1]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)NoneDo not use for stock preparation.[1]
DMSO (Anhydrous) High (> 50 mg/mL)Stock Solution Preferred solvent. Hygroscopic; keep sealed.
DMF / DMAc High (> 50 mg/mL)Synthesis/StockAlternative to DMSO if sulfur interference is a concern.
Ethanol / Methanol Low to ModeratePrecipitationSoluble with heating; risk of crystallization upon cooling.[1]
0.1 M HCl ModerateAcidic DissolutionProtonation of ring nitrogens improves solubility but risks hydrolysis over time.[1]
Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays or chemical derivatization.

  • Weighing: Weigh 1.66 mg of substance into a sterile, glass vial (avoid plastics that leach plasticizers in DMSO).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain: Sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Stability Profiling & Degradation Mechanisms[1]

Hydrolytic Stability

The scaffold is generally stable in neutral buffers (pH 7.4) for short durations (24 hours). However, extreme pH triggers degradation:

  • Basic Conditions (pH > 10): High risk. Hydroxide ions can attack the electron-deficient pyrimidine ring (C4 position), leading to ring-opening or formation of the 4-hydroxy derivative (tautomerizes to the lactam/one).[1]

  • Acidic Conditions (pH < 2): Protonation occurs. While this aids solubility, prolonged exposure to strong aqueous acid and heat can hydrolyze the C6-Cl bond, yielding the 6-hydroxy analog.[1]

Oxidative Stability

The pyridine nitrogen is susceptible to oxidation to the N-oxide (N-O) upon exposure to peroxides or prolonged air exposure in solution.[1] This changes the electronic properties of the ring and can kill biological activity.

Photostability

Heterocyclic halides can be light-sensitive.[1] The C-Cl bond may undergo homolytic cleavage under intense UV irradiation.[1] Always protect stock solutions from light (amber vials or foil wrap).

Experimental Workflow: Stability Testing

To validate the stability of your specific batch, perform this LC-MS based stress test.

StabilityWorkflowcluster_degradantsPotential DegradantsStartStart: 10 mM DMSO StockDilutionDilute to 100 µM inBuffer (pH 2, 7.4, 10)Start->DilutionIncubationIncubate at 37°C(0h, 4h, 24h)Dilution->IncubationAnalysisAnalyze via LC-MS(Monitor [M+H]+ 166.0)Incubation->AnalysisDecisionCheck Purity %vs T=0Analysis->DecisionD1Hydrolysis (+17 Da)[M+H]+ 183 (OH replaces Cl)Decision->D1Acidic PathD2Ring Opening (+18 Da)[M+H]+ 184Decision->D2Basic Path

Figure 2: Step-by-step stability validation workflow.

Handling and Storage Best Practices

  • Solid State: Store the dry powder at 2-8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen). Moisture can catalyze slow hydrolysis of the surface layer.

  • In Solution: DMSO stocks are stable at -20°C for 3-6 months.[1] Discard if the solution turns dark yellow/orange, indicating oxidation or polymerization.

  • Safety: This compound is a potent scaffold for kinase inhibition.[1] Treat as a hazardous substance .[1]

    • H-Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Lead Sciences . (n.d.). This compound Product Data. Retrieved from

  • PubChem . (2025).[5] Compound Summary for CID 22677778 (Related Analog). National Library of Medicine.[1] Retrieved from [5][6]

  • Naud, S., et al. (2016). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)". Journal of Medicinal Chemistry. (Discusses the solubility and metabolic stability of the pyrido[3,4-d]pyrimidine scaffold). Retrieved from

  • Rewcastle, G. W., et al. (1996). "Tyrosine Kinase Inhibitors.[1][7] 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines". Journal of Medicinal Chemistry. (Details the synthesis and reactivity of chloropyrido-pyrimidines). Retrieved from

The Pyridopyrimidine Scaffold: A Chronological & Mechanistic Odyssey in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structural Evolution, Synthetic Methodology, and Kinase Selectivity Profiles

Introduction: The "Nitrogen Walk" Strategy

In the pharmacophore evolution of kinase inhibitors, the pyridopyrimidine scaffold represents a critical "nitrogen walk" from the classical quinazoline template. While quinazolines (e.g., Gefitinib, Erlotinib) dominated the early EGFR landscape, their poor aqueous solubility and promiscuity often necessitated structural refinement.

By replacing a carbon atom in the benzene ring of the quinazoline with a nitrogen atom, researchers created the pyridopyrimidine. This isosteric replacement achieves three critical drug-design objectives:

  • Solubility Enhancement: The additional pyridine nitrogen lowers logP and increases polarity.

  • Electronic Tuning: The electron-deficient ring system alters the pKa of the N1/N3 acceptors, modulating hydrogen bond strength with the kinase hinge region.

  • Vector Exploration: The scaffold offers distinct vectors (C2, C4, N8, and the pyridine ring positions) to probe the ribose pocket and solvent-exposed regions, crucial for achieving isoform selectivity (e.g., CDK4 vs. CDK2).

This guide traces the lineage of this scaffold from tyrosine kinase inhibition to cell cycle regulation and lipid kinase targeting.

Phase I: The Tyrosine Kinase Pioneers (FGFR & PDGFR)

The late 1990s marked the transition of pyridopyrimidines from antifolates to potent Tyrosine Kinase Inhibitors (TKIs). The primary driver was the Warner-Lambert (now Pfizer) "PD" series .[1]

The Archetype: PD 173074

Target: FGFR1 (IC50 ~25 nM) Structure: Pyrido[2,3-d]pyrimidine (fully aromatic).[1]

PD 173074 served as the proof-of-concept that this scaffold could achieve nanomolar potency against RTKs.[1]

  • Mechanism: It functions as an ATP-competitive inhibitor.[1][2][3] The N1 nitrogen accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic amino group at C4 acts as a donor.

  • Limitation: While highly potent, its poor pharmacokinetic (PK) profile prevented clinical success. However, it remains a gold-standard chemical probe for FGFR biology.[1]

Phase II: The Cell Cycle Revolution (CDK4/6)

The most significant evolution of the scaffold occurred when researchers sought to inhibit Cyclin-Dependent Kinases (CDKs). The fully aromatic system was modified into a pyrido[2,3-d]pyrimidin-7-one (a dihydro-oxo system).[1]

The Breakthrough: Palbociclib (PD 0332991)

Target: CDK4/6 (Selectivity >1000x over CDK2) Discovery Logic (Toogood et al.):

  • The Core Shift: The transition to the 7-one system was pivotal. This modification changed the planarity and electronic distribution of the core.

  • The Selectivity Switch: The introduction of a bulky side chain at C2 (specifically the 2-aminopyridine motif) was the masterstroke. This moiety exploits a specific steric tolerance in the ATP cleft of CDK4/6 that is absent in CDK2, granting the molecule its exquisite selectivity.

  • Solubility: The piperazine tail attached to the pyridine side chain ensured oral bioavailability.

Key Insight: Palbociclib demonstrates that subtle changes in the oxidation state of the scaffold (aromatic vs. lactam) can completely shift the kinase selectivity profile from RTKs to Ser/Thr kinases.

Phase III: Targeting Lipid Kinases (PI3K/mTOR)

As the focus shifted to the PI3K/AKT/mTOR pathway, the scaffold evolved again. The challenge here was dual inhibition: blocking both the lipid kinase (PI3K) and the protein kinase (mTOR), which share structural homology in the ATP binding site.

The Dual Inhibitor: PF-04691502

Target: PI3K (α/β/δ/γ) and mTOR (mTORC1/2) Structure: 2-amino-4-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one.[1]

Unlike the CDK inhibitors, PF-04691502 utilizes a specific substitution pattern at N8 (trans-4-hydroxycyclohexyl) to project into the affinity pocket.[1]

  • Mechanism: The pyridopyrimidine core binds in the adenine pocket. The N8 substituent is critical for potency against the PI3K isoforms, while the C2 substituent interacts with the hinge.

  • Outcome: This compound demonstrated that the scaffold is versatile enough to target the distinct ATP-binding architecture of lipid kinases.

Visualization of the Scaffold Evolution

ScaffoldEvolution Quinazoline Quinazoline Scaffold (EGFR Inhibitors) Low Solubility PD173074 PD 173074 (FGFR1) Pyrido[2,3-d]pyrimidine Fully Aromatic Quinazoline->PD173074 N-insertion (Bioisostere) Palbociclib Palbociclib (CDK4/6) Pyrido[2,3-d]pyrimidin-7-one C2-Selectivity Switch PD173074->Palbociclib Oxidation State Change (Aromatic -> Lactam) PF04691502 PF-04691502 (PI3K/mTOR) N8-Substituted Core Lipid Kinase Activity Palbociclib->PF04691502 N8-Substitution Target Class Switch

Caption: The structural evolution from general tyrosine kinase inhibition to highly selective cell cycle and lipid kinase regulation.[1]

Technical Deep Dive: Synthetic Methodologies

The construction of the pyrido[2,3-d]pyrimidine core generally follows two main strategies: the Pinner Synthesis (cyclization of aminopyrimidines) or the Condensation of Aminopyridines . The latter is preferred for introducing diversity at the N8 position early in the synthesis.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine-7-one Core

This protocol describes the formation of the core scaffold suitable for CDK/PI3K analog generation.[1]

Reagents:

  • 2-Amino-nicotinonitrile derivative[1]

  • Formic acid or Orthoformate

  • Primary amine (for N8 substitution)

Step-by-Step Workflow:

  • Precursor Preparation: Start with a 2-chloro-nicotinonitrile .[1] React with a primary amine (e.g., cyclopentylamine for Palbociclib analogs) in the presence of a base (DIEA) in DMF at 60°C.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[1] The product (2-amino-substituted nicotinonitrile) should be less polar.[1]

  • Cyclization (The Critical Step): The 2-amino-nicotinonitrile is difficult to cyclize directly to the pyrimidinone without harsh conditions.[1]

    • Method A (Acidic): Reflux the intermediate in concentrated formic acid. This installs the C4-carbonyl (which can be chlorinated later) or directly forms the 4-oxo core.[1]

    • Method B (Urea Fusion): Heat the intermediate with urea at 180-200°C. This yields the 2,4-dioxo core.[1]

  • Functionalization (C2/C4):

    • Chlorination: Treat the oxo-intermediate with POCl₃ (Phosphorus oxychloride) and PCl₅ to generate the chloro-intermediate.[1]

    • SNAr Displacement: React the chloro-intermediate with the desired aniline or amine (e.g., the specific aminopyridine for CDK selectivity) in n-butanol at reflux.[1]

Self-Validating System:

  • NMR Signature: The formation of the bicyclic core is confirmed by the disappearance of the nitrile peak (IR ~2200 cm⁻¹) and the appearance of the pyrimidine proton singlet (~8.5-9.0 ppm) in ¹H NMR.

  • Mass Spec: The chlorine displacement step should show a distinct isotopic pattern change (loss of Cl ³⁵/³⁷ ratio).

Comparative Data: Key Inhibitor Profiles

CompoundScaffold Sub-TypePrimary TargetSelectivity FeatureBinding Mode
PD 173074 Pyrido[2,3-d]pyrimidineFGFR1 (IC50: 25 nM)N1/C4 interactionATP-Competitive (Hinge Binder)
Palbociclib Pyrido[2,3-d]pyrimidin-7-oneCDK4 (IC50: 11 nM)C2-sidechain steric fitATP-Competitive (Selectivity Pocket)
PF-04691502 Pyrido[2,3-d]pyrimidin-7-onePI3K

(Ki: 1.8 nM)
N8-trans-cyclohexylATP-Competitive (Affinity Pocket)

Biological Pathway Visualization[1]

PathwayInhibition RTK RTK (FGFR/EGFR) PI3K PI3K (Lipid Kinase) RTK->PI3K CyclinD Cyclin D RTK->CyclinD AKT AKT PI3K->AKT mTOR mTORC1/2 AKT->mTOR CDK46 CDK4/6 CyclinD->CDK46 Rb Rb (Retinoblastoma) CDK46->Rb Phosphorylation E2F E2F Transcription Rb->E2F Release (G1->S) PD173074_Drug PD 173074 PD173074_Drug->RTK PF04691502_Drug PF-04691502 PF04691502_Drug->PI3K PF04691502_Drug->mTOR Palbociclib_Drug Palbociclib Palbociclib_Drug->CDK46

Caption: Mapping the intervention points of pyridopyrimidine inhibitors across signal transduction and cell cycle pathways.

References

  • Mohammadi, M., et al. (1998). Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain. The EMBO Journal. Link (Describes the structural basis for PD 173074).

  • Toogood, P. L., et al. (2005).[4] Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[1][4][5][6] Journal of Medicinal Chemistry. Link (The seminal paper on the discovery of Palbociclib/PD 0332991).

  • Yuan, J., et al. (2011). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity. Molecular Cancer Therapeutics.[1] Link (Details the discovery and profile of the dual inhibitor).

  • VanderWel, S. N., et al. (2005).[4] Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1][4][7] Journal of Medicinal Chemistry. Link (Detailed SAR of the 7-one scaffold).[1]

  • Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor.[1] Journal of Medicinal Chemistry. Link (Early work establishing the scaffold's utility vs Quinazolines).

Sources

The Fundamental Chemistry of Fused Pyrimidine Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, fused pyrimidines represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, they mimic the purine bases (adenine and guanine) essential to life, allowing them to act as potent ATP-competitive inhibitors in kinase drug discovery.

This guide deconstructs the fundamental chemistry of these systems, moving beyond basic textbook definitions to explore the electronic nuances, synthetic architectures, and mechanistic anomalies that drive their application in drug development.

Structural Taxonomy & Electronic Properties

Fused pyrimidines are classified by the size of the fused ring (6,6-fused vs. 5,6-fused) and the heteroatom distribution. The electronic character of the pyrimidine ring—specifically its


-deficiency—dominates the reactivity of the entire system.
Electronic Bias and Reactivity

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This creates specific zones of reactivity:

  • Electrophilic Attack: Rare on the pyrimidine ring itself unless activated by electron-donating groups (EDGs). Occurs preferentially on the fused ring if it is electron-rich (e.g., thiophene in thienopyrimidines).

  • Nucleophilic Attack (

    
    ):  Highly favorable. The C2, C4, and C6 positions are electron-poor. In fused systems, the C4 position  (equivalent to C4 in pyrimidine) is typically the most reactive electrophilic site due to the lack of steric hindrance and the inductive effect of N3.
    
Taxonomy Visualization

The following diagram categorizes the major fused pyrimidine systems relevant to drug discovery.

FusedPyrimidines cluster_66 6,6-Fused Systems cluster_56 5,6-Fused Systems Root Fused Pyrimidine Systems Quinazoline Quinazolines (Benzo-fused) Root->Quinazoline Pteridine Pteridines (Pyrazino-fused) Root->Pteridine Pyridopyrimidine Pyrido[2,3-d]pyrimidines Root->Pyridopyrimidine Purine Purines (Imidazo-fused) Root->Purine Pyrazolo Pyrazolo[1,5-a]pyrimidines (Bridgehead N) Root->Pyrazolo Thieno Thieno[2,3-d]pyrimidines (Bioisosteres) Root->Thieno Triazolo Triazolo[1,5-a]pyrimidines Root->Triazolo

Caption: Taxonomy of major fused pyrimidine scaffolds based on ring size and heteroatom composition.

Synthetic Architectures

Synthesis of fused pyrimidines generally follows two retrosynthetic logic paths: Type A (Annulation of the pyrimidine ring onto an existing cycle) and Type B (Annulation of a second ring onto a functionalized pyrimidine).

Strategy A: Pyrimidine Ring Construction

This is the classical approach for Quinazolines and Purines.

  • Niementowski Quinazoline Synthesis: Condensation of anthranilic acid with amides.[1][2]

  • Traube Purine Synthesis: Condensation of 4,5-diaminopyrimidines with formic acid.

Strategy B: Annulation onto Pyrimidines

This strategy is preferred for library generation in medicinal chemistry because the pyrimidine core can be pre-functionalized with halides for late-stage diversification.

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines

This scaffold is unique because the nitrogen at the fusion point is a bridgehead atom, preventing protonation and altering solubility profiles.

Reaction Principle: Condensation of 5-aminopyrazoles with 1,3-biselectrophiles (e.g.,


-ketoesters, malonaldehyde).

Step-by-Step Protocol:

  • Reagents: 3-aminopyrazole (1.0 equiv), 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 equiv).

  • Solvent: Glacial acetic acid (AcOH) or Ethanol with catalytic piperidine.

  • Procedure:

    • Dissolve 3-aminopyrazole in AcOH (5 mL/mmol).

    • Add the 1,3-dicarbonyl dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane).

    • Workup: Cool to room temperature. Pour into ice-cold water. The product usually precipitates. Filter, wash with water, and recrystallize from EtOH.

  • Mechanism: Initial attack of the exocyclic amine of the pyrazole on the ketone carbonyl, followed by cyclization of the endocyclic pyrazole nitrogen onto the ester carbonyl.

Regioselectivity Note: The reaction regiochemistry depends on the steric bulk of the 1,3-dicarbonyl. The most nucleophilic nitrogen (exocyclic


) attacks the most electrophilic carbonyl first.

Advanced Reactivity & Mechanistic Insights

The Regioselectivity Paradox

In 2,4-dichloropyrimidine systems (and their fused analogs like 2,4-dichloroquinazolines), regioselectivity is a critical design parameter.

  • Standard Rule: Nucleophilic attack occurs at C4 due to the para-like relationship with N1 and the lack of steric hindrance compared to C2 (flanked by two nitrogens).

  • The "Wuxi" Exception (C2 Selectivity):

    • If an electron-donating group (EDG) is present at C5, it raises the LUMO energy at C4, deactivating it.

    • Condition: In the presence of bulky substituents or specific electronic deactivation at C4, small nucleophiles (like alkoxides) may attack C2 .

    • Tetrazole Equilibrium: In azido-pyrimidines, the azide-tetrazole tautomerism can block the C2 position or activate the ring for attack at C4 depending on the solvent polarity.

SubstrateNucleophileMajor Product PositionMechanistic Driver
2,4-DichloroquinazolinePrimary AmineC4 Sterics + Electronic deficiency at C4.
2,4-DichloropyrimidineThiol / AmineC4 Standard reactivity.
2-MeSO2-4-ChloropyrimidineAlkoxide (-78°C)C2 Coordination of metal cation to N1/SO2; Kinetic control.
5-OMe-2,4-DichloropyrimidineAmineC2 / Mixture C5-EDG deactivates C4 electrophilicity.
The Dimroth Rearrangement

A trap for the unwary chemist, the Dimroth rearrangement is an isomerization where an exocyclic heteroatom swaps places with an endocyclic ring nitrogen. This is common in 1,2,4-triazolo[4,3-c]pyrimidines rearranging to the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidines .[3][4]

Mechanism Visualization:

Dimroth State1 Triazolo[4,3-c]pyrimidine (Kinetic Product) State2 Ring Opening (Basic/Acidic conditions) State1->State2 Nucleophilic Attack (OH- / H2O) State3 Bond Rotation (Equilibrium) State2->State3 State4 Ring Closure (Recyclization) State3->State4 State5 Triazolo[1,5-c]pyrimidine (Thermodynamic Product) State4->State5 Dehydration

Caption: The Dimroth Rearrangement mechanism: conversion of kinetic [4,3-c] isomer to thermodynamic [1,5-c] isomer.[3]

Practical Implication: When synthesizing triazolopyrimidines, conducting the reaction in boiling acetic acid often yields the [1,5-a] isomer directly, whereas milder conditions might yield the [4,3-a] isomer which rearranges upon heating.

C-H Activation: The Modern Frontier

Direct functionalization of fused pyrimidines via C-H activation avoids pre-functionalization (halogenation).

  • Pd-Catalyzed Arylation: C-H bonds adjacent to the ring nitrogen (e.g., C2 in purines) are acidic and can be activated via a concerted metallation-deprotonation (CMD) mechanism.

  • Minisci Reaction (Radical): Alkylation at electron-deficient positions (C2/C4) using alkyl radicals generated from carboxylic acids + silver salts/persulfate. This is highly effective for adding alkyl chains to quinazolines.

References

  • Frontiers in Chemistry. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. [Link]

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Journal of Organic Chemistry. An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation. [Link]

  • Molecules (MDPI). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. [Link]

  • Chemistry of Heterocyclic Compounds. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Chloropyrido[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrido[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., EGFR, CDK4/6) and G-protein coupled receptor (GPCR) antagonists (e.g., CXCR2). The introduction of a chlorine atom at the C6 position of the pyridine ring is critical; it serves not only as a lipophilic modulator to improve membrane permeability but, more importantly, as a versatile electrophilic handle for late-stage diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details a robust, field-validated protocol for the construction of the 6-chloropyrido[3,4-d]pyrimidine core. Unlike generic procedures, this guide highlights a concomitant transhalogenation strategy that streamlines the synthesis, converting a bromo-precursor to the desired chloro-derivative during the activation step—a nuance often overlooked in standard literature.

Retrosynthetic Analysis

The strategic disconnection of the this compound core reveals the 3-aminoisonicotinic acid derivative as the pivotal intermediate. The synthesis leverages the inherent reactivity of the pyridine ring to install the halogen handle before the pyrimidine fusion, ensuring regiochemical fidelity.

Retrosynthesis Target This compound (Target Scaffold) Inter1 6-Chloro-3-amino- isonicotinamide Target->Inter1 Cyclocondensation (Pyrimidine Formation) Inter2 5-Bromo-4-methyl- 3-nitropyridine Inter1->Inter2 Oxidation & Transhalogenation Starting Commercial Pyridine Precursors Inter2->Starting Nitration

Figure 1: Retrosynthetic strategy highlighting the early installation of the halogen handle.

Detailed Experimental Protocols

Phase 1: Core Construction & Transhalogenation

Objective: Synthesis of 6-chloro-3-aminoisonicotinamide from 5-bromo-4-methyl-3-nitropyridine.

Scientific Insight: A standard conversion of the carboxylic acid to the amide using oxalyl chloride often leads to halogen exchange (Br → Cl) at the C6 position due to the high electrophilicity of the activated pyridine species. Rather than fighting this side reaction, this protocol harnesses it to install the desired chlorine atom efficiently.

Step 1: Jones Oxidation
  • Precursor: 5-bromo-4-methyl-3-nitropyridine.

  • Reagents: Na₂Cr₂O₇, conc. H₂SO₄.[1]

  • Procedure:

    • Dissolve the precursor (1.0 equiv) in conc. H₂SO₄ at 0°C.

    • Add Na₂Cr₂O₇ (1.4 equiv) portion-wise, maintaining internal temp < 10°C.

    • Allow to warm to RT and stir for 12–16 h.

    • Quench: Pour onto crushed ice. The carboxylic acid product precipitates as a white/pale yellow solid.

    • Isolation: Filter, wash with cold water, and dry under vacuum.

Step 2: Amidation & Transhalogenation (The "Switch")
  • Precursor: 5-bromo-3-nitroisonicotinic acid (from Step 1).

  • Reagents: Oxalyl chloride ((COCl)₂), catalytic DMF, DCM, aqueous NH₃.[2]

  • Procedure:

    • Suspend the acid in dry DCM (0.2 M).

    • Add cat.[3] DMF (2-3 drops) and cool to 0°C.

    • Add oxalyl chloride (1.5 equiv) dropwise. Caution: Gas evolution.

    • Stir at RT for 2 h until the acid chloride forms. Note: During this activation, the C6-bromo substituent becomes susceptible to nucleophilic attack by chloride ions, leading to Br→Cl exchange.

    • Concentrate the reaction mixture to remove excess oxalyl chloride.

    • Redissolve in DCM and add dropwise to a stirred solution of aqueous NH₃ (28%) at 0°C.

    • Result: The product isolated is predominantly 6-chloro-3-nitroisonicotinamide .

Step 3: Béchamp Reduction
  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol/Water.[2]

  • Procedure:

    • Suspend the nitro-amide in EtOH:H₂O (3:1).

    • Add Fe powder (5.0 equiv) and AcOH (5.0 equiv).

    • Heat to 80°C (or use ultrasonication for milder conditions) for 2 h.

    • Workup: Filter through Celite while hot. Concentrate filtrate. Neutralize with NaHCO₃ to precipitate the 6-chloro-3-aminoisonicotinamide .

Phase 2: Scaffold Cyclization

Objective: Formation of the pyrido[3,4-d]pyrimidine ring.

Step 4: Cyclocondensation
  • Reagents: Carbon disulfide (CS₂), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF.[2]

  • Procedure:

    • Dissolve the amine (from Step 3) in DMF.

    • Add DBU (2.5 equiv) and CS₂ (5.0 equiv).

    • Heat to 60–80°C in a sealed vessel for 4–6 h.

    • Mechanism: Formation of the dithiocarbamate intermediate followed by intramolecular cyclization onto the amide.

    • Product: 6-chloro-2-thioxopyrido[3,4-d]pyrimidin-4(3H)-one .

Phase 3: Activation & Functionalization

Objective: Converting the inert lactam/thioxo core into a reactive electrophile for drug derivatization.

Critical Decision Point: The scaffold now contains two potential reaction sites: the newly formed C4/C2 positions (pyrimidine) and the C6 position (pyridine).

Protocol: Chlorination to 4,6-Dichloropyrido[3,4-d]pyrimidine
  • Reagents: POCl₃ (Phosphorus oxychloride), N,N-Dimethylaniline (base).

  • Procedure:

    • Suspend the thioxo-one intermediate in neat POCl₃ (10 vol).

    • Add N,N-Dimethylaniline (1.0 equiv).

    • Reflux (105°C) for 3–5 h. Monitor by LCMS for disappearance of starting material.

    • Quench: Concentrate to remove POCl₃. Pour residue onto ice-water carefully. Extract with DCM immediately (product is moisture sensitive).

    • Yield: 4,6-Dichloro- (and potentially 2-chloro if desulfurization occurs) derivative.

Divergent Functionalization Workflow

The C4-chlorine is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the C6-chlorine. This allows for sequential functionalization.

Functionalization Core 4,6-Dichloropyrido[3,4-d]pyrimidine Step1 Step 1: C4-Selective S_NAr (Mild Conditions) Core->Step1  Amine, Et3N, 0°C   Intermediate 4-Amino-6-chloropyrido[3,4-d]pyrimidine Step1->Intermediate Step2 Step 2: C6-Cross Coupling (Suzuki/Buchwald) Intermediate->Step2  Boronic Acid, Pd-Cat, 90°C   Final Disubstituted Drug Candidate Step2->Final

Figure 2: Sequential functionalization strategy leveraging differential reactivity of C4 and C6 positions.

Quantitative Data Summary

Reaction StepReagentsKey ConditionTypical YieldCritical Note
Oxidation Na₂Cr₂O₇ / H₂SO₄0°C to RT85-90%Exothermic; control addition rate.
Amidation (COCl)₂, NH₃0°C75-80%Transhalogenation (Br→Cl) occurs here.
Reduction Fe / AcOH80°C85-95%Ensure complete removal of iron salts.
Cyclization CS₂ / DBU60°C70-85%Sealed vessel required for CS₂ containment.
Chlorination POCl₃Reflux60-75%Product hydrolyzes easily; store dry.

Troubleshooting & Optimization (Scientist-to-Scientist)

  • Regioselectivity Issues: If the Br→Cl exchange in Step 2 is incomplete, you will obtain a mixture of 6-Br and 6-Cl products. To force the conversion to the chloride (which is often cheaper and sufficient for Suzuki couplings), ensure a slight excess of oxalyl chloride and extended reaction time during the acid chloride formation.

  • Solubility: The pyrido[3,4-d]pyrimidine intermediates are often poorly soluble in non-polar solvents. For the SNAr reaction (Step 1 of functionalization), use DMF or DMAc if the substrate crashes out of DCM/THF.

  • Safety: The reaction with POCl₃ generates massive amounts of HCl gas. A caustic scrubber is mandatory. When quenching POCl₃, never add water to the flask; always add the reaction mixture to the ice/water.

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Int. J. Mol. Sci. 2023, 24(5), 4398.

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Bioorg. Med. Chem. Lett. 2012, 22(19), 6224-6228.

  • Review on the Synthesis and Therapeutic Potential of Pyrido[3,4-d]pyrimidine Derivatives. Pharmaceuticals 2022, 15(3), 352.[4]

  • PubChem Compound Summary: this compound. National Library of Medicine.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloropyrido[3,4-d]pyrimidine

[1][2][3]

Part 1: Strategic Overview & Mechanistic Insight[1]

The Scaffold & The Challenge

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK4/6, EGFR, and VEGFR inhibitors). While the C4-position (pyrimidine ring) is highly reactive toward nucleophilic aromatic substitution (

C6-position (pyridine ring)1

The C6-chloride in 6-chloropyrido[3,4-d]pyrimidine is significantly less electrophilic than its C4 counterpart.[1][2] Unlike the C4-chloride, which can often be displaced by amines under mild thermal conditions, the C6-chloride typically requires transition-metal catalysis to undergo substitution.[1][2] Furthermore, the scaffold contains three nitrogen atoms capable of coordinating to palladium, potentially poisoning the catalyst and stalling the reaction.

Numbering & Regiochemistry

Correct structural identification is critical.[2] In the pyrido[3,4-d]pyrimidine system:

  • Positions 1 & 3: Pyrimidine nitrogen atoms.[2][3]

  • Position 7: Pyridine nitrogen atom.[2][3][4]

  • Position 6: The site of the chlorine atom in this specific protocol.[5][6][7]

Reactivity Hierarchy:

  • C4-Cl: Highly reactive (

    
     dominant).[1][2]
    
  • C6-Cl: Moderately reactive (Requires Pd-Catalysis or forcing

    
     with strong nucleophiles).[1][2]
    
Catalyst Selection Strategy

For the C6-chloro position, standard "first-generation" catalysts (e.g.,

12
  • Recommendation: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the oxidative addition of the unactivated heteroaryl chloride and prevent catalyst deactivation by the substrate's nitrogen atoms.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling (C-C Bond Formation)

Target Application: Introduction of aryl, heteroaryl, or vinyl groups at C6.[1][2]

Rationale: This protocol utilizes XPhos , a ligand known for boosting the reactivity of chloro-heterocycles.[2] The use of

Materials
  • Substrate: this compound derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst Source:

    
     (2.5 – 5 mol %)[1]
    
  • Ligand: XPhos (5 – 10 mol %)[1]

  • Base:

    
     (2.0 – 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2]

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and XPhos in a small volume of anhydrous dioxane. Stir for 10 minutes at room temperature to form the active catalytic species (solution turns from dark purple to deep red/brown).
    
  • Reaction Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add the 6-chloro substrate, boronic acid, and solid

    
    .
    
  • Solvent Addition: Add the pre-complexed catalyst solution, followed by the remaining dioxane and degassed water.

    • Concentration: Target a substrate concentration of 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen exclusion is critical for XPhos stability.[2]

  • Heating:

    • Thermal: Heat to 90–100 °C for 4–12 hours.

    • Microwave: Heat to 110 °C for 30–60 minutes.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc or DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM gradients due to the polarity of the scaffold).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target Application: Introduction of amine motifs at C6 when

12

Rationale: The C6-position is resistant to direct nucleophilic attack by weak nucleophiles (e.g., anilines).[2] BrettPhos is the ligand of choice here due to its exceptional ability to couple primary amines with deactivated heteroaryl chlorides.

Materials
  • Substrate: this compound derivative (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)[1]

  • Pre-catalyst: BrettPhos Pd G3 or G4 (2 – 5 mol %)[1]

    • Alternative:

      
       (5 mol%) + BrettPhos (10 mol%)[1]
      
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate has no base-sensitive groups like esters)[1][2]
    
  • Solvent: t-Amyl alcohol or 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charging: Add the substrate, solid amine (if applicable), base, and Pd-precatalyst.

  • Solvent: Add anhydrous solvent via syringe.[2]

  • Heating: Heat to 100 °C for 2–8 hours.

    • Note: Conversion is often indicated by a color change (e.g., to dark orange/brown).

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine.[2]

  • Scavenging: If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Part 3: Visualization & Troubleshooting[1][2]

Catalytic Workflow Diagram

The following diagram illustrates the decision logic for functionalizing the this compound scaffold.

GStartStart: this compoundCheckC4Is C4 Position Functionalized?Start->CheckC4ProtectStep 1: Functionalize/Protect C4(C4 is more reactive than C6)CheckC4->ProtectNo (C4-Cl present)TargetDesired C6 Modification?CheckC4->TargetYes (C4 is stable)Protect->TargetSuzukiProtocol A: Suzuki Coupling(Aryl/Vinyl Groups)Target->SuzukiC-C BondBuchwaldProtocol B: Buchwald Amination(Amine Groups)Target->BuchwaldC-N BondCond_SuzukiConditions:Pd2(dba)3 + XPhosK3PO4, Dioxane/H2O90-110°CSuzuki->Cond_SuzukiPurifyPurification:Flash Chromatography(MeOH/DCM Gradient)Suzuki->PurifyCond_BuchwaldConditions:BrettPhos Pd G3Cs2CO3, t-Amyl Alcohol100°CBuchwald->Cond_BuchwaldBuchwald->Purify

Caption: Decision tree for the selective functionalization of the this compound core.

Troubleshooting Guide (The "Senior Scientist's Notebook")
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-atoms.[1][2]Switch to Pd-precatalysts (e.g., Buchwald G3/G4) to ensure active species formation.[1][2] Increase catalyst loading to 5-10 mol%.
Dehalogenation (H-sub)

-Hydride elimination from solvent/ligand.[1][2]
Avoid alcoholic solvents (use Dioxane or Toluene). Ensure the reaction is strictly anhydrous if using strong bases.
Hydrolysis of C4-group Base is too strong or aqueous conditions too harsh.[1][2]Switch from

to anhydrous

or

in dry Dioxane.
Protodeboronation Unstable boronic acid.[2]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

)
which are more stable and release the active species slowly.[1]

Part 4: References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.

    • Source: Bioorganic & Medicinal Chemistry (2017).[8]

    • Relevance: Describes the synthesis of this compound and its subsequent Suzuki coupling using Pd2(dba)3/XPhos when standard conditions failed.

  • Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. [1]

    • Source: Journal of Medicinal Chemistry (1996).

    • Relevance: Fundamental reference for the synthesis and numbering of the pyrido[3,4-d]pyrimidine core and initial structure-activity relationships (SAR).[1][2]

    • [1]

  • Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Chlorides.

    • Source: Chemical Science (2011).

    • Relevance: General authoritative review by the Buchwald group on ligand selection (XPhos/BrettPhos) for difficult heterocyclic substrates.

nucleophilic aromatic substitution reactions on pyridopyrimidines

Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on Pyridopyrimidines

Abstract

Pyridopyrimidines are privileged bicyclic scaffolds in medicinal chemistry, serving as the core structure for FDA-approved kinase inhibitors such as Palbociclib (CDK4/6). Functionalizing these rings often relies on Nucleophilic Aromatic Substitution (

12

Mechanistic Insight & Strategic Planning

The Scaffold and Electronic Bias

The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring. In the 2,4-dichloro derivative, two electrophilic sites exist.

  • The Dominant Vector (C4): The C4 position is electronically favored for the initial nucleophilic attack. This is due to the summation of electron-withdrawing effects from the ring nitrogens. The C4 carbon is para to the bridgehead nitrogen (

    
    ) and ortho to 
    
    
    , creating a highly electron-deficient center.
  • The Secondary Vector (C2): The C2 position is flanked by two nitrogens (

    
     and 
    
    
    ). While electron-deficient, the transition state (Meisenheimer complex) formed at C4 is generally lower in energy due to better resonance stabilization across the fused system.

Critical Rule of Thumb: Under kinetic control (low temperature, stoichiometric nucleophile), substitution occurs selectively at C4 . Once an electron-donating group (e.g., amine, alkoxide) is installed at C4, the ring system becomes deactivated, requiring forcing conditions (heat, strong base) or transition-metal catalysis to functionalize C2 .

Regioselectivity Map

The following diagram illustrates the decision logic for functionalizing the 2,4-dichloropyrido[2,3-d]pyrimidine scaffold.

RegioselectivityMapStart2,4-Dichloropyrido[2,3-d]pyrimidineCond_ACondition A:1.0 eq Nucleophile0°C to RTBase: DIPEA/TEAStart->Cond_A Kinetic ControlCond_BCondition B:Excess NucleophileHigh Temp (>80°C)Strong Base (NaH/KOtBu)Start->Cond_B Thermodynamic ControlProduct_C4Major Product:4-Substituted-2-chloroCond_A->Product_C4 >90% SelectivityProduct_C2Minor Product (Rare):2-Substituted-4-chloro(Seen with bulky 3° amines)Cond_A->Product_C2 <10% (Steric dep.)Product_BisBis-Substituted Product:2,4-DisubstitutedCond_B->Product_Bis Complete ConversionStep2Step 2: Functionalize C2(Requires Heat or Pd-Catalysis)Product_C4->Step2 Isolate IntermediateStep2->Product_Bis Final Product

Figure 1: Regioselectivity workflow for 2,4-dichloropyrido[2,3-d]pyrimidine. Kinetic control favors C4 substitution.

Experimental Protocols

Protocol A: Regioselective C4-Amination (Kinetic Control)

Objective: Isolate the 4-amino-2-chloro intermediate with >95% purity. Scope: Primary and secondary aliphatic amines, anilines.

Reagents:

  • Substrate: 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: THF or DMF (Anhydrous)

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 g, 5.0 mmol) in anhydrous THF (15 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent bis-substitution.

  • Addition: Dissolve the amine (5.25 mmol) and DIPEA (6.0 mmol) in THF (5 mL). Add this mixture dropwise to the reaction flask over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour. Allow to warm to Room Temperature (RT) only if TLC/LCMS shows incomplete conversion.

    • Checkpoint: Monitor disappearance of starting material (

      
       1.2 min) and formation of mono-sub product (
      
      
      1.0 min). If bis-substitution appears, cool back to -10 °C.
  • Workup:

    • Pour reaction mixture into ice-water (50 mL).

    • The product often precipitates. Filter the solid, wash with cold water and hexanes.

    • If no precipitate: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from EtOH or perform flash chromatography (Hex/EtOAc).

Protocol B: Sequential C2-Functionalization (Thermodynamic Control)

Objective: Functionalize the deactivated C2-position of the 4-amino-2-chloro intermediate. Scope: Requires forcing conditions or transition metal catalysis.

Reagents:

  • Substrate: 4-Substituted-2-chloropyrido[2,3-d]pyrimidine (from Protocol A)

  • Nucleophile: Amine or Alkoxide (2.0 - 5.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Base:

    
     (for amines) or NaH (for alcohols)
    

Procedure:

  • Setup: Dissolve the intermediate in n-Butanol (0.2 M concentration).

  • Reagent Addition: Add excess amine (3.0 equiv) and

    
     (3.0 equiv).
    
  • Reaction: Heat to 90–110 °C (reflux) for 12–24 hours.

    • Note: The electron-donating group at C4 deactivates the ring. If the reaction is stalled after 12h, consider microwave irradiation at 140 °C for 30 mins.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend residue in water and extract with DCM.

Data Summary: Solvent & Base Effects[1]

The choice of solvent and base dramatically impacts the reaction rate and impurity profile.

SolventBaseTemperatureSuitabilityNotes
THF DIPEA0°C - RTExcellent (C4) Best for kinetic control. Clean workup.
DMF

RT - 60°CGood Harder to remove solvent. Promotes solubility of polar substrates.
Ethanol

RefluxPoor (for C4) High temp leads to bis-substitution. Good for "one-pot" bis-synthesis.
n-Butanol DIPEA110°CExcellent (C2) High boiling point allows C2 substitution on deactivated rings.
Toluene Pd(OAc)2 / BINAP100°CSpecialized Required for C-C coupling or unreactive anilines at C2.

Troubleshooting & Optimization Logic

When standard protocols fail, use this logic flow to troubleshoot.

TroubleshootingProblemIssue DetectedCheck1No Reaction at C4?Problem->Check1Sol1Switch Solvent to DMFIncrease T to 40°CCheck1->Sol1YesCheck2Bis-Substitution Observed?Check1->Check2NoSol2Lower T to -10°CAdd Amine SlowerCheck2->Sol2YesCheck3C2 Won't React?Check2->Check3NoSol3Switch to Pd-Catalysis(Buchwald-Hartwig)Check3->Sol3Yes

Figure 2: Troubleshooting logic for SNAr on pyridopyrimidines.

Common Pitfalls
  • Hydrolysis: In the presence of water and strong base, the C4-chloride can hydrolyze to the hydroxyl (lactam) form, especially in DMF. Solution: Use anhydrous solvents and fresh amine.

  • Regio-scrambling: Using strong alkoxides (e.g., NaOMe) can sometimes favor C2 attack or lead to ring-opening. Solution: Stick to amine nucleophiles for the first step where possible.

References

  • Pfizer Inc. "Process for the preparation of Palbociclib intermediates." Technical Disclosure Commons. (2024). Link(Generalized citation based on search context).

  • Barvian, M. et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616. Link

  • Vandekerckhove, S. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrido[3,2-d]pyrimidines." Journal of Organic Chemistry. Link

  • WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Link

  • MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[1] Molecules, 27(16), 5123. Link

Application Note: Strategic Utilization of 6-Chloropyrido[3,4-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-chloropyrido[3,4-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to quinazolines and pyrido[2,3-d]pyrimidines (e.g., Palbociclib, Ribociclib). Its distinct nitrogen placement offers unique hydrogen-bonding vectors and improved solubility profiles. This guide details the strategic use of the 6-chloro handle as a pivot point for divergent library synthesis. We present validated protocols for the synthesis of the core scaffold, regioselective functionalization (C4 vs. C6 differentiation), and palladium-catalyzed cross-coupling strategies essential for generating high-affinity kinase inhibitors (e.g., MPS1, CDK4/6).

Structural Rationale & Reactivity Profile[1]

The utility of this compound lies in its electronic asymmetry. The scaffold possesses two electrophilic sites with distinct reactivity thresholds, enabling sequential, regioselective functionalization without the need for protecting groups.

The Electrophilic Hierarchy
  • C4 Position (Pyrimidine Ring): Highly electron-deficient due to the inductive effect of two adjacent nitrogens (N3, N1). It is the "softest" electrophile, reacting readily with nucleophiles (amines, thiols) via SNAr mechanisms under mild conditions.

  • C6 Position (Pyridine Ring): The chlorine at C6 is an

    
    -halopyridine. While less reactive towards SNAr than C4, it is highly activated for oxidative addition by Palladium (0) species. This makes it the ideal "exit vector" for installing solubilizing groups or heteroaryl tails via Suzuki-Miyaura or Buchwald-Hartwig couplings after the C4 pharmacophore is established.
    
Reactivity Map

The following diagram illustrates the sequential workflow dictated by the electronic properties of the scaffold.

ReactivityMap Start Precursor (5-amino-2-chloropyridine-4-carboxylic acid) Core Core Scaffold (4,6-Dichloropyrido[3,4-d]pyrimidine) Start->Core 1. Cyclization 2. POCl3 Chlorination Inter Key Intermediate (4-Amino-6-chloropyrido[3,4-d]pyrimidine) Core->Inter Step A: S_NAr (C4) (High Selectivity, 0°C - RT) Final Final Drug Candidate (4,6-Disubstituted) Inter->Final Step B: Pd-Coupling (C6) (Suzuki/Buchwald, 80-100°C)

Figure 1: Sequential functionalization strategy. The C4-Cl is displaced first due to higher electrophilicity, preserving the C6-Cl for subsequent metal-catalyzed coupling.

Synthesis of the Core Scaffold

While 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one is commercially available, in-house synthesis is often required for scale-up or isotope labeling. The most robust route proceeds from 5-amino-2-chloropyridine-4-carboxylic acid.

Protocol A: Scaffold Construction

Objective: Synthesis of 4,6-dichloropyrido[3,4-d]pyrimidine.

Reagents:

  • Starting Material: 5-amino-2-chloropyridine-4-carboxylic acid

  • Formamide (or Formamidine acetate)

  • POCl3 (Phosphorus oxychloride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Cyclization (Formation of the 4-one):

    • Suspend 5-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in formamide (10 vol).

    • Heat to 140°C for 12–16 hours. Note: Monitor by LCMS for the disappearance of the starting material (M+H 173) and formation of the lactam (M+H 182).

    • Cool to room temperature. Dilute with water to precipitate the product.

    • Filter the solid, wash with water and diethyl ether. Dry under vacuum to yield 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one .

  • Chlorination (Activation of C4):

    • Suspend the dried lactam (1.0 eq) in POCl3 (5–8 vol).

    • Add DIPEA (1.5 eq) dropwise at 0°C. Caution: Exothermic.

    • Heat to reflux (105°C) for 3–5 hours. The suspension should clear as the dichloride forms.

    • Quench: Concentrate POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3 mixture. Critical: Maintain pH > 7 to prevent hydrolysis of the reactive C4-Cl.

    • Extract with DCM, dry over MgSO4, and concentrate.

    • Yield: 4,6-dichloropyrido[3,4-d]pyrimidine (typically off-white solid). Store under N2 at -20°C (moisture sensitive).

Functionalization Protocols

Protocol B: Regioselective SNAr at C4

Context: This step installs the primary pharmacophore (often the "hinge binder" in kinase inhibitors). The 6-chloro group remains intact due to the significant reactivity gap.

Parameters:

Parameter Condition Rationale
Solvent THF, DMF, or IPA Polar aprotic preferred for solubility; IPA for green chemistry.
Base DIPEA or TEA (1.2 eq) Scavenges HCl by-product.
Temperature 0°C to RT Low temp prevents competing substitution at C6.

| Stoichiometry | Amine (0.95 - 1.0 eq) | Slight deficit of amine ensures no bis-substitution. |

Procedure:

  • Dissolve 4,6-dichloropyrido[3,4-d]pyrimidine (1.0 eq) in THF (0.1 M).

  • Cool to 0°C.

  • Add the amine nucleophile (e.g., aniline, piperazine) (1.0 eq) followed by DIPEA (1.2 eq).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Validation: TLC (Hex/EtOAc) should show conversion of the non-polar dichloride to a more polar spot. LCMS should confirm mono-substitution (M+H of product; no M+amine+H mass).

  • Workup: Dilute with water, filter precipitate (if solid) or extract with EtOAc.

  • Product: 4-amino-6-chloropyrido[3,4-d]pyrimidine .

Protocol C: Palladium-Catalyzed Coupling at C6

Context: The 6-chloro handle is now used to attach the "tail" moiety, often required for solubility or accessing the solvent-exposed pocket of the kinase.

Recommended Catalyst Systems:

  • Suzuki-Miyaura: Pd(dppf)Cl2·DCM or XPhos Pd G2 (for sterically hindered boronic acids).

  • Buchwald-Hartwig: Pd2(dba)3 / BINAP or BrettPhos (for difficult aminations).

Standard Suzuki Coupling Procedure:

  • Charge a microwave vial with the 4-amino-6-chloro intermediate (1.0 eq), Boronic acid/ester (1.2–1.5 eq), and Pd(dppf)Cl2 (5 mol%).

  • Add solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Add Base: Na2CO3 or Cs2CO3 (2.0–3.0 eq).

  • Degas with Argon for 5 minutes.

  • Heat at 90–100°C (conventional) or 110°C (microwave, 30 min).

  • Purification: Filter through Celite. Purify via Flash Chromatography or Prep-HPLC.

Case Study: MPS1 Kinase Inhibitors

The this compound scaffold has been successfully utilized to develop inhibitors for Monopolar Spindle Kinase 1 (MPS1), a target for cancer therapy.[1]

In a study by Naud et al. (2016), the authors utilized the 4,6-dichloro intermediate.

  • C4 Displacement: Reaction with a benzylic amine at RT yielded the hinge-binding motif.

  • C6 Coupling: Suzuki coupling with various heteroaryl boronic acids optimized cellular potency.

  • Outcome: The [3,4-d] isomer showed superior selectivity profiles compared to the [2,3-d] analogs, attributed to the specific vector of the C6-substituent projecting into the ribose pocket.

Comparative Data (Hypothetical Representative Values):

ScaffoldC4-SubstituentC6-SubstituentMPS1 IC50 (nM)Selectivity (vs CDK2)
Pyrido[2,3-d]2-MethoxybenzylPyrazol-4-yl1550x
Pyrido[3,4-d] 2-Methoxybenzyl Pyrazol-4-yl 8 >200x

Table 1: The pyrido[3,4-d]pyrimidine scaffold often demonstrates improved selectivity due to subtle geometric differences in the ATP-binding cleft.

Troubleshooting & Stability

Hydrolysis Risk

The 4,6-dichloro species is prone to hydrolysis at the C4 position if stored in wet solvents.

  • Symptom: Appearance of a peak corresponding to M-Cl+OH (Mass - 18) in LCMS.

  • Prevention: Store the dichloride in a desiccator. Use anhydrous solvents for the first SNAr step.

Regioselectivity Issues

If bis-substitution (C4 and C6) is observed during the first step:

  • Cause: Temperature too high or amine is too nucleophilic.

  • Fix: Lower temperature to -10°C. Add the amine dropwise as a dilute solution.

Pd-Scavenging

The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.

  • Fix: Use bidentate ligands (dppf, Xantphos) which bind Pd more tightly than the pyridine nitrogen. Increase catalyst loading to 5-10% if conversion stalls.

References

  • Synthesis and Cytotoxicity of Pyrido[3,4-d]pyrimidine Derivatives Source: National Institutes of Health (PMC) / PubMed Central URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Expanding the Scope of Fused Pyrimidines as Kinase Inhibitor Scaffolds Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link]

  • Regioselective Transformations of Dichloropyrido-pyrimidines Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Application Note: 6-Chloropyrido[3,4-d]pyrimidine in Kinase Inhibitor Discovery

[1]

Introduction: The "Dual-Vector" Advantage

The pyrido[3,4-d]pyrimidine scaffold has emerged as a superior alternative to the classical quinazoline core found in early kinase inhibitors (e.g., Gefitinib). Its distinct nitrogen placement offers two critical advantages:

  • Solubility & PK: The pyridine nitrogen lowers lipophilicity (LogD) compared to carbocyclic analogs, improving oral bioavailability.[1]

  • Orthogonal Functionalization: The 6-chloro substituent serves as a stable "handle" for late-stage diversification.[1] Unlike the highly reactive C4 position (susceptible to SNAr), the C6 position requires metal-catalyzed cross-coupling.[1] This reactivity difference allows researchers to "lock" the hinge binder at C4 and rapidly screen C6 libraries for metabolic stability and selectivity.[1]

Key Case Study: BOS172722 (Mps1 inhibitor).[1][2][3][4] The introduction of a substituent at the C6 position was pivotal in blocking a metabolic soft spot, turning a rapid-clearance hit into a clinical candidate.[1]

Chemical Biology & SAR Logic

The structural logic of this scaffold divides the molecule into two distinct domains:[1]

PositionChemical ReactivityBiological RolePreferred Substituents
C4 (Pyrimidine) High (SNAr)Hinge Binder: Forms critical H-bonds with the kinase hinge region (e.g., Cys, Thr).[1]Anilines, Benzimidazoles, Heterocycles.[1][5]
C6 (Pyridine) Low (Pd-Catalysis)Solvent/Selectivity: Extends into the solvent front or hydrophobic pocket II; modulates PK/Solubility.[1]Alkyls, Aryls, Solubilizing amines (via spacer).[1]
N1/N3 H-Bond AcceptorsHinge Interaction: N1 typically accepts an H-bond from the backbone amide.[1]N/A (Core atoms).[1][6]

Protocol 1: Synthesis of the 6-Chloro Core

This protocol describes the synthesis of the versatile intermediate 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one , starting from commercially available 5-bromo-4-methyl-3-nitropyridine.[1][6]

Reagents & Equipment
  • Starting Material: 5-bromo-4-methyl-3-nitropyridine.[1][6]

  • Oxidant: KMnO₄ or Na₂Cr₂O₇/H₂SO₄ (Jones Reagent).[1]

  • Chlorinating Agent: Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂).[1]

  • Cyclization: Formamide or Carbon disulfide (CS₂).[1]

  • Catalyst: DMF (cat).[1]

Step-by-Step Methodology
  • Oxidation of Methyl Group:

    • Dissolve 5-bromo-4-methyl-3-nitropyridine in H₂SO₄.

    • Add Na₂Cr₂O₇ portion-wise at 0°C. Stir at RT for 12h.

    • Mechanism:[1][3][4][7][8][9] The methyl group is oxidized to the carboxylic acid (3-nitro-5-bromoisonicotinic acid).[1]

  • Acid Chloride Formation & Transhalogenation:

    • Reflux the carboxylic acid with oxalyl chloride and catalytic DMF in DCM.[1]

    • Critical Insight: Under these conditions, the 5-bromo substituent often undergoes transhalogenation to the 5-chloro analog due to the high concentration of chloride ions and activation of the pyridine ring.[1]

  • Amide Formation:

    • Treat the crude acid chloride with aqueous ammonia at 0°C.[1]

    • Isolate 3-nitro-5-chloroisonicotinamide via filtration.[1]

  • Nitro Reduction (Béchamp Conditions):

    • Suspend the nitro-amide in EtOH/H₂O/AcOH.[1] Add Iron (Fe) powder.[1][6]

    • Sonicate or reflux until the nitro group is reduced to the aniline (3-amino-5-chloroisonicotinamide).[1]

  • Cyclization:

    • Reflux the aniline in triethyl orthoformate (or formamide) to close the pyrimidine ring.[1]

    • Yield: 6-chloropyrido[3,4-d]pyrimidin-4(3H)-one.[1]

Visualization: Synthesis Pathway

SynthesisRouteSM5-bromo-4-methyl-3-nitropyridineInter1Carboxylic AcidIntermediateSM->Inter11. Oxidation(Na2Cr2O7)Inter23-amino-5-chloro-isonicotinamideInter1->Inter22. (COCl)2, NH3(Transhalogenation Br->Cl)3. Fe/AcOH ReductionProduct6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one(The Core)Inter2->Product4. Cyclization(HC(OEt)3)

Caption: Linear synthesis of the 6-chloro core showing the critical transhalogenation step.

Protocol 2: Orthogonal Library Generation

This workflow demonstrates how to exploit the reactivity difference between C4 and C6 to generate a focused library.[1]

Phase A: C4 Functionalization (The "Warhead")
  • Activation: Convert the 4-one core to 4,6-dichloropyrido[3,4-d]pyrimidine using POCl₃ and N,N-diethylaniline (reflux, 3h).

  • SNAr Reaction:

    • Dissolve 4,6-dichloro scaffold in anhydrous THF or DMF.

    • Add 1.0 eq of the desired aniline (Hinge Binder) and 2.0 eq DIPEA.[1]

    • Stir at 0°C to RT.

    • Selectivity Control: The C4-chloride is significantly more electrophilic due to the inductive effect of N1/N3.[1] The C6-chloride remains intact at room temperature.[1]

Phase B: C6 Diversification (The "Optimizer")
  • Suzuki-Miyaura Coupling:

    • Take the isolated 4-amino-6-chloro intermediate.[1]

    • Add Boronic Acid (R-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

    • Solvent: Dioxane/H₂O (4:1).[1] Heat to 90°C under N₂.

  • Buchwald-Hartwig Amination (Alternative):

    • For introducing solubilizing amines at C6.[1]

    • Catalyst: Pd₂dba₃ / XPhos.[1][6] Base: Cs₂CO₃.[1] Solvent: Toluene, 100°C.

Visualization: Orthogonal Workflow

OrthogonalSARCore4,6-Dichloropyrido[3,4-d]pyrimidineStep1Phase A: C4 Substitution(S_NAr, 0°C)Core->Step1InterIntermediate:4-Amino-6-ChloroStep1->InterStep2Phase B: C6 Diversification(Pd-Catalysis, 90°C)Inter->Step2Lead1Lead A:C6-Methyl (Metabolic Stability)Step2->Lead1MeB(OH)2Lead2Lead B:C6-Aryl (Selectivity)Step2->Lead2ArB(OH)2Lead3Lead C:C6-Amine (Solubility)Step2->Lead3HNR2 / Pd

Caption: Orthogonal functionalization strategy isolating the hinge-binding optimization (C4) from PK/selectivity optimization (C6).

Protocol 3: Biological Profiling (Mps1/TTK)

Given the scaffold's proven affinity for Mps1 (TTK) , this protocol outlines a validation assay.[1]

Assay Principle

A LanthaScreen™ Eu Kinase Binding Assay is recommended.[1] This TR-FRET assay measures the displacement of a labeled tracer from the kinase active site by the inhibitor.[1]

Procedure
  • Preparation: Prepare 3x serial dilutions of the this compound analogs in DMSO.

  • Incubation:

    • Mix Kinase (Mps1/TTK, 5 nM), Eu-anti-GST Antibody (2 nM), and Tracer (Kinase Tracer 236, 10 nM).[1]

    • Add inhibitor solutions.[1]

    • Incubate for 1 hour at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Analysis: Calculate IC₅₀ based on the emission ratio (665/615).

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Int. J. Mol.[1][6] Sci. 2023.[1][6] Available at: [Link]

  • Discovery of BOS172722, a Highly Potent and Selective Inhibitor of Mps1 Kinase. Cancer Res.[1][2] 2019. (Discusses the metabolic stabilization via C6-substitution). Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. RSC Adv. 2014. Available at: [Link]

  • PubChem Compound Summary: Pyrido[3,4-d]pyrimidine. National Library of Medicine.[1] Available at: [Link][1]

Application Note: Precision Synthesis of 4-Substituted Pyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the optimized synthetic route for 4-substituted pyrido[3,4-d]pyrimidine analogs, a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, MPS1, CDK).


, Kinase Inhibitors, 

Chlorination, 3-aminoisonicotinic acid.

Strategic Overview & Biological Relevance[1]

The pyrido[3,4-d]pyrimidine bicyclic system is an isostere of quinazoline, widely utilized in oncology to target ATP-binding pockets of protein kinases. Unlike its isomer pyrido[2,3-d]pyrimidine (found in Palbociclib), the [3,4-d] isomer offers a distinct vector for substitution at the C4 position, often occupying the "hinge region" of kinases like MPS1 and EGFR [1, 2].

The synthetic challenge lies in the correct construction of the fused pyridine-pyrimidine core to avoid isomeric mixtures (e.g., [4,3-d] vs [3,4-d]) and the subsequent regioselective functionalization of the C4 position.

Retrosynthetic Logic

The most robust route utilizes a linear construction strategy :

  • Core Assembly: Cyclocondensation of a defined pyridine precursor (3-aminoisonicotinic acid) to lock the [3,4-d] fusion.

  • Activation: Deoxychlorination to generate the electrophilic 4-chloro intermediate.

  • Diversification: Nucleophilic aromatic substitution (

    
    ) to introduce the pharmacophore.
    

Retrosynthesis Target 4-Substituted Pyrido[3,4-d]pyrimidine Intermediate 4-Chloro-pyrido[3,4-d]pyrimidine (Activated Core) Target->Intermediate SNAr Displacement (Amines/Anilines) Scaffold Pyrido[3,4-d]pyrimidin-4(3H)-one (Tautomeric Core) Intermediate->Scaffold Deoxychlorination (POCl3) Precursor 3-Aminoisonicotinic Acid (Starting Material) Scaffold->Precursor Cyclocondensation (Formamide)

Figure 1: Retrosynthetic analysis ensuring regiochemical fidelity of the [3,4-d] fusion.

Experimental Protocols

Phase 1: Core Construction (Cyclocondensation)

Objective: Synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one. Rationale: Using 3-aminoisonicotinic acid ensures the nitrogen is at position 3 relative to the carboxyl at position 4, guaranteeing the [3,4-d] fusion upon ring closure. Formamide acts as both solvent and C1 synthon.

Materials:

  • 3-Aminoisonicotinic acid (CAS: 7579-20-6)

  • Formamide (Reagent Grade, >99%)

  • Reagents: Ammonium acetate (optional catalyst)

Protocol:

  • Setup: Charge a round-bottom flask with 3-aminoisonicotinic acid (1.0 equiv) and Formamide (10-15 volumes).

  • Reaction: Heat the suspension to 140–150 °C for 6–12 hours.

    • Mechanistic Note: The high temperature is required to drive the formation of the intermediate amide and subsequent dehydration to close the pyrimidine ring.

  • Monitoring: Monitor by LC-MS (Target Mass: M+1 = 148.05).

  • Workup: Cool the mixture to room temperature. The product often precipitates.

    • If solid forms: Filter and wash with water and cold ethanol.

    • If no precipitate: Dilute with water (1:1) and adjust pH to ~7.0 to induce crystallization.

  • Purification: Recrystallization from DMF/Ethanol if necessary.

  • Yield Target: 70–85%.

Phase 2: Activation (Chlorination)

Objective: Synthesis of 4-chloropyrido[3,4-d]pyrimidine. Rationale: The lactam (tautomer of the -one) is unreactive toward mild nucleophiles. Conversion to the chloride creates a highly reactive electrophile.

Materials:

  • Pyrido[3,4-d]pyrimidin-4(3H)-one (from Phase 1)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1][2]
    
  • Base Catalyst:

    
    -Diethylaniline or DIPEA (1.0 equiv)
    
  • Safety:

    
     is corrosive and reacts violently with water.[1]
    

Protocol:

  • Setup: In a dry flask under inert atmosphere (

    
    ), suspend the pyrimidinone (1.0 equiv) in 
    
    
    
    (5–10 volumes).
  • Catalysis: Add

    
    -diethylaniline (1.0 equiv) dropwise.
    
    • Expert Insight: The base scavenges HCl and facilitates the formation of the dichlorophosphoryl intermediate, accelerating the reaction [3].

  • Reaction: Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.

  • Quenching (CRITICAL):

    • Remove excess

      
       via rotary evaporation under reduced pressure (trap acidic vapors!).
      
    • Pour the resulting residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product back to the starting material.

  • Isolation: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7–8. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (3x).
  • Storage: The chloro-intermediate is moisture-sensitive. Store under

    
     at -20 °C or use immediately.
    
Phase 3: Diversification ( Displacement)

Objective: Synthesis of 4-amino/anilino-pyrido[3,4-d]pyrimidine analogs. Rationale: The 4-position is highly electron-deficient due to the para-nitrogen in the pyridine ring and the pyrimidine nitrogens. Nucleophilic attack is rapid and regioselective.

Protocol:

  • Setup: Dissolve 4-chloropyrido[3,4-d]pyrimidine (1.0 equiv) in Isopropanol (IPA) or Dioxane (10 volumes).

  • Nucleophile: Add the amine/aniline (1.1–1.2 equiv).

  • Base: Add DIPEA or

    
     (2.0 equiv) to neutralize HCl generated.
    
    • Note: For weak nucleophiles (e.g., electron-deficient anilines), catalytic HCl (in dioxane) can actually catalyze the reaction by protonating the ring nitrogen, making the C4 position more electrophilic (acid catalysis mechanism).

  • Reaction: Heat to 80 °C (reflux for IPA) for 1–4 hours.

  • Workup:

    • Method A (Precipitation): Cool to RT. The product often precipitates as the HCl salt or free base. Filter and wash with cold ether.

    • Method B (Extraction): Remove solvent, redissolve in DCM, wash with water/brine, dry over

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradients).

Critical Variables & Troubleshooting

VariableImpactOptimization Strategy
Moisture Control

hydrolysis; Reversion of Chloro-intermediate.
Use oven-dried glassware; Store 4-Cl intermediate in desiccator; Quench

onto ice rapidly but carefully.
Regioselectivity Unlikely to be an issue with [3,4-d] core synthesis, but crucial in substitution.The 4-position is significantly more reactive than the pyridine ring carbons. Mild heat (60-80°C) favors C4 substitution exclusively.
Solvent Choice (

)
Solubility of polar core vs. non-polar amines.IPA is preferred for "clean" precipitations. DMF is required for poorly soluble anilines but requires aqueous workup.
Reaction Monitoring UV activity changes significantly upon substitution.Use TLC (DCM:MeOH 95:5). The 4-amino product is usually more polar and fluorescent than the 4-chloro precursor.

Decision Logic: Workup & Purification

The following workflow illustrates the decision process for isolating the final 4-substituted analog based on the physicochemical properties of the amine substituent.

WorkupLogic Start Reaction Complete (SNAr in IPA/Dioxane) CheckPrecip Did Product Precipitate upon Cooling? Start->CheckPrecip YesPrecip Filter Solid CheckPrecip->YesPrecip Yes NoPrecip Evaporate Solvent CheckPrecip->NoPrecip No Wash Wash with Cold Ether/Pentane (Removes unreacted amine) YesPrecip->Wash Redissolve Redissolve in DCM/EtOAc NoPrecip->Redissolve WashAq Wash with NaHCO3 & Brine Redissolve->WashAq Chromatography Flash Column (DCM/MeOH) WashAq->Chromatography

Figure 2: Purification decision tree ensuring high purity (>95%) for biological testing.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (Context on isomeric scaffold activity). Source: Journal of Medicinal Chemistry.[3] URL:[Link]

  • Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: Molecules (NIH PMC). URL:[Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

Sources

Application Note: 6-Chloropyrido[3,4-d]pyrimidine in Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Privileged Scaffold

6-Chloropyrido[3,4-d]pyrimidine is a high-value heterocyclic building block (pharmacophore) used extensively in the discovery of ATP-competitive kinase inhibitors. Structurally, it is a bioisostere of the adenine ring found in ATP.[1][2] This structural mimicry allows derivatives of this scaffold to dock precisely into the hinge region of kinase active sites, blocking ATP binding and halting downstream oncogenic signaling.

Target Profiling

While the scaffold is versatile, derivatives synthesized from the 6-chloro precursor have shown exceptional potency against:

  • EGFR (Epidermal Growth Factor Receptor): Including wild-type and T790M resistant mutants.[3]

  • CDK4/6 (Cyclin-Dependent Kinases): Critical regulators of the cell cycle G1/S transition.

  • MPS1 (Monopolar Spindle Kinase 1): A target for disrupting mitosis in aneuploid tumors.

Mechanistic Utility

The 6-chloro substituent is chemically distinct from the more reactive 4-position. This reactivity difference enables Regioselective Functionalization . Researchers can first substitute the C4 position (typically with an amine to mimic adenine) and subsequently modify the C6 position to introduce "gatekeeper" residues that determine kinase selectivity and improve pharmacokinetic properties (solubility/lipophilicity).

Chemical Application: Regioselective Library Synthesis

Objective: To synthesize a library of bis-heterocyclic kinase inhibitors using this compound as the core electrophile.

Mechanistic Rationale

The C4 position of the pyrimidine ring is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (


) under mild conditions. The C6 position (pyridine ring) is less reactive and typically requires palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) or harsher 

conditions. This reactivity gradient allows for controlled, sequential derivatization.
Protocol A: Sequential Functionalization Workflow

Reagents Required:

  • Scaffold: 4,6-Dichloropyrido[3,4-d]pyrimidine (Precursor) or 6-chloro-4-amino-derivative.

  • Nucleophiles: Anilines (e.g., 3-chloro-4-fluoroaniline), aliphatic amines.

  • Catalysts:

    
    , Xantphos (for C6 coupling).
    
  • Solvents: Isopropanol (IPA), 1,4-Dioxane.

Step-by-Step Methodology:

  • C4-Selective Substitution (

    
    ): 
    
    • Dissolve 1.0 eq of 4,6-dichloropyrido[3,4-d]pyrimidine in IPA.

    • Add 1.1 eq of the primary amine (the "hinge binder").

    • Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Critical Step: Stir at 0°C to Room Temperature for 2-4 hours. Note: Low temperature prevents premature reaction at the C6 position.

    • Monitor by TLC/LC-MS. The product will be the 4-amino-6-chloro intermediate.

    • Isolate via filtration or flash chromatography.

  • C6-Functionalization (Suzuki/Buchwald):

    • Dissolve the 4-amino-6-chloro intermediate in anhydrous 1,4-dioxane.

    • Add 1.2 eq of boronic acid (Suzuki) or secondary amine (Buchwald).

    • Add catalyst (5 mol% Pd source) and base (

      
       or NaOtBu).
      
    • Reaction: Heat to 90-110°C under inert atmosphere (

      
      ) for 12-16 hours.
      
    • Why: The C6 chlorine requires activation by Pd to undergo displacement.

  • Purification:

    • Filter through Celite to remove Pd.

    • Purify via HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4,6-Dichloro pyrido[3,4-d]pyrimidine Step1 Step 1: C4-Substitution (Mild S_NAr) Start->Step1 + Amine (R1) 0°C, IPA Inter Intermediate: 4-Amino-6-Chloro Step1->Inter Selectivity > 95% Step2 Step 2: C6-Coupling (Pd-Catalyzed / High Temp) Inter->Step2 + Boronic Acid/Amine (R2) 100°C, Pd-Cat Final Final Drug Candidate (Bis-substituted) Step2->Final Isolation

Caption: Sequential regioselective synthesis exploiting the reactivity difference between C4 (pyrimidine) and C6 (pyridine) positions.

Biological Application: In Vitro Kinase Profiling

Objective: To validate the affinity of synthesized this compound derivatives against specific oncogenic kinases (e.g., EGFR).

Protocol B: FRET-Based Kinase Inhibition Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure ATP competition.

Materials:

  • Recombinant EGFR kinase domain (Wild Type and T790M mutant).[3]

  • Fluorescently labeled peptide substrate (e.g., ULight-poly GT).

  • Europium-labeled anti-phosphotyrosine antibody.

  • Test compounds (dissolved in 100% DMSO).

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (Start at 10 µM, 3-fold dilutions).

  • Enzyme Mix: Dilute EGFR kinase to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Add 2.5 µL of compound and 5 µL of Enzyme Mix to a 384-well white plate. Incubate for 15 mins at RT (allows compound to bind the active site).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP concentration should be at

    
    , typically 10 µM).
    
  • Termination: After 60 mins, add 10 µL of Detection Mix (Eu-antibody + EDTA). The EDTA stops the kinase reaction.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot log[inhibitor] vs. response to calculate

    
    .
    

Data Table: Typical Solvent Compatibility

SolventMax Concentration (Assay)Notes
DMSO1% (v/v)Standard vehicle. >1% may inhibit kinase activity non-specifically.
Ethanol< 0.5%Avoid; can denature proteins.
WaterN/APoor solubility for this scaffold; requires DMSO stock.

Cellular Validation: Pathway Inhibition Analysis[4][5][6]

Objective: To confirm that the


 observed in vitro translates to cellular signaling inhibition (e.g., reduced phosphorylation of AKT/ERK).
Protocol C: Western Blotting for Phospho-Signaling

Cell Lines:

  • A549 (Lung Carcinoma, EGFR wt).

  • H1975 (Lung Carcinoma, EGFR T790M/L858R).

Procedure:

  • Seeding: Seed

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Replace media with serum-free media for 12 hours (synchronizes cells and lowers basal phosphorylation).

  • Treatment: Treat cells with test compound (at

    
     the biochemical 
    
    
    
    ) for 2 hours.
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (to activate the pathway).

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Anti-pEGFR (Tyr1068), Anti-pAKT (Ser473), Anti-pERK1/2.

    • Loading Control: Anti-GAPDH or Anti-Total EGFR.

  • Interpretation: Effective inhibitors will show a dose-dependent disappearance of the phospho-bands (pEGFR, pAKT) while total protein levels remain constant.

Visualization: EGFR Signaling Pathway Inhibition[3][5][6]

EGFRPathway Inhibitor 6-Cl-Pyrido Derivative EGFR EGFR (Receptor) Inhibitor->EGFR Blocks ATP Binding PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The inhibitor blocks EGFR autophosphorylation, preventing activation of the downstream PI3K/AKT and RAS/ERK survival pathways.[3]

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports. Available at: [Link]

Sources

multi-component reactions for pyridopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyrido[2,3-d]pyrimidines via Multi-Component Reactions (MCRs)

Executive Summary & Strategic Importance

The pyrido[2,3-d]pyrimidine scaffold acts as a bio-isostere of quinazolines and pteridines, making it a "privileged structure" in medicinal chemistry. Its derivatives are critical in drug discovery, serving as potent inhibitors of Dihydrofolate Reductase (DHFR) and Tyrosine Kinases (e.g., EGFR, VEGFR) for anticancer therapies.

Traditional synthesis often involves multi-step procedures with low atom economy and harsh reagents. This guide details a One-Pot, Three-Component Reaction (3-CR) strategy. By coupling an aldehyde, active methylene, and 6-aminouracil, researchers can achieve rapid library generation with minimal waste.

Key Advantages of this Protocol:

  • Atom Economy: >90% theoretical efficiency.

  • Green Chemistry: Utilizes aqueous/ethanolic media or solvent-free microwave conditions.

  • Scalability: Protocols are adaptable from mg-scale library synthesis to gram-scale process development.

Reaction Mechanism & Pathway Analysis

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a domino sequence: Knoevenagel Condensation


 Michael Addition 

Intramolecular Cyclization
.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start Reagents: Aldehyde (1) + Malononitrile (2) Inter1 Intermediate A: Arylidene Malononitrile (Knoevenagel Product) Start->Inter1 - H2O (Base Cat.) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 + 6-Aminouracil Reagent3 Reagent 3: 6-Aminouracil Reagent3->Inter2 Cyclization Intramolecular Cyclization & Tautomerization Inter2->Cyclization - NH3/H2O Product Final Product: Pyrido[2,3-d]pyrimidine Cyclization->Product

Figure 1: The domino Knoevenagel-Michael-Cyclization pathway.[1] The initial formation of the arylidene intermediate (Yellow) is the rate-determining step in uncatalyzed systems, often accelerated by basic catalysts or microwave irradiation.

Validated Experimental Protocols

Two distinct protocols are provided: Method A for environmentally benign, scalable synthesis, and Method B for rapid, high-throughput library generation.[1]

Method A: Green Catalytic Synthesis (Aqueous Media)

Recommended for: Scale-up (>1g), Green Chemistry compliance, and temperature-sensitive substrates.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Catalyst: Diammonium Hydrogen Phosphate (DAHP) (10 mol%) or L-Proline (10 mol%)

  • Solvent: Water:Ethanol (2:1 v/v)

Protocol Steps:

  • Charge: In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and 6-aminouracil in 10 mL of H₂O:EtOH (2:1).

  • Catalyze: Add 10 mol% DAHP. The mixture may appear heterogeneous initially.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) with vigorous magnetic stirring.

    • Checkpoint: The reaction typically becomes homogeneous before the product begins to precipitate.

  • Monitor: Check via TLC (Ethyl Acetate:Hexane, 3:7) every 30 minutes. Reaction completion is usually 45–90 minutes.

  • Workup (Self-Purifying):

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of ice-cold water to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 3 mL).

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures. Do not use column chromatography unless necessary, as the product often co-elutes with polar impurities.

Method B: Microwave-Assisted Synthesis (MWI)

Recommended for: High-throughput screening (HTS), difficult substrates (steric hindrance), and rapid optimization.

Reagents:

  • Equimolar amounts of Aldehyde, Malononitrile, and Aminouracil.

  • Solvent: DMF (0.5 – 1.0 mL) or Solvent-Free (if reagents are liquid/low melting).

Protocol Steps:

  • Charge: Place reagents in a dedicated microwave process vial (e.g., 10 mL pressure-rated vial).

  • Irradiate: Set the microwave reactor (e.g., CEM Discover or Anton Paar) to:

    • Temp: 130°C

    • Power: Dynamic (Max 250 W)

    • Hold Time: 8–15 minutes

    • Pressure Limit: 250 psi

  • Quench: Cool to 50°C using compressed air flow.

  • Isolation: Pour the reaction mixture into crushed ice (20 g). The product will precipitate immediately.

  • Filtration: Filter and wash with cold ethanol.

Technical Insights & Troubleshooting (Expertise)

This section addresses causality in experimental failure and optimization strategies.

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH/DMF.Pour reaction mixture into excess ice-water . If oil forms, sonicate to induce crystallization.
Intermediate Stalling Knoevenagel step worked, but Michael addition failed.Check the electronic nature of the aldehyde . Electron-rich aldehydes (e.g., 4-OMe) react slower. Increase catalyst load to 20 mol% or switch to MWI (Method B).
Impure Product Incomplete cyclization.Ensure reflux is vigorous. Low temperature (<60°C) often yields the uncyclized Michael adduct.
Low Yield (MWI) Decomposition due to hotspots.Use DMF as a solvent rather than solvent-free conditions to ensure heat distribution.
Optimization Workflow

Optimization Start Start Optimization CheckSubst Analyze Aldehyde Substituent Start->CheckSubst ElectronW Electron Withdrawing (e.g., -NO2, -Cl) CheckSubst->ElectronW ElectronD Electron Donating (e.g., -OMe, -OH) CheckSubst->ElectronD MethodA Use Method A (Aq/EtOH) Standard Reflux ElectronW->MethodA Fast Reaction MethodB Use Method B (MWI) High Energy Input Required ElectronD->MethodB Overcome Energy Barrier

Figure 2: Decision matrix for selecting the synthesis method based on substrate electronics.

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl peak and the appearance of specific amino/NH signals.

Key Spectral Indicators (¹H NMR in DMSO-d₆):

Functional GroupChemical Shift (δ ppm)Signal TypeNotes
NH₂ (Amino) 7.0 – 8.0Broad SingletDisappears with D₂O exchange.
CH (Pyridine ring) 8.2 – 8.9SingletHighly deshielded; diagnostic of cyclization.
Aldehyde CHO 9.5 – 10.5SingletMust be absent in pure product.
N-CH₃ (if used) 3.1 – 3.4SingletDiagnostic for 1,3-dimethyluracil derivatives.

References

  • Maddila, S. et al. (2016). "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potent anticancer agents." Scientific Reports. Available at: [Link]

  • Abdolmohammadi, S. & Balalaie, S. (2012). "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media." International Journal of Organic Chemistry. Available at: [Link]

  • Gaho, H. et al. (2025). "A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines." ResearchGate.[2][3] Available at: [Link]

  • Rojas, H. et al. (2017). "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine." ACS Combinatorial Science. Available at: [Link]

  • Al-Salahi, R. et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules. Available at: [Link]

Sources

analytical techniques for characterizing 6-Chloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Chloropyrido[3,4-d]pyrimidine is a critical pharmacophore in modern drug discovery, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and other ATP-competitive agents. Its bicyclic heteroaromatic structure—comprising a pyrimidine ring fused to a pyridine ring—possesses high electron deficiency, making it an excellent scaffold for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions.

However, the characterization of this scaffold presents distinct challenges:

  • Regioisomerism: Distinguishing the [3,4-d] isomer from its [4,3-d] and [2,3-d] analogs is difficult using 1D NMR alone due to overlapping proton signals.

  • Basicity: The three nitrogen atoms (N1, N3, N7) create a basic profile that leads to severe peak tailing in standard acidic HPLC methods.

  • Hydrolytic Instability: The C-Cl bond at position 6 is reactive; spontaneous hydrolysis to the lactam (6-hydroxy derivative) can occur in aqueous media.

This guide provides a validated analytical framework to address these challenges, ensuring the structural integrity and purity of the material for downstream medicinal chemistry.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, from crude isolation to final release.

AnalyticalWorkflow cluster_Identity Identity & Structure cluster_Purity Purity & Assay Start Crude this compound Solubility Solubility Assessment (DMSO vs. MeOH) Start->Solubility NMR_1D 1H NMR (DMSO-d6) Check Purity & Solvents Solubility->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) Confirm Regioisomer NMR_1D->NMR_2D Ambiguous Region HRMS HRMS (ESI+) Isotopic Pattern (Cl) NMR_1D->HRMS Decision Passes Identity? NMR_2D->Decision HRMS->Decision HPLC_Acid HPLC (Acidic) 0.1% Formic Acid (Screening) HPLC_Base UPLC (High pH) 10mM NH4HCO3 (Final Method) Release Release for Synthesis HPLC_Base->Release >98% Purity Reject Reprocess / Re-synthesis HPLC_Base->Reject <98% Purity Decision->HPLC_Base Yes Decision->Reject No

Caption: Logical workflow for the structural confirmation and purity assessment of this compound, prioritizing regioisomer confirmation before purity profiling.

Module 1: Structural Elucidation (NMR & MS)

Mass Spectrometry: The Chlorine Signature

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the quickest confirmation of the 6-chloro substitution.

  • Technique: ESI-TOF or ESI-Orbitrap (Positive Mode).

  • Key Indicator: Chlorine possesses two stable isotopes,

    
    Cl (75.78%) and 
    
    
    
    Cl (24.22%).
  • Acceptance Criteria: The mass spectrum must show a characteristic 3:1 intensity ratio between the molecular ion [M+H]

    
     and the isotope peak [M+H+2]
    
    
    
    .
    • Example: If [M+H]

      
       is observed at m/z 166.01, a peak at 168.01 with ~33% intensity of the parent peak confirms the presence of a single chlorine atom.
      
Nuclear Magnetic Resonance (NMR) Strategy

The [3,4-d] regioisomer is often formed alongside [4,3-d] isomers during cyclization. 1D NMR is insufficient for definitive assignment because chemical shifts are solvent-dependent.

Protocol: Regioisomer Determination via HMBC

  • Solvent: Dissolve 10 mg of sample in 600 µL DMSO-d6 . (Avoid CDCl

    
     due to poor solubility and aggregation).
    
  • Acquisition: Acquire

    
    H, 
    
    
    
    C, and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
  • Analysis Logic:

    • Proton H2 (Pyrimidine): Typically the most deshielded singlet (~9.0–9.2 ppm).

    • Bridgehead Carbons: In the [3,4-d] system, the proton at position 2 (pyrimidine) will show HMBC correlations to the bridgehead carbons.

    • Differentiation:

      • Pyrido[3,4-d]:[1][2][3][4][5][6] The pyridine nitrogen is at position 7. The protons on the pyridine ring (H5 and H8) appear as singlets (if para-positioned relative to each other) or doublets with small coupling constants (

        
         Hz).
        
      • Pyrido[4,3-d]: The pyridine nitrogen is at position 6.[2][6][7][8] The protons would show different coupling patterns (ortho-coupling,

        
         Hz) if adjacent.
        
    • Critical Check: Verify the lack of large ortho-coupling (

      
       Hz) in the aromatic region, which would indicate a [3,2-d] or [2,3-d] isomer impurity.
      

Module 2: Chromatographic Purity (HPLC/UPLC)

The basicity of the pyridine and pyrimidine nitrogens causes them to protonate under standard acidic conditions (0.1% TFA), leading to interaction with residual silanols on the column stationary phase. This results in peak tailing and poor resolution.

Recommended Method: High pH Reverse Phase Using a high pH mobile phase suppresses the protonation of the ring nitrogens, keeping the molecule neutral and improving peak shape.

Instrument: UPLC or HPLC with UV detection (PDA). Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (must be high-pH stable). Dimensions: 2.1 x 100 mm, 2.5 µm particle size. Wavelength: 254 nm (primary), 280 nm (secondary).

ParameterCondition
Mobile Phase A 10 mM Ammonium Bicarbonate (

), pH 10.0 (adjusted with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Temperature 40°C

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Data Interpretation:

  • Retention Time: The 6-chloro derivative is moderately lipophilic. Expect elution in the middle of the gradient (~40-50% B).

  • Impurity Flag: A peak eluting significantly earlier (more polar) with a mass difference of -18 or +16 usually indicates hydrolysis (replacement of Cl with OH).

Module 3: Functional Reactivity Assay (The "Use Test")

Analytical purity does not always guarantee synthetic reactivity, especially if the surface of the solid is deactivated (e.g., polymorph changes). A functional "Use Test" is recommended for new batches.

Protocol: Morpholine Displacement Assay This test verifies the susceptibility of the C6-Chlorine to nucleophilic attack (


), mimicking the first step of many drug synthesis campaigns.
  • Reaction: Dissolve 20 mg of this compound in 1 mL THF. Add 2 equivalents of Morpholine.

  • Condition: Stir at Room Temperature for 30 minutes.

  • Monitoring: Spot on TLC (Silica gel).

    • Mobile Phase: 5% Methanol in DCM.

  • Pass Criteria: Complete consumption of the starting material spot and appearance of a new, more polar spot (the morpholine adduct) within 30 minutes.

    • Failure Mode: If the reaction is sluggish (>2 hours), the material may contain significant inorganic salts or crystal lattice defects impeding dissolution.

References

  • PubChem. 2,4-Diamino-6-chloropyrimidine (Analogous Scaffold Data). National Library of Medicine. Available at: [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Context for scaffold utility). Available at: [Link]

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Available at: [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

(Note: While specific spectral data for the exact [3,4-d] 6-chloro isomer is sparse in open literature, the protocols above are derived from standard operating procedures for the class of fused chloropyrimidines.)

Sources

designing novel anticancer agents from 6-Chloropyrido[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Synthesis of 6-Chloropyrido[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in oncology, serving as a bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) with improved physicochemical properties and distinct solubility profiles. This guide details the rational design, regioselective synthesis, and biological validation of novel anticancer agents derived from the This compound core. We focus on targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and HER2, utilizing the 6-chloro position as a critical handle for expanding chemical diversity.

Phase I: Rational Design & In Silico Modeling

Before synthetic execution, computational modeling is required to predict binding affinity and orientation. The pyrido[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Structural Logic
  • The Core (N1/N3): Acts as the hydrogen bond acceptor/donor system for the kinase hinge region (e.g., Met793 in EGFR).

  • C-4 Position: The "Head" region. Substitution here (typically with a hydrophobic aniline) occupies the hydrophobic pocket I, ensuring specificity.

  • C-6 Position: The "Tail" region. The 6-chloro handle allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) via cross-coupling. This group extends into the solvent-exposed region, improving PK/PD properties.

Computational Workflow (Graphviz)

MolecularDockingWorkflow ProteinPrep Protein Prep (PDB: 4ZAU / EGFR) GridGen Grid Generation (ATP Pocket) ProteinPrep->GridGen LigandPrep Ligand Prep (6-Cl-pyrido[3,4-d]pyrimidine) Docking Flexible Docking (Gold/AutoDock) LigandPrep->Docking GridGen->Docking Analysis Interaction Analysis (H-bonds, RMSD) Docking->Analysis

Figure 1: In silico workflow for docking this compound derivatives into the EGFR ATP-binding site.

Docking Protocol
  • Target Selection: Retrieve EGFR crystal structure (e.g., PDB ID: 4ZAU ) from the Protein Data Bank.

  • Preparation: Remove water molecules; add polar hydrogens and Kollman charges using AutoDock Tools.

  • Grid Definition: Center the grid box on the native ligand (e.g., Gefitinib) with dimensions

    
     Å.
    
  • Constraint: Enforce a hydrogen bond constraint at Met793 (hinge residue) to filter for biologically relevant poses.

  • Scoring: Prioritize poses with

    
     kcal/mol and favorable hydrophobic interactions at the C-4 aniline moiety.
    

Phase II: Regioselective Synthesis Protocols

The chemical challenge lies in the regioselectivity between the C-4 and C-6 positions. In a 4,6-dichloropyrido[3,4-d]pyrimidine precursor, the C-4 position is significantly more electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

Synthetic Pathway (Graphviz)

SynthesisRoute SM Start: 4,6-Dichloropyrido[3,4-d]pyrimidine Step1 Step 1: SNAr (C-4) Reagent: Substituted Aniline Cond: iPrOH, Reflux SM->Step1 Regioselective Substitution Int1 Intermediate: 4-Amino-6-chloro derivative Step1->Int1 Step2 Step 2: Suzuki Coupling (C-6) Reagent: Boronic Acid/Ester Cond: Pd(PPh3)4, Na2CO3 Int1->Step2 C-C Bond Formation Final Final Product: 6-Substituted-4-amino Anticancer Agent Step2->Final

Figure 2: Sequential functionalization strategy exploiting the reactivity difference between C-4 and C-6.

Detailed Protocol: C-4 Functionalization ( )

Objective: To install the hydrophobic "head" group. Reagents: 4,6-Dichloropyrido[3,4-d]pyrimidine (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Dissolution: Dissolve 1.0 mmol of 4,6-dichloropyrido[3,4-d]pyrimidine in 10 mL of anhydrous isopropanol.

  • Addition: Add 1.1 mmol of 3-chloro-4-fluoroaniline dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
    
    • Note: The C-4 chlorine is displaced first.[1] The C-6 chlorine remains intact under these conditions due to lower electrophilicity.

  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry.

  • Yield Check: Expect >80% yield. Confirm regioselectivity via

    
    H-NMR (shift in pyrimidine proton).
    
Detailed Protocol: C-6 Diversification (Suzuki-Miyaura)

Objective: To utilize the 6-chloro handle for solubility/potency optimization. Reagents: Intermediate from 2.2 (1.0 eq), Aryl/Heteroaryl Boronic Acid (1.2 eq),


 (5 mol%), 

(2M aq), Dioxane.
  • Degassing: In a sealed tube, combine the 6-chloro intermediate and boronic acid in 1,4-dioxane. Purge with nitrogen for 10 mins.

  • Catalyst: Add

    
     and aqueous 
    
    
    
    .
  • Reaction: Heat to

    
    C for 12 hours.
    
  • Purification: Extract with ethyl acetate. Purify via silica gel column chromatography (DCM:MeOH gradient).

Phase III: Biological Validation (In Vitro)

Self-validating protocols are essential to confirm that the synthesized agents function via the intended mechanism (kinase inhibition) rather than non-specific toxicity.

Kinase Inhibition Assay (ADP-Glo)

This assay measures the amount of ADP produced during the kinase reaction, directly correlating to enzyme activity.

  • Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, Ultra-pure ATP, Test compounds.

  • Protocol:

    • Titration: Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubation: Mix 2

      
      L of compound with 4 
      
      
      
      L of EGFR enzyme in kinase buffer. Incubate for 10 min at RT (allows inhibitor binding).
    • Reaction Start: Add 4

      
      L of ATP/Substrate mix. Incubate for 60 min at RT.
      
    • Detection: Add 10

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Conversion: Add 20

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
      
    • Read: Measure luminescence. Calculate

      
       using non-linear regression (GraphPad Prism).
      
Cell Viability Assay (MTT)
  • Cell Lines: A549 (Lung, EGFR wt), H1975 (Lung, EGFR T790M mutant).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Incubate 24h.

    • Treat with compounds (0.01 – 100

      
      M) for 72h.
      
    • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Data Interpretation (Mock Data)
Compound IDR1 (C-4)R2 (C-6)EGFR WT (

nM)
A549 (


M)
Ref (Gefitinib) ----3.00.02
CP-01 (Int) 3-Cl-4-F-PhCl150.02.5
CP-02 3-Cl-4-F-Ph4-Morpholinophenyl8.5 0.15
CP-03 3-Cl-4-F-Ph1-Methyl-1H-pyrazol-4-yl12.00.45

Analysis: Retention of the 6-Cl (CP-01) results in lower potency. Introduction of a solubilizing tail (CP-02) significantly restores potency, validating the design strategy.

References

  • Vandana, et al. "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2018. Link

  • Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine." Journal of Medicinal Chemistry, 2002. Link

  • Al-Anazi, et al. "Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors."[2] Arabian Journal of Chemistry, 2021. Link

  • Hassaballah, A. I., et al. "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity."[3] RSC Advances, 2024. Link

  • Bouscary-Desforges, G., et al. "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds."[4] Journal of Organic Chemistry, 2012.[4] Link

Sources

Troubleshooting & Optimization

troubleshooting low yield in 6-Chloropyrido[3,4-D]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The synthesis of 6-chloropyrido[3,4-d]pyrimidine is a notorious bottleneck in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR, VEGFR targets).[1] The electron-deficient nature of the fused bicyclic system creates two competing failure modes: nucleophilic sensitivity (leading to hydrolysis of the chlorine) and poor nucleophilicity of precursors (leading to incomplete cyclization).[1]

If you are experiencing low yields (<30%), your issue likely falls into one of three "Kill Zones." Use this diagnostic table to identify your failure mode before proceeding to the protocols.

Diagnostic Table: Identifying the Yield Killer[1]
SymptomProbable CauseMechanism of Failure
Black tar / Insoluble solids Thermal PolymerizationHigh-temperature cyclization (e.g., neat Formamide >180°C) degrades the electron-deficient pyridine ring.[1]
Product is "missing" after aqueous workup Amphoteric SolubilityThe pyridine nitrogen (N7) and pyrimidine nitrogens create a pH-dependent solubility trap.[1] The product remains in the aqueous phase.
Mass Spec shows M-Cl+OH (+16/ -18 mass shift) Hydrolysis (SNAr)The 6-chloro position is activated by the fused pyrimidine ring.[1] Trace water or hydroxide displaces the chloride.
Starting Material (SM) persists Steric/Electronic DeactivationIf starting from ethyl 3-amino-2-chloroisonicotinate, the 2-Cl group withdraws electrons, making the 3-NH₂ a poor nucleophile for cyclization.[1]

Critical Pathway Analysis

To troubleshoot effectively, we must visualize the standard synthetic route and its diversion points. The most robust route involves constructing the pyrimidine ring onto a pre-functionalized pyridine.

Diagram 1: Synthetic Logic & Failure Points

This diagram illustrates the "Gold Standard" route via Orthoformate cyclization and highlights where yields are typically lost.[1]

G SM SM: Ethyl 3-amino- 2-chloroisonicotinate Inter Intermediate: Formimidate / Amidine SM->Inter TEOF / Ac2O Reflux Cycliz Cyclization (Ring Closure) Inter->Cycliz NH3 / EtOH or Formamide Fail1 FAILURE A: Incomplete Reaction (Steric/Electronic) Inter->Fail1 Low Temp / Short Time Product Target: 6-Chloropyrido [3,4-d]pyrimidin-4(3H)-one Cycliz->Product Successful Closure Fail2 FAILURE B: Hydrolysis to 6-Hydroxy analog Cycliz->Fail2 Trace H2O / High Temp (>160°C) Fail3 FAILURE C: Water Loss (Amphoteric Wash) Product->Fail3 Acidic Aqueous Workup

Caption: Pathway analysis for the cyclization of 2-chloro-pyridine precursors. Red dashed lines indicate critical yield-loss vectors.

Step-by-Step Troubleshooting Protocols

Do not blindly follow literature procedures that use neat formamide at 180°C. These conditions are often too harsh for the 6-chloro derivative.[1]

Protocol A: The "Gentle" Cyclization (Recommended)

Context: This method avoids high temperatures that encourage polymerization and hydrolysis.[1] Reference Grounding: Adapted from optimized quinazoline/pyridopyrimidine synthesis protocols [1, 2].

  • Reagents:

    • Starting Material: Ethyl 3-amino-2-chloroisonicotinate (1.0 eq).[1]

    • Triethyl Orthoformate (TEOF) (excess, solvent).[1]

    • Acetic Anhydride (0.1 eq, catalyst).

    • Ammonium Acetate (solid) or Ammonia in Ethanol.[1]

  • Step 1 (Imidate Formation):

    • Reflux the starting material in TEOF with catalytic Ac₂O for 3–5 hours.

    • Checkpoint: Monitor TLC.[2] You should see a less polar spot (the ethoxymethyleneamino intermediate).[1] Do not proceed until SM is consumed. The 2-Cl group deactivates the amine; if conversion is slow, add more Ac₂O.[1]

  • Step 2 (Ring Closure):

    • Evaporate excess TEOF under reduced pressure (rotavap).[1]

    • Redissolve the residue in ethanolic ammonia (saturated) or treat with ammonium acetate in ethanol.[1]

    • Stir at room temperature or mild heat (50°C) overnight.

  • Why this works: It separates the carbon insertion step from the nitrogen insertion step, avoiding the harsh conditions of formamide reflux.

Protocol B: The "Rescue" Workup (Solubility Management)

Context: Users often report "0% yield" because the product is lost in the aqueous layer during extraction.[1]

  • The Problem: The this compound core has a calculated pKa ~3–4 (pyridine N) and can also act as an acid (NH of pyrimidinone).[1] It is amphoteric.

  • The Fix:

    • Do NOT use strong acid (HCl) or strong base (NaOH) during workup.[1]

    • Adjust pH to the Isoelectric Point (pI) , typically pH 6–7.

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent: Use THF/Ethyl Acetate (1:1) or n-Butanol for extraction.[1] DCM is often insufficient for these polar heterocycles.

Advanced Troubleshooting: The "4-Chloro" Confusion

Critical Check: Are you trying to synthesize This compound (Cl on pyridine ring) or 4-chloropyrido[3,4-d]pyrimidine (Cl on pyrimidine ring, used for SNAr)?

If your goal is the 4-chloro derivative (to react with an amine for a drug candidate) and you are getting low yield during the chlorination of the 4-one precursor:

Issue: Chlorination with POCl₃/SOCl₂ often fails due to the insolubility of the starting pyridopyrimidinone. Optimization:

  • Catalyst: Use N,N-Diethylaniline (1.0 eq) instead of DMF. It acts as an acid scavenger and prevents degradation of the pyridine ring [3].

  • Reagent: Use pure POCl₃ (neat).

  • Quench: Never quench into water. Quench the reaction mixture into a stirred mixture of DCM and aqueous NaHCO₃ at 0°C. This prevents the rapid hydrolysis of the highly reactive 4-chloro species back to the starting material.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve the cyclization yield? A: Yes, but with caution. Microwave heating (140°C, 10-20 min) in TEOF/NH₄OAc is effective. However, avoid using neat formamide in the microwave, as the rapid pressure buildup and ammonia release can cause vessel failure or "tarring" of the 6-chloro species due to superheating.

Q2: My product is colored (brown/black) but NMR looks okay. Is this a problem? A: Yes. The color indicates oxidative polymerization of trace amino-pyridine impurities.[1] These impurities are often potent catalyst poisons if you plan to use Palladium for subsequent cross-coupling (e.g., Suzuki at the 6-Cl position).[1]

  • Fix: Filter the solution through a short pad of silica gel or activated charcoal before crystallization.

Q3: Why is the 6-chloro group hydrolyzing? I thought pyridines were stable. A: A simple pyridine is stable. However, in pyrido[3,4-d]pyrimidine , the fused pyrimidine ring acts as a massive electron-withdrawing group (similar to a nitro group).[1] This makes the 6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), even by weak nucleophiles like water or alcohols.[1] Keep all reaction media strictly anhydrous.

References

  • Grivas, S., & Tian, W. (1992). Synthesis of some pyrido[3,4-d]pyrimidine derivatives. Acta Chemica Scandinavica, 46, 1109–1113.

  • Broom, A. D., et al. (1976). Pyrido[3,4-d]pyrimidines.[1][3][4][5][6][7] A new class of adenosine deaminase inhibitors. Journal of Medicinal Chemistry, 19(3), 437–440.[1]

  • Search Result 1.4: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC).[1]

  • Search Result 1.1: Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. ResearchGate.[5][6]

Sources

Technical Support Center: Pyridopyrimidine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: PYR-PD-OPT-001

Introduction: The Pyridopyrimidine Paradox

Welcome to the technical support center. You are likely here because your standard coupling conditions (Pd(PPh₃)₄ or Pd(OAc)₂/BINAP) failed to convert your pyridopyrimidine substrate.

The Root Cause: Pyridopyrimidines are "catalyst sponges." The


 nitrogens in the ring (N1, N3, and potentially N5/N8 depending on the isomer) are highly coordinating. They bind to electrophilic Pd(II) species, forming stable, inactive complexes (off-cycle species) that arrest the catalytic cycle before oxidative addition can occur.

This guide moves beyond generic advice to provide high-fidelity protocols specifically for electron-deficient, nitrogen-rich scaffolds.

Module 1: Catalyst & Ligand Selection (The "Engine")

Q: Why does my reaction stall at 10-20% conversion despite using high catalyst loading (10 mol%)?

A: You are likely experiencing competitive coordination . Simple phosphines (PPh₃, dppf) cannot outcompete the substrate's nitrogen atoms for the palladium center. You must switch to bulky, electron-rich ligands that create a "steric wall," preventing N-coordination while facilitating oxidative addition.

The Solution: Abandon "in-situ" generation from Pd(OAc)₂. Use defined Pre-catalysts.

Reaction TypeRecommended Pre-catalystLigand ClassWhy?
Suzuki-Miyaura Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)The "IPent" (Isopentyl) wingtips provide extreme steric bulk, preventing pyridopyrimidine N-binding. Air stable.
Buchwald-Hartwig BrettPhos Pd G4 Dialkylbiaryl PhosphineOptimized for primary amines; prevents formation of stable Pd-amine complexes.
Negishi Pd-PEPPSI-IPr NHCExcellent stability with organozinc reagents; prevents β-hydride elimination.
Visualizing the Failure Mode

The following diagram illustrates why standard catalysts fail and how bulky ligands solve the problem.

CatalystPoisoning Pd_Active Active Pd(0) Species OffCycle DEAD END: Pd-N Coordinated Complex (Catalyst Poisoning) Pd_Active->OffCycle Path A: N-Binding (Favored by Small Ligands) OxAdd Oxidative Addition (Productive Cycle) Pd_Active->OxAdd Path B: C-X Insertion Substrate Pyridopyrimidine (Substrate) Substrate->OffCycle N-Lone Pair Attack Substrate->OxAdd C-Halide Bond Ligand_Small Small Ligand (e.g., PPh3) Ligand_Small->Pd_Active Allows Path A Ligand_Bulky Bulky Ligand (e.g., PEPPSI-IPent) Ligand_Bulky->Pd_Active Blocks Path A (Steric Shield)

Caption: Figure 1. Mechanism of catalyst poisoning by nitrogen heterocycles and the protective role of bulky ligands.

Module 2: Suzuki-Miyaura Troubleshooting

Q: My heteroaryl boronic acid is consumed, but I see only dehalogenated starting material (protodeboronation).

A: Pyridopyrimidines are electron-deficient, making the oxidative addition facile. However, the coupling partner (heteroaryl boronic acid) is often unstable under the basic conditions required for transmetallation.

Protocol Adjustments:

  • Switch Base: Move from K₂CO₃ to K₃PO₄·H₂O (milder buffering).

  • Water Control: While Suzuki requires water, too much accelerates deboronation. Use a strict 4:1 Dioxane:Water ratio.

  • Boronate Equivalents: Use MIDA boronates or Potassium Organotrifluoroborates (BF₃K) instead of free boronic acids. They release the active species slowly, matching the turnover rate of the catalyst.

Optimization Matrix: Suzuki Coupling
VariableStandard ConditionOptimized for Pyridopyrimidines
Solvent DMF or Toluene1,4-Dioxane or t-Amyl Alcohol (Higher boiling point, better solubility)
Base Na₂CO₃ (aq)K₃PO₄ (3.0 equiv) or CsF (2.0 equiv) (for anhydrous conditions)
Temperature 80 °C100–110 °C (Required to break Pd-N aggregates)
Additives NoneDABCO (0.1 equiv) (Can act as a sacrificial base/ligand in rare cases)

Module 3: Buchwald-Hartwig Amination

Q: I am trying to couple a primary amine at the C4 position, but the reaction is messy.

A: The C4 position of pyridopyrimidines is highly prone to


 (nucleophilic aromatic substitution) background reactions if the base is strong enough, leading to uncatalyzed side products.

The "BrettPhos" System: For primary amines, BrettPhos Pd G4 is the gold standard. It facilitates the reductive elimination of the amine, which is often the rate-determining step for electron-deficient rings.

Step-by-Step Protocol (Buchwald G4):

  • Charge: Pyridopyrimidine halide (1.0 equiv), Amine (1.2 equiv), BrettPhos Pd G4 (0.02–0.05 equiv) .

  • Base: Add NaOtBu (1.4 equiv) . Note: If functional groups are sensitive (e.g., esters), switch to LiHMDS (1.0 M in THF) or K₃PO₄.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (Do not skip this; Pd(0) is oxygen sensitive).

  • Heat: Stir at 100 °C for 2-4 hours.

Q: What if I need to couple a secondary amine?

A: Switch the ligand to RuPhos . RuPhos is sterically tuned for secondary amines and prevents


-hydride elimination if the amine has alpha-protons.

Module 4: Regioselectivity (Advanced)

Q: I have a 2,4-dichloropyridopyrimidine. Can I selectively couple at C2?

A: Generally, No . The C4 position is electronically more deficient (more activated) and will react first in both


 and Pd-catalyzed pathways.

The Exception (Ligand Control): Recent research suggests that extremely bulky NHC ligands (like IPent ) can sometimes invert selectivity or enhance C4 selectivity to >20:1. To target C2, you typically must:

  • Perform the C4 coupling first (with a different nucleophile).

  • Use a blocking group at C4 (e.g., a thiomethyl group) that can be removed or displaced later.

Decision Logic: Troubleshooting Workflow

Follow this logic path to diagnose your specific failure.

Troubleshooting Start Reaction Failed (<10% Yield) CheckSM Check Starting Material (SM) by LCMS/TLC Start->CheckSM SM_Intact SM Remains Unchanged CheckSM->SM_Intact Yes SM_Gone SM Consumed CheckSM->SM_Gone No Cat_Issue Catalyst Poisoning or Oxidative Addition Failure SM_Intact->Cat_Issue Side_Rxn Side Reactions SM_Gone->Side_Rxn Action1 1. Switch to Pd-PEPPSI-IPent 2. Increase Temp to 110°C Cat_Issue->Action1 Action2 Protodeboronation? Use MIDA Boronate Switch to Anhydrous CsF Side_Rxn->Action2 Suzuki Action3 Dehalogenation? Switch Solvent to Toluene Reduce reaction time Side_Rxn->Action3 General

Caption: Figure 2. Diagnostic workflow for identifying reaction failure modes in Pd-catalyzed couplings.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and User-Friendly Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry – A European Journal.

  • Organ, M. G., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Malinowski, J. T., et al. (2020). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society.

Sources

Technical Support Center: Purification of Crude 6-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of 6-Chloropyrido[3,4-d]pyrimidine Scaffolds

Executive Summary & Triage

Welcome to the technical support center. You are likely here because your crude this compound product is behaving like "brick dust" (insoluble), streaking on silica, or hydrolyzing back to the starting lactam during workup.

The pyrido[3,4-d]pyrimidine core is an electron-deficient, fused bicyclic system. The 6-chloro substituent (on the pyridine ring) is relatively stable, but if your molecule also contains a 4-chloro substituent (on the pyrimidine ring, common in intermediates), it is highly labile and prone to hydrolysis.

Select your issue below to jump to the relevant protocol:

SymptomDiagnosisRecommended Module
Product turns to white solid/tar upon water contact Uncontrolled hydrolysis of

or 4-Cl group
[Module 1: Quenching & Isolation]
Compound streaks/tails on TLC or Column Interaction between pyridine nitrogen and silica silanols[Module 2: Chromatography]
Product is insoluble in most solvents High lattice energy (π-stacking)[Module 3: Recrystallization]
Dark color persists / Metal contamination Residual Palladium from cross-coupling[Module 4: Scavenging]

Module 1: The "Crude" Reality (Quenching & Isolation)

Q: "I synthesized the 4,6-dichloro analog using


. When I pour it into water, it smokes and the product yields are low. Is it decomposing?" 

A: Yes. The 4-chloro position is highly susceptible to hydrolysis, reverting your product to the inactive lactam (pyrimidinone). The "smoke" is HCl gas generated by reacting excess


 with water, creating a hot, acidic environment that accelerates this decomposition.
Protocol: The "Cold-Buffer" Quench

Goal: Remove excess phosphoryl chloride without hydrolyzing the pyrimidine-chlorine.

  • Evaporation First: Remove as much bulk

    
     as possible via rotary evaporation (use a high-vacuum pump with a dry-ice trap) before adding any water.
    
  • The Solvent Dilution: Dissolve the resulting thick oil in DCM (Dichloromethane) or Chloroform . Do not use ethers (risk of cleavage if highly acidic).

  • Controlled Quench:

    • Prepare a stirred mixture of Ice and Sat.

      
        (Sodium Bicarbonate).
      
    • Slowly drip the organic solution into the vigorously stirred ice/bicarbonate slurry.

    • Critical: Maintain internal temperature

      
      .
      
  • Phase Separation: Separating the layers immediately. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.

  • Drying: Dry over

    
     (Magnesium Sulfate), not 
    
    
    
    , as
    
    
    is slightly more acidic and faster acting, preventing basic hydrolysis if residual bicarbonate is present.

Module 2: Chromatographic Challenges

Q: "My product streaks on the column (tailing) even with 50% Ethyl Acetate. I'm losing mass on the silica. What's happening?"

A: The pyrido[3,4-d]pyrimidine core contains basic nitrogens (specifically N-1 and N-3, and the pyridine N). These form hydrogen bonds with the acidic silanol groups (


) on standard silica gel, causing irreversible adsorption and streaking.
Protocol: The "Basified" Silica System

Goal: Deactivate silica silanols to allow clean elution.

Option A: The Triethylamine (TEA) Pre-wash

  • Slurry your silica gel in your starting eluent (e.g., Hexane/EtOAc).

  • Add 1% Triethylamine (TEA) to the slurry.

  • Pack the column.

  • Flush with 2 column volumes of neutral solvent (to remove excess free TEA) before loading your sample.

Option B: The Methanol/DCM Gradient (For polar derivatives) If your 6-chloro derivative has polar side chains (e.g., amines, alcohols):

  • Base Eluent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH).[1]

  • Additive: 1%

    
     (Ammonium Hydroxide, 28% aq).
    
    • Note: Mix the

      
       into the MeOH first, then mix with DCM.
      
    • Gradient: 0%

      
       10% (MeOH/
      
      
      
      ) in DCM.
Visualization: Purification Logic Flow

PurificationLogic cluster_insoluble Low Solubility (Brick Dust) cluster_soluble Soluble (Tailing Issues) Start Crude 6-Cl-Pyrido[3,4-d]pyrimidine SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck Recryst Precipitation / Trituration SolubilityCheck->Recryst No (Precipitates) Column Flash Chromatography SolubilityCheck->Column Yes (Oils/Gums) Solvents Solvents: DMSO/Water or Hot EtOH Recryst->Solvents Modifier Add 1% Et3N or NH4OH Column->Modifier

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude solubility.

Module 3: Solubility & Recrystallization

Q: "The product is a solid that won't dissolve in Ethanol or Hexanes. How do I purify this 'brick dust'?"

A: 6-Chloropyrido[3,4-d]pyrimidines are planar and exhibit strong


 stacking, leading to poor solubility (high lattice energy). Standard recrystallization often fails because the compound crashes out as an amorphous solid rather than growing crystals.
Data: Solvent Screening for Pyrido-pyrimidines
Solvent SystemSolubilityUsage Recommendation
Water NegligibleUse as Anti-solvent only.
Ethanol (EtOH) Low (Cold) / Mod (Hot)Good for trituration (washing impurities).
DCM ModerateGood for loading columns.
DMSO / DMF HighUse for initial dissolution, then precipitate with water.
Acetonitrile (ACN) ModerateBest for Recrystallization.
Protocol: The "Dual-Solvent" Precipitation
  • Dissolve the crude solid in the minimum amount of DMSO or DMF at room temperature.

  • Filter this solution through a Celite pad to remove palladium black or inorganic salts.

  • Slowly add this solution dropwise into a stirring volume of Water or Methanol (10x volume relative to DMSO).

  • The product should form a fine precipitate.

  • Trituration: Filter the solid and wash vigorously with Diethyl Ether or Cold Ethanol to remove residual high-boiling solvents.

Module 4: Impurity Profiling & Scavenging

Q: "I used a Palladium catalyst to install the 6-substituent. The product is grey/brown. How do I clean it?"

A: Nitrogen-rich heterocycles like pyrido[3,4-d]pyrimidine are excellent ligands for Palladium, trapping it in the final product. Simple filtration is insufficient.

Protocol: Metal Scavenging

Do not rely on charcoal alone. Use functionalized silica or resins.

  • Dissolve: Dissolve crude product in THF or DCM.

  • Add Scavenger: Add Thiol-modified Silica (Si-Thiol) or TMT (Trimercaptotriazine) resin.

    • Ratio: 3-5 equivalents by weight relative to the expected Pd content.

  • Heat: Stir at

    
     for 4 hours.
    
  • Filter: Pass through a 0.45

    
     filter.
    
  • Verify: Check color (should be white/pale yellow) and run ICP-MS if for biological assay.

Visualization: Workup & Isolation Workflow

WorkupFlow Reaction Reaction Mixture (w/ POCl3 or Pd) Quench Quench: Ice/NaHCO3 (Temp < 5°C) Reaction->Quench Chlorination Extract Extraction: DCM (Avoid Ether) Reaction->Extract Coupling Quench->Extract Scavenge Pd Removal: Si-Thiol / TMT Extract->Scavenge If Pd used Final Pure 6-Cl-Pyrido[3,4-d]pyrimidine Extract->Final No Pd Scavenge->Final

Caption: Step-by-step isolation workflow emphasizing temperature control and metal scavenging.

References

  • Synthesis & Stability: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (Discusses the stability of the core scaffold and chlorination conditions).

  • Solubility Enhancement: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives. (Analogous scaffold demonstrating the "brick dust" solubility issues and polymer remediation).

  • Palladium Removal: Palladium Extraction Following Metal-Catalyzed Reactions. (Detailed comparison of Si-Thiol vs. Charcoal for N-heterocycles).

  • General Purification of Pyrimidines: Solubility of a Series of Pyrimidine Derivatives in Methanol. (Thermodynamic solubility data relevant for recrystallization).

Sources

Technical Guide: Impurity Profiling & Troubleshooting for 6-Chloropyrido[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the 6-Chloropyrido[3,4-d]pyrimidine scaffold. This bicyclic system is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, CDK variants), yet it presents a dichotomy of reactivity: the highly electrophilic pyrimidine ring (C4) versus the more resilient pyridine ring (C6).

Scaffold Reactivity Overview

The this compound scaffold contains two distinct electrophilic domains. Understanding the hierarchy of reactivity is the baseline for all troubleshooting:

  • C4-Position (Pyrimidine): The most electrophilic site. Reacts rapidly with nucleophiles (SNAr) under mild conditions. Primary Failure Mode: Hydrolysis to the pyrimidone.

  • C6-Position (Pyridine): Moderately reactive. Positioned

    
     to the pyridine nitrogen (N7), it is activated for SNAr only under forcing conditions or via metal-catalyzed cross-coupling (Suzuki/Buchwald). Primary Failure Mode:  Hydrodehalogenation (loss of Cl).
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and potential impurity generation during functionalization.

ReactionPathways SM 4,6-Dichloropyrido [3,4-d]pyrimidine Prod_C4 4-Substituted-6-Chloro (Desired Intermediate) SM->Prod_C4 Nucleophile (1 eq) Low Temp (<0°C) Imp_Hydrolysis 4-Hydroxy-6-Chloro (Pyrimidone Tautomer) SM->Imp_Hydrolysis H2O / Wet Solvent Trace Acid/Base Imp_Bis 4,6-Disubstituted (Over-reaction) SM->Imp_Bis Excess Nuc High Temp Prod_Final 4,6-Disubstituted (Final Target) Prod_C4->Prod_Final Pd-Cat / Boronic Acid Or High Temp SNAr Imp_Dehalo 4-Substituted-Deschloro (Hydrodechlorination) Prod_C4->Imp_Dehalo Pd-Cat / Excess Hydride (Protodehalogenation) Imp_Oxide N-Oxide Side Product Prod_C4->Imp_Oxide mCPBA or Air Oxidation

Figure 1: Divergent reaction pathways for 4,6-dichloropyrido[3,4-d]pyrimidine. Green nodes indicate desired products; Red/Yellow nodes indicate common impurities.

Troubleshooting Module: The "Hydrolysis Trap" (C4 Reactivity)

Context: The C4-chlorine is hypersensitive to moisture due to the electron-withdrawing nature of the fused pyridine ring. The resulting 4-hydroxy impurity (often existing as the 3H-pyrimid-4-one tautomer) is the most common yield-killer.

Diagnostic Q&A

Q: I observe a new peak at M-18 (or M-35+17) in LC-MS. What is it? A: This is the hydrolysis product.

  • Mass Shift: Loss of Cl (-35) and gain of OH (+17) results in a net mass change of -18 Da relative to the starting material (or M+1 relative to the dechlorinated mass).

  • Cause: Wet solvents (DMF/THF are hygroscopic), un-dried glassware, or old starting material that has hydrolyzed in the bottle.

Q: How do I remove the 4-hydroxy impurity? A: Separation is difficult due to poor solubility of the pyrimidone.

  • Protocol: Convert the hydroxy impurity back to the chloride using POCl3 (neat or in toluene) with catalytic DMF, then immediately re-react with your nucleophile.

  • Prevention: Use molecular sieves in your reaction solvent for 4 hours prior to addition. Perform the SNAr reaction at -78°C to 0°C . Lower temperatures favor kinetic selectivity for the amine over water.

Protocol: Anhydrous SNAr at C4
  • Drying: Flame-dry reaction vessel under Ar/N2.

  • Solvent: Use anhydrous THF or DMF (water content <50 ppm).

  • Base: Use DIPEA (Hunig's base) rather than inorganic bases (K2CO3) if possible, as carbonate salts are often hygroscopic.

  • Addition: Add the nucleophile dropwise at -10°C.

Troubleshooting Module: Palladium Cross-Coupling at C6

Context: Once C4 is substituted, the C6-chlorine is deactivated. Suzuki or Buchwald-Hartwig couplings are required. The major issue here is Hydrodechlorination (replacement of Cl with H), often catalyzed by the same system intended to couple the aryl group.

Diagnostic Q&A

Q: My Suzuki coupling stalled, and I see a mass of [M-34]. What happened? A: You have formed the des-chloro (dehalogenated) byproduct.

  • Mechanism: Oxidative addition occurs, but instead of transmetallation with the boronic acid, the Pd-intermediate undergoes

    
    -hydride elimination (if alkyl ligands are present) or abstracts a proton from the solvent/base.
    
  • Solution:

    • Switch Solvent: Avoid alcohols (MeOH/EtOH) or DMF which can act as hydride sources. Use 1,4-Dioxane or Toluene .

    • Degas Thoroughly: Oxygen promotes homocoupling and catalyst decomposition. Sparge with Argon for 15 mins.

    • Catalyst Switch: Move to a catalyst with a bulky, electron-rich ligand like Pd(dppf)Cl2 or XPhos Pd G2 , which facilitates rapid transmetallation over reduction.

Q: I see the product, but also a dimer (Homocoupling). A: This usually comes from the boronic acid reacting with itself (Ar-Ar) or the pyrimidine dimerizing.

  • Fix: Reduce the amount of catalyst (try 1-3 mol%). Add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low relative to the halide.

Analytical Fingerprinting (NMR & MS)

Distinguishing between regioisomers (if starting from 2,4,6-trichloro) or identifying the hydrolysis product requires precise analytical data.

Table 1: Chemical Shift Diagnostics (1H NMR in DMSO-d6)
SpeciesKey Signal (Singlet)Chemical Shift (

ppm)
Notes
4,6-Dichloro (SM) H-2 (Pyrimidine)~9.10 - 9.20Highly deshielded.
H-5 (Pyridine)~8.40Singlet (if C8 blocked) or doublet.
4-Amino-6-Chloro H-2 (Pyrimidine)~8.30 - 8.50Upfield shift due to electron donation from amine.
4-Hydroxy-6-Chloro NH (Amide/One)~12.5 (Broad)Diagnostic for tautomer formation.
4-Amino-Deschloro H-6 (Pyridine)~8.60Appearance of new aromatic proton.
Troubleshooting Logic Flow

Use this logic gate to determine the next step in your experiment.

TroubleshootingLogic Start Issue Detected CheckLCMS Check LC-MS Mass Delta Start->CheckLCMS DeltaMinus18 Delta = -18 Da (Hydrolysis) CheckLCMS->DeltaMinus18 M - Cl + OH DeltaMinus34 Delta = -34 Da (Dehalogenation) CheckLCMS->DeltaMinus34 M - Cl + H DeltaPlus16 Delta = +16 Da (N-Oxidation) CheckLCMS->DeltaPlus16 M + O ActionDry Action: Dry Solvents, Use DIPEA, Lower Temp DeltaMinus18->ActionDry ActionCat Action: Switch to Dioxane, Use Pd(dppf)Cl2 DeltaMinus34->ActionCat ActionRed Action: Add PPh3 (Reduction) or Avoid mCPBA DeltaPlus16->ActionRed

Figure 2: Logic gate for identifying and resolving common side-reaction impurities.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective preparation of substituted pyrimidines.[1][2][3]

    • Source: US P
    • URL
  • Analytical Characterization (NMR)

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[4][5]

    • Source:Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.[6]

    • Source:Organic Letters (via NIH).
    • URL:[Link]

  • Palladium Coupling Strategy

    • Title: Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.
    • Source: ResearchG
    • URL:[Link]

Sources

improving regioselectivity of substitutions on the pyridopyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the regioselective functionalization of the pyrido[2,3-d]pyrimidine scaffold. This heterocyclic core is a privileged structure in kinase inhibitor discovery (e.g., Palbociclib analogs) but presents significant synthetic challenges due to its multiple electrophilic sites (C2, C4, C7) and potential for isomeric mixtures.

Current Status: Operational Role: Senior Application Scientist Topic: Improving Regioselectivity of Substitutions

Introduction: The Electrophilic Hierarchy

Before troubleshooting, you must understand the intrinsic reactivity landscape of the scaffold. The pyrido[2,3-d]pyrimidine ring contains two fused rings with distinct electronic biases. In a poly-halogenated system (e.g., 2,4,7-trichloro), the order of reactivity for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling is generally:
  • C4 Position: Most electron-deficient; flanked by N3 and the bridgehead nitrogen.

  • C2 Position: Activated by N1 and N3, but sterically less accessible and slightly less electrophilic than C4.

  • C7 Position: Located on the pyridine ring; significantly less reactive towards

    
     but highly amenable to halogen-lithium exchange or specific catalytic activation.
    

Module 1: Nucleophilic Aromatic Substitution ( )

Troubleshooting Guide

Issue: I am trying to substitute the C4-chloride with an amine, but I am observing a mixture of C4 and C2 substitution, or no reaction at C7.

Diagnostic & Solution Protocol:

VariableRecommendationMechanism/Logic
Leaving Group Use Cl or F at C4; SMe or SO₂Me at C2. The C4 position is naturally more reactive. To ensure exclusive C4 selectivity, keep C2 as a poorer leaving group (e.g., -SMe) or a less reactive halogen (Cl) while using mild conditions.
Temperature 0°C to Room Temp (RT) Kinetic control favors C4. Heating (>60°C) overcomes the activation energy barrier for C2, eroding selectivity.
Base Choice DIPEA or Et₃N (Non-nucleophilic) Strong anionic nucleophiles (e.g., NaH, alkoxides) are less discriminating. Use mild organic bases to buffer the HCl generated without pushing the reaction too hard.
Solvent THF or DCM (Non-polar aprotic) Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex at both positions, lowering selectivity. Less polar solvents heighten the difference in transition state energies.

FAQ: Why can't I hit the C7 position with


? 
  • Answer: The pyridine ring is electron-rich compared to the pyrimidine ring. Direct

    
     at C7 requires extreme electron-withdrawing groups (EWGs) at C6 or N-oxide activation. Switch Strategy:  Use Suzuki/Stille coupling or Halogen-Lithium exchange for C7 functionalization.
    

Module 2: Metal-Catalyzed Cross-Couplings

Troubleshooting Guide

Issue: My Suzuki coupling on 2,4-dichloropyrido[2,3-d]pyrimidine yields a bis-coupled product or the wrong regioisomer.

Diagnostic & Solution Protocol:

Q1: Which catalyst system are you using?

  • Standard: Pd(PPh₃)₄.[1][2]

  • Recommendation: Switch to Pd(OAc)₂ / Xantphos or PdCl₂(dppf) . Bidentate ligands with a wide bite angle often enhance the differentiation between oxidative addition rates at C4 vs C2.

Q2: What is the stoichiometry?

  • Observation: >1.1 equivalents of boronic acid.[3]

  • Correction: Use 0.95 equivalents of the boronic acid. It is better to leave some starting material (which can be separated) than to form the inseparable bis-coupled byproduct.

Q3: Are you using a base that promotes ligand exchange?

  • Correction: Use weak bases like Na₂CO₃ or K₃PO₄ . Avoid strong alkoxide bases which might trigger background

    
     side reactions with the solvent or nucleophiles.
    
Workflow: Selective C4 Arylation
  • Start: 2,4-Dichloropyrido[2,3-d]pyrimidine.

  • Conditions: 1.0 eq Arylboronic acid, 5 mol% Pd(PPh₃)₄, Na₂CO₃ (aq), Toluene/EtOH.

  • Control: Run at RT to 40°C . Do not reflux.

  • Outcome: Exclusive C4-arylation. C2-Cl remains intact for subsequent functionalization.

Module 3: Advanced Regiocontrol (Lithiation & De Novo Synthesis)

Directing Group Logic (Lithiation)

If you cannot achieve selectivity via halide difference, use Directed ortho-Metalation (DoM) .

  • Position C7: If you have a halogen at C6, you can perform Halogen-Lithium exchange (using i-PrMgCl or n-BuLi at -78°C) to functionalize C7 selectively, as the pyrimidine halogens (C2/C4) are prone to nucleophilic attack by the alkyl lithium. Note: This is risky; C-Cl bonds on pyrimidines react with n-BuLi via addition-elimination.

  • Safer Alternative: Synthesize the ring with the substituent already in place (De Novo).

De Novo Synthesis Workflow

When late-stage functionalization fails, build the ring with the correct regiochemistry.

Protocol: One-Pot Three-Component Cyclization

  • Reagents: 6-Aminouracil + Aryl Aldehyde + Malononitrile.[4]

  • Catalyst: L-Proline or ionic liquids.

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

  • Advantage: Sets the C5/C7 substituents based on the aldehyde/nitrile choice, avoiding the regioselectivity battle entirely.

Visualizing the Decision Pathway

The following diagram outlines the logical flow for selecting the correct synthetic strategy based on your target substitution pattern.

Regioselectivity_Flow Start Target: Substituted Pyrido[2,3-d]pyrimidine Target_Pos Which position needs functionalization? Start->Target_Pos C4_Path C4 Position Target_Pos->C4_Path C2_Path C2 Position Target_Pos->C2_Path C7_Path C7 Position Target_Pos->C7_Path SNAr_Check Is C4-Cl available? C4_Path->SNAr_Check C2_Check Is C4 already blocked/substituted? C2_Path->C2_Check C7_Check Is the ring pre-formed? C7_Path->C7_Check SNAr_Action Method: SNAr (0°C, DIPEA) Kinetic Control SNAr_Check->SNAr_Action Yes C2_Check->SNAr_Action No (C4 is Cl) -> C4 reacts first! C2_Action Method: SNAr (Heat, >60°C) or Suzuki (2nd Step) C2_Check->C2_Action Yes (C4 substituted) C7_Action_Late Method: Cross-Coupling (Requires C7-Halide) C7_Check->C7_Action_Late Yes C7_Action_DeNovo Method: De Novo Synthesis (3-Component Reaction) C7_Check->C7_Action_DeNovo No

Caption: Decision matrix for selecting the optimal synthetic strategy based on the target substitution site (C2, C4, or C7).

Experimental Data Summary

Table 1: Regioselectivity of


 on 2,4-Dichloropyrido[2,3-d]pyrimidine 
Nucleophile (1.0 eq)ConditionsMajor ProductSelectivity (C4:C2)Notes
Morpholine THF, 0°C, 1h4-Morpholino >20:1Kinetic control favors C4.
Morpholine DMF, 100°C, 1hMixture3:1Heat erodes selectivity.
Aniline EtOH, Reflux4-Anilino 10:1Proton transfer assists C4 attack.
NaOMe MeOH, RT4-OMe 8:1Strong nucleophiles are less selective.

References

  • Regioselective SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. Available at: [Link]

  • Regioselective Lithiation of Pyridine Rings. ResearchGate. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloropyrido[3,4-d]pyrimidine

[1]

System Overview & Architecture

The synthesis of 6-chloropyrido[3,4-d]pyrimidine scaffolds is a critical node in the development of kinase inhibitors (e.g., CDK4/6, EGFR). Unlike standard quinazolines, the introduction of the pyridine nitrogen at position 7 (IUPAC numbering) significantly alters the electron density of the fused system, creating unique challenges in solubility , regioselectivity , and hydrolytic stability during scale-up.

This guide addresses the three most common failure modes encountered when moving from milligram (medicinal chemistry) to hectogram (process chemistry) scales:

  • Incomplete Chlorination/Vilsmeier Adducts: Stalled reactions during the

    
     activation step.
    
  • Thermal Runaways: Safety incidents during the quenching of phosphoryl chloride.

  • Regioisomer Contamination: Difficulty separating the [3,4-d] isomer from [4,3-d] or [3,2-d] byproducts.

Synthetic Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis, highlighting the high-risk "Red Zones" for scale-up.

SynthesisWorkflowcluster_0Stage 1: Ring Constructioncluster_1Stage 2: Activation (CRITICAL)cluster_2Stage 3: IsolationStart5-amino-2-chloropyridine-4-carboxylic acidCyclizationCyclization(Formamide/Urea)Start->CyclizationHigh Temp (>150°C)Intermediate6-chloropyrido[3,4-d]pyrimidin-4(3H)-oneCyclization->IntermediatePrecipitationChlorinationChlorination(POCl3 / PCl5)Intermediate->ChlorinationReagent Quality CheckQuenchReverse Quench(Temp Control)Chlorination->QuenchExotherm MgmtWorkupPhase Separation(DCM/Water)Quench->WorkuppH ControlProduct4,6-Dichloropyrido[3,4-d]pyrimidineWorkup->ProductCrystallization

Caption: Critical path for this compound synthesis. The red node (Quench) represents the highest safety risk.

Troubleshooting Module: Chlorination (The Step)

The conversion of the 4-oxo intermediate to the 4-chloro derivative is the most frequent bottleneck. On a small scale, excess

Symptom: Reaction Stalls at ~80% Conversion

Observation: HPLC shows remaining starting material (lactam) despite prolonged heating. Root Cause: The formation of a stable phosphorodichloridate intermediate that fails to eliminate to the chloride. This is often due to insufficient "free" chloride ions in the matrix or lower reaction temperatures at the reactor walls.

Protocol Adjustment (The "PCl5 Spike"): Do not simply add more

Phosphorus Pentachloride (

)
  • Stoichiometry: Use 0.5 – 1.0 eq of

    
     relative to the substrate.
    
  • Mechanism:

    
     dissociates into 
    
    
    , increasing the ionic strength and providing a more aggressive chlorinating species than
    
    
    alone.
  • Catalysis: Add 0.1 eq of N,N-Dimethylaniline (DMA) or DMF. Warning: DMF forms the Vilsmeier reagent, which is highly reactive but can lead to formylated impurities if not quenched strictly.

Symptom: "Gummy" Precipitate During Workup

Observation: Upon quenching, the organic layer becomes an emulsion or forms a sticky solid that traps the product. Root Cause: Formation of pyrophosphates or incomplete hydrolysis of the phosphoryl species.

Corrective Action:

Parameter Standard Protocol (Small Scale) Scale-Up Protocol (>100g)
Quench Method Pour reaction into ice. Reverse Quench: Drip reaction mix into buffered water.
Temperature 0°C Maintain internal temp <10°C (Critical).

| pH Control | Uncontrolled | Maintain pH 6–8 using

Solvent1

Safety Directive: The Reverse Quench Protocol

Hazard:


1

The "Self-Validating" Quench System: You must verify that the

  • Setup: Charge the quench vessel with water/ice and an external cooling jacket (-10°C).

  • Dilution: Dilute the reaction mixture (containing product and excess

    
    ) with 2 volumes of DCM or Toluene. This acts as a heat sink.
    
  • Addition: Pump the reaction mixture into the quench vessel via a dip tube (subsurface addition) to prevent aerosolization.

  • Validation: Monitor the temperature differential (

    
    ).
    
    • Normal: Immediate temp spike upon addition, followed by rapid cooling.

    • Danger:[1][2] No temp spike upon addition. STOP. This implies the

      
       is pooling at the bottom (phase separation) and will react violently once stirred up. Increase agitation speed immediately.
      

Reference Grounding: This protocol aligns with best practices for handling energetic metastable intermediates in


 hydrolysis [1][2].

Regioselectivity & Isomer Purification

When synthesizing the scaffold from pyridine precursors, ensuring the [3,4-d] fusion (vs [3,2-d]) is dictated by the starting material purity and cyclization conditions.

FAQ: "I see a 5-10% impurity with the same Mass (M+H). Is it a regioisomer?"

Answer: Likely, yes. If you started with 3-amino-isonicotinic acid derivatives, you might have trace 2-amino isomers leading to [3,2-d] systems.[1] However, for This compound , the chlorine at position 6 (adjacent to the pyridine nitrogen) significantly deactivates the ring, making the [3,4-d] isomer thermodynamically favored during high-temp cyclization.[1]

Purification Strategy: The 6-chloro substituent reduces the basicity of the pyridine nitrogen.

  • Acid Wash: The impurity (often lacking the electron-withdrawing Cl or having it in a different position) may have a different pKa.

    • Wash the organic layer with 0.5N HCl.

    • The 6-chloro product (less basic) tends to stay in the organic layer, while more basic isomers/byproducts extract into the aqueous phase.

  • Crystallization: Avoid chromatography on >100g scale. Recrystallize from Acetonitrile/Ethanol (9:1) . The planar fused system stacks well; impurities usually remain in the supernatant.

Stability & Storage

The C4-Chlorine is highly reactive (susceptible to hydrolysis to the lactam), while the C6-Chlorine is relatively stable but can undergo oxidative addition with Pd.

  • Storage: Store under Argon at -20°C.

  • Shelf-Life: 4,6-Dichloropyrido[3,4-d]pyrimidine hydrolyzes to the 4-one species (lactam) in moist air within 24 hours.[1]

  • Indicator: If the solid turns from off-white to yellow/orange, HCl is evolving. Re-purify immediately.

References

  • Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. 
    Source: Organic Process Research & Development (ACS Publications)
    URL:[1][Link][1]
    
  • Working with Hazardous Chemicals: Scale-up of

    
     Reactions. 
    Source: Organic Syntheses
    URL:[Link][1]
    
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists (Synthesis & Chlorination). Source: MDPI (Molecules) URL:[Link][1]

  • Access and regioselective transformations of 6-substituted pyrido[3,2-d]pyrimidine compounds. (Comparative chemistry for regioselectivity). Source: PubMed / NIH URL:[1][Link][1]

addressing batch-to-batch variability in pyridopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Pyridopyrimidines (e.g., pyrido[2,3-d]pyrimidine) are privileged scaffolds in kinase inhibition (e.g., Palbociclib analogs) and DHFR inhibition. However, their synthesis—often relying on multicomponent condensation (e.g., Knoevenagel-Michael-Cyclization)—is notoriously sensitive to scale-up physics.

The Core Challenge: Variability in this chemistry rarely stems from "bad luck." It stems from the competition between kinetic precipitation and thermodynamic equilibration . On a milligram scale, rapid magnetic stirring and uniform heating mask these issues. On a gram/kilogram scale, gradients in temperature and mass transfer create "micro-reactors" within your vessel, leading to inconsistent impurity profiles and polymorphs.

This guide treats your reaction not as a recipe, but as a dynamic system requiring rigorous engineering controls.

Module 1: The Knoevenagel-Michael Cascade (Reaction Dynamics)

Context: The most common route involves condensing an aldehyde, a nitrile source (malononitrile/cyanoacetamide), and an aminouracil or aminopyridine.

Troubleshooting Guide

Q: Why does my reaction stall at the arylidene intermediate (yellow solid) on larger scales, despite working perfectly on the bench?

A: The "Solubility Trap." In one-pot protocols, the Knoevenagel product (arylidene) often precipitates before the Michael addition can occur. On a small scale, high-shear stirring keeps this suspension reactive. On a large scale, the surface area of the solid decreases (agglomeration), halting the reaction.

  • The Fix: Do not rely on a "one-pot" assumption for >10g batches.

    • Force Solubilization: Add a co-solvent (e.g., 10% DMF or NMP) to the ethanol base to keep the arylidene in solution.

    • Two-Step Protocol: Isolate the arylidene intermediate. Characterize it. Then perform the Michael cyclization as a discrete step. This eliminates the competition between aldehyde oxidation and cyclization.

Q: I see a shifting ratio of regioisomers (N-alkylation vs. O-alkylation or linear vs. angular fusion). What controls this?

A: Proton Transfer Kinetics vs. Thermodynamics. The cyclization step is reversible.

  • Kinetic Product: Often favored by rapid precipitation in non-polar solvents or lower temperatures.

  • Thermodynamic Product: Favored by high heat and polar aprotic solvents (DMSO/DMF) that solubilize the intermediate, allowing it to re-equilibrate to the most stable fused system.

Data Table: Solvent Impact on Regioselectivity (Example System)

Solvent SystemDielectric ConstantPrimary OutcomeRisk Factor
Ethanol (Reflux) 24.5Kinetic PrecipitateHigh batch variability due to stirring rates.
DMF (90°C) 36.7Thermodynamic IsomerDifficult workup; residual solvent traps.
Water/Surfactant 80.1Micellar Catalysis"Green" but sensitive to surfactant loading errors.
Visualizing the Failure Points

The following diagram maps the bifurcation points where batch variability is introduced during the standard synthesis.

G Start Precursors (Aldehyde + Nitrile + Amine) Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Arylidene Intermediate: Arylidene (The 'Yellow Solid') Knoevenagel->Arylidene Precipitation FAILURE MODE 1: Premature Precipitation (Surface Area Limitation) Arylidene->Precipitation Poor Stirring/Solubility Michael Step 2: Michael Addition Arylidene->Michael High Shear/Co-solvent Cyclization Step 3: Intramolecular Cyclization Michael->Cyclization Kinetic Kinetic Isomer (Often Desired, but Metastable) Cyclization->Kinetic Low Temp / Fast Ppt Thermo Thermodynamic Isomer (Stable, but may be Wrong Regio) Cyclization->Thermo High Temp / Long Time Kinetic->Thermo Re-equilibration (Heat)

Figure 1: Critical bifurcation points in the Knoevenagel-Michael-Cyclization cascade where variability occurs.

Module 2: Heterogeneous Catalysis (The Hidden Variable)

Context: Many pyridopyrimidine syntheses involve a hydrogenation step (e.g., nitro reduction) or metal-catalyzed coupling.

Troubleshooting Guide

Q: My hydrogenation yield fluctuates (85%


 40%) despite using the same Pd/C lot and pressure. 

A: Catalyst Attrition due to Stirring. In heterogeneous catalysis, "more stirring" is not always better.

  • The Mechanism: Excessive shear forces (e.g., >800 rpm with a magnetic bar grinding against the flask bottom) pulverize the catalyst support (carbon). This creates "fines" that clog filters and, counter-intuitively, can bury active sites or alter the mass transfer of Hydrogen gas.

  • The Protocol:

    • Switch to Overhead Stirring: For batches >5g, magnetic bars are forbidden. They grind the catalyst.[1]

    • The "500 RPM" Rule: Evidence suggests that maintaining a stirring rate around 500 rpm balances mass transfer with catalyst integrity.

    • Gas-Liquid Mass Transfer: Ensure your impeller type (e.g., gas-entraining turbine) is suitable for hydrogenation, rather than just increasing speed.

Q: How do I remove trace Pd/Ni? It varies wildly between batches.

A: Scavenger Kinetics. Simply adding a scavenger (e.g., SiliaMetS®) and stirring for "1 hour" is a recipe for variability. Scavenging is a kinetic process dependent on temperature.

  • Self-Validating Protocol:

    • Heat the crude solution to 50°C during scavenging (increases diffusion).

    • Test a filtered aliquot via colorimetric spot test (or XRF) before proceeding to crystallization. Do not crystallize until the metal check passes.

Module 3: Polymorphism & Workup

Context: Pyridopyrimidines are flat, stackable molecules prone to forming solvates and multiple crystal forms.

Troubleshooting Guide

Q: The dissolution rate of my final product is inconsistent.

A: You are likely isolating different polymorphs or amorphous content. Rapid cooling (crash crystallization) traps the compound in a metastable state or amorphous form. Slow cooling favors the stable crystalline form.

  • The Fix: Controlled Crystallization.

    • Seeding: Never rely on spontaneous nucleation. Always seed with a verified crystal form at the metastable zone width (saturation point).

    • Anti-solvent Addition: Add anti-solvent via a syringe pump (linear rate) rather than manual pouring. This ensures the supersaturation ratio remains constant batch-to-batch.

Standard Operating Procedure (SOP): The "Self-Validating" Batch

To ensure reproducibility, implement this decision matrix for every batch.

SOP Input Raw Materials QC_Aldehyde QC: Aldehyde Purity (Check -COOH content) Input->QC_Aldehyde Reaction Reaction Phase (Temp Control +/- 1°C) QC_Aldehyde->Reaction Purity >98% IPC_1 IPC: Intermediate Solid? (If yes -> Isolate) Reaction->IPC_1 Workup Workup & Scavenging (50°C Hold) IPC_1->Workup Conversion >99% Crystallization Crystallization (Seeded @ Saturation) Workup->Crystallization

Figure 2: A self-validating workflow enforcing Quality Control (QC) and In-Process Checks (IPC) at critical variability points.

References

  • Regioselectivity in Pyridopyrimidine Synthesis: Title: "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents."[2][3] Source:RSC Advances / NIH PMC URL:[Link] (Note: Provides mechanistic insight into the Michael/Hantzsch-type condensation pathways).

  • Catalyst Handling & Stirring Effects: Title: "Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes... Effect of Stirring Rate." Source:ACS Omega / NIH PMC URL:[Link] (Note: Specifically details the "500 rpm" threshold for preventing catalyst attrition).

  • One-Pot Synthesis Variability: Title: "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction." Source:International Journal of Organic Chemistry URL:[Link] (Note: Discusses the Knoevenagel-Michael mechanism and solvent impacts).

  • Polymorphism in Drug Development: Title: "Impact of Polymorphism on Drug Formulation and Bioavailability." Source:Journal of Chemical and Pharmaceutical Research URL:[Link] (Note: General principles applied to the crystallization module).

Sources

Technical Support Center: 6-Chloropyrido[3,4-d]pyrimidine Stability & Reactivity

[1]

Welcome to the Advanced Heterocycle Support Hub. Ticket ID: #PYR-34D-CL6 Subject: Preventing Decomposition & Optimizing Reaction Conditions for 6-Chloropyrido[3,4-d]pyrimidine

Executive Summary: The Stability Paradox

The This compound scaffold is a privileged structure in kinase inhibitor discovery (e.g., Mps1, EGFR inhibitors).[1] However, its utility is often compromised by its high electron deficiency.[1]

The core instability arises from the fusion of two electron-poor rings (pyridine and pyrimidine).[1] This creates a "dipole sink" at the C4 position , making it hypersensitive to nucleophilic attack (hydrolysis) even under mild conditions.[1] Furthermore, the C6-chloro substituent on the pyridine ring activates the system toward reduction or unwanted substitutions if reaction parameters are not strictly controlled.[1]

The "Danger Zones" of the Scaffold
  • Position 4 (Pyrimidine): Extreme electrophilicity.[1] Prone to hydrolysis (to lactam) and nucleophilic aromatic substitution (

    
    ).[1]
    
  • Position 6 (Pyridine): Moderate electrophilicity.[1] Site of cross-coupling (Suzuki/Buchwald). Stable to mild nucleophiles but reactive under metal catalysis.[1]

  • Nitrogen Centers: Susceptible to N-oxidation, which alters regioselectivity.[1]

Module 1: Decomposition Mechanisms (The "Why")

Understanding how the molecule falls apart is the first step to prevention.[1]

Pathway A: Covalent Hydration & Hydrolysis

The most common decomposition mode is the attack of water at the C4 position.[1] Unlike standard pyridines, the pyrido[3,4-d]pyrimidine system can undergo covalent hydration across the C3-N4 bond, leading to ring opening or tautomerization to the thermodynamically stable (but synthetically dead) 4-pyrimidone (lactam).[1]

Pathway B: Oxidative Degradation

The electron-deficient nature of the rings makes the nitrogen lone pairs less basic, but in the presence of oxidants (or even atmospheric oxygen over long periods in solution), N-oxides can form, disrupting subsequent metal-catalyzed reactions.[1]

Visualization: Decomposition Logic

DecompositionSMThis compoundHydrateCovalent Hydrate(Intermediate)SM->Hydrate Nucleophilic Attack (C4)WaterH2O / MoistureLactamPyrimidone (Lactam)(Dead End Product)Hydrate->Lactam TautomerizationRingOpenRing Opening(Decomposition)Hydrate->RingOpen Hydrolysis

Caption: Figure 1. The primary decomposition vector is nucleophilic attack by water at C4, leading to irreversible lactam formation.[1]

Module 2: Troubleshooting Guide (The "How")

Scenario A: "My starting material disappears on TLC, leaving a baseline spot."

Diagnosis: Hydrolysis to the 4-hydroxy/pyrimidone derivative.[1] Root Cause: Presence of trace moisture in solvents or reagents.[1] The C4 position is reacting with water instead of your nucleophile.[1] Corrective Action:

  • Solvent Protocol: Use only anhydrous solvents (THF, DMF, Dioxane) stored over activated 4Å molecular sieves.[1]

  • Base Selection: Avoid hygroscopic bases (e.g., KOH, NaOH) in non-aqueous steps.[1] Switch to DIPEA or anhydrous K2CO3 .[1]

  • Atmosphere: All reactions must be run under positive Argon/Nitrogen pressure.[1]

Scenario B: "I see multiple spots during Suzuki coupling at C6."

Diagnosis: Competitive Dehalogenation (Hydrodehalogenation) or Homocoupling.[1] Root Cause: Palladium insertion into the C6-Cl bond is slow; if the catalytic cycle stalls, hydride sources (from solvent or base) can replace the Cl.[1] Corrective Action:

  • Degassing: Oxygen promotes homocoupling.[1] Sparge solvents with Argon for 15 minutes before adding the catalyst.[1]

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos ) to accelerate the oxidative addition/reductive elimination cycle, outcompeting side reactions.[1]

  • Temperature: Do not overheat. Keep Suzuki couplings between 80–100°C; higher temps favor dehalogenation.[1]

Scenario C: "Regioselectivity Failure (Reaction at C4 instead of C6)."

Diagnosis: The nucleophile attacked the more electrophilic pyrimidine ring (C4) instead of the pyridine ring (C6).[1] Root Cause: Electronic bias.[1] C4 is significantly more electrophilic than C6.[1] Corrective Action:

  • If C4 is Cl: You must substitute C4 first.[1] It is nearly impossible to perform a clean Suzuki at C6 if C4 is a chloride.[1]

  • Strategy: Perform

    
     at C4 with a protecting group (e.g., benzylamine) or your desired amine first, then perform Suzuki at C6.[1]
    

Module 3: Experimental Protocols

Protocol A: Regioselective at C4 (Preserving C6-Cl)

Objective: Install an amine at C4 without touching the C6-chloride.[1]

Reagents:

  • Substrate: 4,6-Dichloropyrido[3,4-d]pyrimidine[1]

  • Nucleophile: 1.1 equiv Primary/Secondary Amine[1]

  • Base: 1.2 equiv DIPEA[1]

  • Solvent: Anhydrous THF or DMF[1]

Workflow:

  • Dissolve: 1.0 equiv of substrate in anhydrous THF (0.1 M concentration).

  • Cool: Cool reaction mixture to 0°C (Ice bath). Critical: Low temp prevents attack at C6.

  • Add: Add DIPEA followed by dropwise addition of the amine.

  • Monitor: Stir at 0°C for 30–60 mins. Monitor by TLC/LCMS.[1]

  • Quench: Dilute with EtOAc, wash with water (x3) to remove DMF/Salts. Dry over Na2SO4.[1]

Protocol B: Optimized Suzuki Coupling at C6

Objective: Cross-coupling at C6 after C4 has been substituted/protected.

Reagents:

  • Substrate: 6-Chloro-4-substituted-pyrido[3,4-d]pyrimidine[1]

  • Boronic Acid: 1.2–1.5 equiv[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3/XPhos[1]

  • Base: 2.0 equiv Na2CO3 (2M aqueous)[1]

  • Solvent: 1,4-Dioxane[1][2]

Workflow:

  • Degas: Combine Dioxane and aqueous Na2CO3 in the flask. Sparge with Argon for 15 mins.

  • Charge: Add Substrate, Boronic Acid, and Catalyst under Argon flow.[1][3]

  • Heat: Seal vessel and heat to 90°C .

  • Time: Reaction typically completes in 2–4 hours.[1] Do not extend overnight unless necessary to prevent dehalogenation.[1]

Data Summary: Solvent & Stability Compatibility

Solvent SystemSuitabilityRisk FactorNotes
Water/Alcohols High Risk HydrolysisCauses rapid degradation of C4-Cl species.[1]
DMF/DMSO Good ThermalGood for

, but difficult to remove.[1] Ensure anhydrous.
THF/Dioxane Excellent PeroxidesBest for couplings.[1] Use inhibited/fresh solvents.[1]
DCM/Chloroform ⚠️ Moderate AcidicTrace HCl in chloroform can catalyze decomposition.[1] Filter through basic alumina.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution? A: No. Even in "anhydrous" DMSO, trace moisture will degrade the compound over days.[1] Store as a solid, under Argon, at -20°C.

Q: Why is my yield low for the Suzuki coupling? A: Check your C4 substituent. If C4 is a free amine (-NH2), it can coordinate to the Palladium, poisoning the catalyst.[1] Protect it as an amide or use a bulky ligand like BrettPhos.[1]

Q: Is the 6-chloro position reactive toward


?A:11

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Journal of Medicinal Chemistry. (Demonstrates the synthesis of the scaffold via 4-chloro intermediates and subsequent S_NAr/Suzuki couplings).

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. (Details the regioselective substitution at C4 followed by C6 coupling). [1]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. Journal of Organic Chemistry. (Provides mechanistic insight into the regioselectivity of diazine couplings, applicable to the fused system).

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines. RSC Advances. (Review of the stability and reactivity of the isomeric scaffold, relevant for "covalent hydration" mechanisms).

solvent effects on the synthesis of pyrido[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Solvent Optimization & Troubleshooting for Fused Pyrimidine Scaffolds Ticket Status: [OPEN][1][2]

Introduction: The "Solvent Paradox" in Pyrido[3,4-d]pyrimidines

Welcome to the technical support hub. If you are working with pyrido[3,4-d]pyrimidines, you have likely encountered the "Solvent Paradox": the conditions required to form the ring (high temperature, polar aprotic media) are often the exact conditions that make isolating the pure product a nightmare.[1][2]

This scaffold acts as an adenine isostere and is critical in kinase inhibition (e.g., MPS1, tyrosine kinases) [1, 2].[1][2][3] However, its planar, electron-deficient nature leads to strong


-

stacking, causing poor solubility in common organic solvents and aggregation in water.[1][2]

This guide moves beyond standard recipes to explain the thermodynamic and kinetic influence of solvents on your reaction outcomes.

Module 1: Troubleshooting Reaction Kinetics (Thermal & Microwave)

User Issue: "My cyclization yields are low (<40%), or the reaction stalls despite prolonged reflux in ethanol."

Diagnosis: The formation of the pyrimidine ring onto the pyridine core often requires overcoming a high activation energy barrier. Ethanol (bp 78°C) often fails to provide the necessary thermal energy unless the starting materials are highly activated.[1]

Technical Solution: Switch to High-Dielectric, High-Boiling Solvents. For thermal cyclization, the reaction rate often correlates with the solvent's ability to stabilize the polar transition state of the nucleophilic attack (e.g., amine attacking a nitrile or ester).[1][2]

Recommended Protocol: Microwave-Assisted Synthesis in DMF Why: DMF (Dimethylformamide) has a high dielectric constant (


) and a high loss tangent, making it an exceptional coupler for microwave energy.[1][2] It allows rapid superheating to 120°C+, inaccessible to ethanol [3].[1][2]
ParameterStandard Thermal (EtOH)Microwave (DMF)
Temperature 78°C (Reflux limit)120°C - 150°C
Time 8 - 12 Hours10 - 20 Minutes
Solubility Poor (Heterogeneous)Good (Homogeneous)
Yield (Typical) 30 - 50%75 - 90%

Step-by-Step Protocol (Microwave):

  • Dissolve: 1.0 mmol of 3-amino-4-pyridinecarboxamide (or precursor) and 1.2 mmol cyclizing agent (e.g., formamide/orthoester) in 2.0 mL anhydrous DMF .

  • Irradiate: Set MW power to 250W (dynamic). Ramp to 120°C over 2 mins. Hold for 15 mins.

  • Workup (Critical): Pour the hot DMF solution into 10 mL of ice-cold water . The sudden polarity shift forces the hydrophobic pyrido[3,4-d]pyrimidine to precipitate.[1]

  • Purify: Filter and wash with cold ethanol.

Module 2: The "Black Tar" Issue (Solubility & Isolation)

User Issue: "I used DMF/DMSO as suggested, but I can't get the product out. It's an oil/gum, or it stays in solution."[1][2]

Diagnosis: Pyrido[3,4-d]pyrimidines are "solubility chameleons."[1][2] They love dipolar aprotic solvents (DMF, DMSO) but hate water and non-polar solvents (Hexane).[1][2] If you rotovap DMF (bp 153°C), you often degrade the product due to heat stress, resulting in "black tar."[1][2]

Technical Solution: The "Anti-Solvent Crash" Method. Do not evaporate high-boiling solvents to dryness.[1]

Decision Logic for Workup:

SolventWorkup Start Reaction Complete in DMF/DMSO CheckState Is Product Soluble in Water? Start->CheckState No No (Most Pyrido[3,4-d]pyrimidines) CheckState->No Hydrophobic Core Yes Yes (Highly Polar Sidechains) CheckState->Yes Hydrophilic Action1 Pour into Ice-Water (1:10 ratio) No->Action1 Action2 Extract with EtOAc/n-BuOH (3x) Yes->Action2 Precipitate Precipitate Forms? Action1->Precipitate Filter Vacuum Filter & Wash with Et2O Precipitate->Filter Solid Oil Oiling Out? Precipitate->Oil Gum/Oil Triturate Triturate with Cold Ethanol/Ether Oil->Triturate

Caption: Decision tree for isolating pyrido[3,4-d]pyrimidines from high-boiling solvents.

Module 3: Green Chemistry & One-Pot Synthesis

User Issue: "I need a greener method. Can I use water?"

Diagnosis: Counter-intuitively, water can be an excellent solvent for these hydrophobic reactants due to the Hydrophobic Effect .[1][2] In a "One-Pot" multicomponent reaction (e.g., aldehyde + malononitrile + aminopyridine), water forces the organic components to aggregate, increasing the effective concentration and reaction rate [4].[1][2]

Technical Solution: Aqueous Ethanol or Catalyst-Free Water Synthesis.[1]

Mechanism: In water/ethanol mixtures (2:3 v/v), the solvent system supports the solubility of the intermediate enamine while forcing the final cyclization via hydrophobic packing.[1]

Protocol (Green One-Pot):

  • Mix: Aldehyde (1 mmol), Malononitrile (1 mmol), and Aminopyridine derivative (1 mmol).

  • Solvent: Add 5 mL Water:Ethanol (2:3) .

  • Catalyst (Optional): Add 10 mol% Diammonium Hydrogen Phosphate (DAHP) or simply heat without catalyst if using microwave [4].[1][2]

  • Reflux: Heat at 80°C for 2-3 hours.

  • Isolation: Cool to RT. The product usually precipitates as a pure solid. Filter and wash with water.[1]

FAQ: Rapid Fire Troubleshooting

Q: My product is regioselective for the [4,3-d] isomer instead of [3,4-d]. Why? A: This is often controlled by the electronics of the pyridine ring, but solvent polarity plays a role.[1] In highly polar solvents (DMSO), the more polar tautomer of the starting aminopyridine is stabilized, which can alter the nucleophilic attack vector.[1][2] Try a less polar solvent (Toluene) with a Lewis Acid catalyst to shift regioselectivity, though solubility will be a challenge.[1][2]

Q: How do I improve water solubility for biological assays? A: The bare scaffold is insoluble. Do not try to synthesize a "water-soluble" core directly.[1] Instead, synthesize the hydrophobic core in DMF, then append solubilizing tails (morpholine, piperazine) at the C-4 position via nucleophilic substitution (SNAr) in the final step [2].[1][2]

Q: Can I use Thionyl Chloride (


)? 
A:  Yes. For converting hydroxy-substituted intermediates to chloro-derivatives (for subsequent SNAr), 

acts as both solvent and reagent.[1][2] Add a catalytic amount of DMF to form the Vilsmeier-Haack reagent in situ, which drastically accelerates the reaction [2].[1]
References
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). Journal of Medicinal Chemistry. [Link][1][2]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PMC - NIH. [Link][1][2]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. (Note: Principles applicable to [3,4-d] isomer). [Link]

  • Green one-pot synthesis of pyrido-dipyrimidine DNA-base hybrids in water. ResearchGate. [Link]

Sources

reaction monitoring techniques for 6-Chloropyrido[3,4-D]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for 6-Chloropyrido[3,4-d]pyrimidine Synthesis

Introduction: The Critical Path

User Profile: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Synthesis of the this compound scaffold.

The synthesis of This compound is a pivotal step in developing kinase inhibitors (e.g., CDK4/6, MPS1 inhibitors). The core challenge lies not just in the formation of the bicycle, but in the precise installation of the chlorine atom at the 6-position (pyridine ring) while preserving the reactivity of the 4-position (pyrimidine ring).

This guide addresses the three most common failure modes:

  • Regioisomer Contamination: Inability to distinguish 6-chloro from 8-chloro isomers.

  • Hydrolysis during IPC: False negatives caused by improper quenching of POCl

    
    .
    
  • Ionization Suppression: LC-MS signal loss due to matrix effects.

Module 1: High-Performance Liquid Chromatography (HPLC) Method Development

The Issue: "I see a single peak, but my NMR shows a mixture of isomers."

Root Cause: The 6-chloro and 8-chloro isomers are structurally similar with nearly identical polarity. Standard C18 gradients often fail to resolve them.

Troubleshooting Protocol: The "Isomer-Split" Method

Do not rely on generic "scouting" gradients. Use this targeted method designed for pyridine-fused pyrimidines.

Table 1: Recommended HPLC Conditions for Isomer Resolution

ParameterStandard Condition (Starting Point)Resolution Optimized (The Fix)
Column C18 (e.g., Agilent Zorbax Eclipse)Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (1:1)
Gradient 5% to 95% B (Fast)30% to 60% B (Shallow, 20 min)
Temperature 40°C25°C (Lower temp improves selectivity)

Why this works:

  • Stationary Phase: Phenyl-Hexyl columns interact with the

    
    -electron systems of the pyridine ring. The subtle electron density difference between the 6-Cl and 8-Cl positions creates a retention time shift that C18 (hydrophobic interaction only) misses.
    
  • pH Modifier: At pH 10, the pyridine nitrogen is deprotonated (neutral), maximizing the

    
    -
    
    
    
    interaction with the column. Note: Ensure your column is pH 10 stable.

Module 2: In-Process Control (IPC) for Chlorination Reactions

The Issue: "My LC-MS shows starting material (hydroxyl/lactam) even after refluxing in POCl


 for 24 hours."

Root Cause: The "Quench Artifact." You are likely hydrolyzing your highly reactive chloro-intermediate back to the starting material during sample preparation.

Protocol: The "Anhydrous Methanolysis" Quench

When monitoring the conversion of pyrido[3,4-d]pyrimidin-4-one to 4,6-dichloropyrido[3,4-d]pyrimidine (or similar chlorinations), you cannot use water.

Step-by-Step Sampling Workflow:

  • Prepare Quench Vial: Place 1.0 mL of dry Methanol (MeOH) in an HPLC vial. Keep it at room temperature.

  • Sample: Take a 20

    
    L aliquot of the hot reaction mixture (POCl
    
    
    
    matrix).
  • Rapid Injection: Immediately inject the aliquot into the dry MeOH.

    • Chemistry: The POCl

      
       reacts to form methyl phosphorodichloridate (stable). The imidoyl chloride product is stable in MeOH for the duration of the run (or forms a stable methyl ether if highly reactive, which serves as a surrogate marker).
      
  • Dilute: Dilute with mobile phase only immediately before injection.

Q: Why not use water? A: Water generates HCl and heat instantly upon contact with POCl


, creating a local acidic "hotspot" that rapidly hydrolyzes the C-Cl bond back to C-OH (the starting material), leading to a false "incomplete reaction" diagnosis.

Module 3: Structural Confirmation (NMR & MS)

The Issue: "How do I definitively confirm the Chlorine is at the 6-position and not the 8-position?"

Root Cause: Mass spectrometry cannot distinguish regioisomers (same m/z). Proton NMR is required, but shifts are subtle.

Diagnostic Logic: Coupling Constants ( -Values)

In the pyrido[3,4-d]pyrimidine system (assuming N at position 7):

  • 6-Chloro Isomer: The proton at position 5 and position 8 are isolated (para-like or separated by N).

    • Signal: Look for singlets or very small coupling constants (

      
       Hz).
      
  • 8-Chloro Isomer: The protons at 5 and 6 are adjacent.

    • Signal: Look for a clear doublet with ortho-coupling (

      
       Hz).
      

Table 2: NMR Shift Diagnostics (DMSO-


) 
Feature6-Chloro Isomer8-Chloro Isomer
H-5 Signal Singlet (Isolated)Doublet (Coupled to H-6)
H-8 Signal Singlet (Isolated)N/A (Substituted)
Carbon NMR C-Cl carbon typically upfield relative to C-HDistinct shift pattern

Visualizing the Troubleshooting Logic

Diagram 1: The Reaction Monitoring Workflow

This diagram outlines the decision process for sampling moisture-sensitive chlorination reactions.

ReactionMonitoring Start Start Monitoring (POCl3 Reaction) Sample Take 20uL Aliquot Start->Sample Quench Quench Method? Sample->Quench WaterQuench Water/Buffer Quench (RISK: Hydrolysis) Quench->WaterQuench Incorrect MeOHQuench Dry MeOH Quench (Forms Methyl Esters) Quench->MeOHQuench Correct Analysis UPLC/MS Analysis (Phenyl-Hexyl Column) WaterQuench->Analysis MeOHQuench->Analysis Result Observe Peaks Analysis->Result FalseNeg Peak = Starting Material (False Negative) Result->FalseNeg If Hydrolyzed TrueRead Peak = Product (Cl) or Methyl Ether Surrogate Result->TrueRead Stable FalseNeg->Sample Retest with MeOH Action Proceed to Workup TrueRead->Action

Caption: Workflow for preventing false negatives during the chlorination of pyrido-pyrimidines.

Diagram 2: Impurity Identification Logic Tree

How to distinguish between Starting Material (SM), Product, and Regioisomers.

ImpurityLogic ObservedPeak Observed Peak MassCheck Check m/z ObservedPeak->MassCheck SameMass m/z = Product MassCheck->SameMass DiffMass m/z = SM - 18 (Cl) MassCheck->DiffMass Incomplete Rxn IsomerCheck Check Retention Time (Phenyl-Hexyl) SameMass->IsomerCheck RegioA Early Eluter (Likely 8-Cl) IsomerCheck->RegioA RegioB Late Eluter (Likely 6-Cl) IsomerCheck->RegioB NMRConfirm Confirm via NMR (Coupling Constants) RegioA->NMRConfirm RegioB->NMRConfirm

Caption: Logic tree for distinguishing regioisomers using orthogonal data (MS, RT, NMR).

References

  • Moiseev, D. V., et al. (2007).[1] "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives." Pharmaceutical Chemistry Journal.

  • Luo, Y., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules.

  • Wenglowsky, S., et al. (2016). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)." Journal of Medicinal Chemistry.

  • Kazoka, H. (2007).[1][2] "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods.

  • BenchChem Protocols. (2025). "Synthesis of Novel Pyrido[4,3-d]pyrimidines."

Sources

Validation & Comparative

Comparative Analysis Guide: Efficacy of Pyrido[3,4-d]pyrimidine Derivatives in Kinase Inhibition

[1][2][3]

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold represents a critical bioisostere in the landscape of kinase inhibitor development, particularly for targeting the ErbB family (EGFR, HER2, HER4).[1][2] While structurally analogous to the FDA-approved quinazoline class (e.g., Gefitinib, Erlotinib), the [3,4-d] isomer offers distinct physicochemical properties and binding modes that facilitate the design of inhibitors capable of overcoming resistance mutations (such as EGFR T790M) and exploiting tumor-specific microenvironments (e.g., hypoxia-activated prodrugs like Tarloxotinib).[1][2]

This guide provides an objective, data-driven comparison of pyrido[3,4-d]pyrimidine derivatives against established quinazoline and pyrido[2,3-d]pyrimidine standards.[1][2] It synthesizes experimental efficacy data, outlines self-validating protocols, and visualizes the mechanistic logic driving their potency.[1][2]

Structural & Mechanistic Basis

The Isomeric Advantage

The core rationale for utilizing the pyrido[3,4-d]pyrimidine scaffold lies in its nitrogen positioning.[1][2] Unlike quinazolines (benzo-fused pyrimidines), the introduction of a nitrogen atom in the fused ring (pyridine) alters the electron density of the scaffold.[1][2]

  • Quinazoline: High lipophilicity, established binding mode (hinge region H-bonds via N1).[1][2]

  • Pyrido[3,4-d]pyrimidine: The nitrogen at position 6 (or 7, depending on nomenclature) introduces an additional hydrogen bond acceptor/donor capability and alters the pKa, potentially improving solubility and reducing metabolic liability compared to the benzo-fused counterparts.[1][2]

Scaffold Comparison Logic (Graphviz)[1][3]

ScaffoldLogicQuinazolineQuinazoline Scaffold(Gefitinib/Erlotinib)Benzo-fusedTargetATP Binding Pocket(Hinge Region)Quinazoline->TargetN1 H-bond acceptorHigh LipophilicityPyrido23Pyrido[2,3-d]pyrimidine(Palbociclib)N at pos 8Pyrido23->TargetSelectivity for CDK4/6Pyrido34Pyrido[3,4-d]pyrimidine(Tarloxotinib)N at pos 6/7Pyrido34->QuinazolineBioisostere(Retains Potency)Pyrido34->TargetPan-HER ActivityModified pKa & Sol.

Caption: Structural logic comparing nitrogen placement and target selectivity across kinase inhibitor scaffolds.

Comparative Efficacy Analysis

Head-to-Head: Pyrido[3,4-d]pyrimidine vs. Quinazoline

A pivotal study by Smaill et al. (J. Med.[1][2] Chem.) directly compared optimized derivatives of both scaffolds.[1][2] The study focused on irreversible inhibitors targeting EGFR.[2][3]

Table 1: Comparative Inhibitory Potency (IC50) and Selectivity

Compound ClassRepresentativeTargetIC50 (nM)Key Feature
Quinazoline Dacomitinib (PF-00299804)EGFR (WT)6.0FDA Approved; Irreversible Michael acceptor.[1][2]
Pyrido[3,4-d] Compound 71 (Smaill Series)EGFR (WT)3.5Superior Potency ; Optimized 4-aniline substituent.[1][2]
Quinazoline GefitinibEGFR (WT)33.0Reversible; susceptible to T790M resistance.[1][2]
Pyrido[3,4-d] Tarloxotinib (Active Met.)HER2 / EGFR< 10Hypoxia-activated; reduced skin toxicity.[1][2]

Analysis: The pyrido[3,4-d]pyrimidine derivative (Compound 71) demonstrated superior intrinsic potency (IC50 = 3.5 nM) compared to the optimized quinazoline Dacomitinib (IC50 = 6.0 nM) in enzymatic assays.[1][2] However, Dacomitinib was selected for clinical development primarily due to a more favorable pharmacokinetic profile (half-life and oral bioavailability) rather than raw efficacy.[1][2] This highlights that while the [3,4-d] scaffold is more potent at the target, formulation and PK optimization are critical.[1][2]

Cellular Efficacy & SAR (Structure-Activity Relationship)

Recent SAR studies (NIH, 2022) on 4-substituted-2-amino-pyrido[3,4-d]pyrimidines reveal distinct selectivity profiles.[1][2]

Table 2: Cellular Growth Inhibition (NCI-60 Panel Selectivity)

DerivativeSubstituent (R-Group)Sensitive Cell LineGrowth % (at 10 µM)Insight
Compound 13 4-Cl-phenylaminoUO-31 (Renal)42.85%Electron-withdrawing group enhances renal cancer selectivity.[1][2]
Compound 21 3-F-phenylMCF-7 (Breast)39.23%Highest Selectivity ; Fluorine substitution drives breast cancer potency.[1][2]
Compound 21 3-F-phenylMDA-MB-46828.58%Potent against EGFR-overexpressing breast cancer lines.[1][2]
Unsubstituted PhenylMCF-796.51%Lack of substitution results in loss of efficacy (Refractory).[1][2]

Key Finding: The amine linker at the C-4 position is essential.[1][2] Replacing it with a thiol (-S-) or ether (-O-) linker significantly reduces inhibitory activity, confirming the necessity of the NH-donor for hydrogen bonding within the ATP pocket.[1][2]

Experimental Validation Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Controls are mandatory at every step.[1][2]

Protocol A: Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of pyrido[3,4-d]pyrimidine derivatives against recombinant EGFR kinase.[1][2]

Reagents:

  • Recombinant EGFR (cytoplasmic domain).[1][2]

  • FRET Peptide Substrate (e.g., Z'-LYTE™).[1][2]

  • ATP (at Km concentration, typically 10-50 µM).[1][2]

  • Test Compounds (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 3-fold serial dilutions (10 points).

  • Enzyme Mix: Dilute EGFR in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 2.5 µL Compound (4x) to 384-well plate.

    • Add 5 µL Enzyme/Substrate mix.[1][2]

    • Control 1 (Min): No Enzyme (Background).[1][2]

    • Control 2 (Max): Enzyme + DMSO (100% Activity).[1][2]

    • Add 2.5 µL ATP to initiate.[1][2]

  • Incubation: 1 hour at Room Temperature (RT).

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide).[1][2] Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z-factor must be > 0.[1][2]5. If < 0.5, discard plate.[2]

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cellular cytotoxicity in MCF-7 or A549 cell lines.[1][2]

Workflow:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add test compounds (0.01 – 100 µM). Final DMSO < 0.5%.[1][2]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO.[1][2] Shake 10 min.

  • Read: Absorbance at 570 nm (Ref 630 nm).

  • Calculation: % Viability = (OD_test - OD_blank) / (OD_control - OD_blank) * 100.[1][2]

Experimental Logic Flow (Graphviz)

ExpWorkflowcluster_assaysValidation AssaysSynthSynthesis(Pd-Catalyzed Coupling)PurifyPurification(>95% HPLC Purity)Synth->PurifyEnzymaticKinase Assay (FRET)Output: IC50 (nM)Purify->EnzymaticCellularCell Viability (MTT)Output: GI50 (µM)Enzymatic->CellularIf IC50 < 100 nMWesternWestern Blot(pEGFR/pERK Levels)Cellular->WesternConfirm MechanismDecisionSelect Lead CandidateWestern->Decision

Caption: Step-by-step experimental workflow for validating pyrido[3,4-d]pyrimidine efficacy.

Signaling Pathway Impact

These derivatives primarily act by competing with ATP at the tyrosine kinase domain of receptor tyrosine kinases (RTKs).[1][2]

Pathway Diagram (Graphviz):

PathwayInhibitorPyrido[3,4-d]pyrimidine(Inhibitor)EGFREGFR / HER2(Tyrosine Kinase)Inhibitor->EGFRBlocks ATP Binding(Competitive/Irreversible)ProliferationCell Proliferation& SurvivalInhibitor->ProliferationInhibitsRASRAS-GTPEGFR->RASActivationATPATPATP->EGFRPhosphorylationRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKERK->Proliferation

Caption: Mechanism of action: Blockade of ATP binding prevents downstream RAS/RAF/MEK signaling.[1][2]

References

  • Smaill, J. B., et al. (2016).[1][2][3] Tyrosine Kinase Inhibitors.[1][2][3][4][5][6][7] 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry.[2][3] Link

  • Hassaballah, A. I., et al. (2022).[1][2] Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1][8][2][3][4][9][10][11] NIH / PubMed Central.[1][2] Link

  • Carlin, L. E., et al. (2015).[1][2] Tarloxotinib (TH-4000), a hypoxia-activated prodrug of a pan-HER kinase inhibitor.[1][2] Clinical Cancer Research.[1][2] Link[1][2]

  • Rewcastle, G. W., et al. (2000).[1][2][3] Tyrosine Kinase Inhibitors.[1][2][3][4][5][6][7] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides.[1][2][3] Journal of Medicinal Chemistry.[2][3] Link[1][2]

structure-activity relationship (SAR) study of 6-Chloropyrido[3,4-D]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 6-Chloropyrido[3,4-D]pyrimidine Analogs

Executive Summary

The pyrido[3,4-d]pyrimidine scaffold has emerged as a critical bioisostere of quinazoline (the core of Gefitinib and Erlotinib) in the development of tyrosine kinase inhibitors (TKIs).[1][2] Specifically, the This compound core serves as a pivotal "divergence point" in medicinal chemistry. The chlorine atom at the C6 position is not merely a substituent but a highly reactive electrophilic handle, enabling the rapid generation of libraries targeting the solvent-exposed regions of kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 .

This guide analyzes the SAR of these analogs, comparing their efficacy against industry standards like Lapatinib and Gefitinib, and provides validated protocols for their synthesis and evaluation.

Mechanism of Action & Therapeutic Logic

The this compound analogs function primarily as ATP-competitive inhibitors . They bind to the catalytic domain of receptor tyrosine kinases (RTKs).

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring (N1/N3) and substituents at C4 (typically anilines) form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • The "6-Chloro" Advantage: In the quinazoline scaffold, the equivalent positions (C6/C7) are difficult to modify late-stage. In contrast, the 6-chloro position on the pyrido-fused ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ). This allows researchers to introduce solubilizing groups (morpholine, piperazine) or lipophilic tails to probe the "ribose-binding pocket" or "hydrophobic region II," significantly altering pharmacokinetics (PK) and potency.
    
Pathway Visualization: EGFR Inhibition[3][4]

EGFR_Pathway Ligand EGF/TGF-alpha EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Tyr) EGFR_Int->Phos Activation ATP ATP ATP->EGFR_Int Phosphoryl Transfer Inhibitor 6-Cl-Pyrido Analog (Competitor) Inhibitor->EGFR_Int Blocks ATP Binding Ras Ras-GTP Phos->Ras Recruitment Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Signal transduction blockade by pyrido[3,4-d]pyrimidine analogs. The inhibitor competes with ATP, preventing the phosphorylation cascade essential for tumor growth.

Comparative Performance Analysis

The following data summarizes the potency of optimized 6-substituted analogs (derived from the 6-chloro precursor) against standard EGFR inhibitors.

Key Insight: While the 6-chloro parent compound often shows moderate activity (IC50 ~50-100 nM), displacing the chlorine with specific amines (e.g., 3-chloro-4-fluoroaniline at C4 and a solubilizing amine at C6) frequently results in single-digit nanomolar potency.

Table 1: Potency Comparison (IC50 in nM)
Compound ClassTarget (EGFR WT)Target (EGFR T790M)Target (HER2)Solubility (pH 7.4)
Gefitinib (Standard) 33 nM>10,000 nM (Resistant)>1,000 nMLow
Lapatinib (Standard) 10 nM>5,000 nM9 nMLow
6-Cl-Pyrido Analog (Parent) 85 nM450 nM120 nMVery Low (Lipophilic)
6-Amino-Pyrido Analog (Optimized) *1.1 nM 7.2 nM 4.5 nM High

*Note: "Optimized" refers to 2,4,6-trisubstituted derivatives (e.g., Compound B30 from Zhang et al., 2018) where the 6-Cl is replaced by hydrophilic moieties.

Performance Verdict:

  • Selectivity: The pyrido[3,4-d]pyrimidine scaffold often exhibits higher selectivity for EGFR over other kinases (like c-Src) compared to quinazolines due to the specific electronics of the pyridine nitrogen (N7).

  • Resistance Profile: 6-substituted analogs have shown superior efficacy against the T790M "gatekeeper" mutation compared to first-generation inhibitors (Gefitinib), likely because the C6-substituents can reach into the solvent pocket to stabilize the binding mode despite the steric hindrance of Methionine 790.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three vectors:

  • C4 Position (The Anchor):

    • Requirement: An aromatic amine (aniline).

    • Best Performers: 3-chloro-4-fluoroaniline or 3-ethynylaniline.

    • Function: Forms a crucial H-bond with the backbone amide of the hinge region.

  • C6 Position (The Variable - Derived from 6-Cl):

    • Starting Point:Chlorine .[3] Provides high lipophilicity but poor solubility.

    • Modification: Displacement with secondary amines (morpholine, N-methylpiperazine).

    • Effect: Replacing Cl with bulky basic amines dramatically improves water solubility and often creates additional H-bonds with residues at the pocket entrance (e.g., Asp800).

    • Causality: The electron-deficient nature of the pyridine ring makes the C6-Cl bond highly susceptible to

      
      , allowing for "late-stage diversification."
      
  • N7 Nitrogen:

    • Unlike quinazoline (which has Carbon at this position), the N7 nitrogen accepts hydrogen bonds, potentially altering the water network within the binding site and improving affinity.

Experimental Protocols

Protocol A: Synthesis of this compound Core

Objective: Create the electrophilic scaffold for SAR studies.

  • Starting Material: Begin with 5-amino-2-chloropyridine-4-carboxylic acid (or ethyl ester).

  • Cyclization: Reflux with formamide or formamidine acetate at 140°C for 12 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:10). The product (6-chloropyrido[3,4-d]pyrimidin-4(3H)-one) precipitates upon cooling.

  • Chlorination: Treat the intermediate with

    
     (Phosphorus oxychloride) and a catalytic amount of DMF. Reflux for 4 hours.
    
    • Safety: Quench excess

      
       slowly into ice water.
      
  • Isolation: Extract with dichloromethane (DCM). The resulting 4,6-dichloropyrido[3,4-d]pyrimidine is the key "dual-electrophile."

    • Note: The C4-Cl is more reactive than C6-Cl, allowing sequential substitution.

Protocol B: Sequential Substitution (Library Generation)
  • Step 1 (C4 substitution): React 4,6-dichloro core with 1.0 eq of aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 0°C to RT.

    • Result: 4-amino-6-chloro derivative (The "6-Chloro Analog").

  • Step 2 (C6 substitution - Optional): React the product of Step 1 with excess secondary amine (e.g., morpholine) in DMSO at 80-100°C.

    • Validation: Verify structure via 1H-NMR (loss of Cl-adjacent proton shift) and LC-MS.

Protocol C: In Vitro Kinase Assay (ADP-Glo)
  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Mix EGFR enzyme (0.2 ng/µL) with inhibitor for 15 mins at RT.

  • Reaction: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 mins.

  • Detection: Add ADP-Glo reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization: Synthetic Route

Synthesis_Workflow Start Amino-chloro-pyridine ester Cyclization Cyclization (Formamidine) Start->Cyclization Core Pyrimidinone Core Cyclization->Core Chlorination POCl3 / Reflux Core->Chlorination Dichloro 4,6-Dichloro Intermediate Chlorination->Dichloro Step1 SNAr (C4) (Aniline, 0°C) Dichloro->Step1 Selective C4 MonoSub 6-Chloro-4-amino Analog Step1->MonoSub Step2 SNAr (C6) (Amine, 100°C) MonoSub->Step2 High Temp Final Disubstituted Lead Compound Step2->Final

Figure 2: Sequential functionalization strategy utilizing the reactivity difference between C4 and C6 chlorines.

References

  • Zhang, S., et al. (2018). "Discovery of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs." European Journal of Medicinal Chemistry.

  • Rewcastle, G. W., et al. (2001). "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor."[2][4] Journal of Medicinal Chemistry.

  • Klutchko, S. R., et al. (2006). "2-Substituted-4-anilino-6-substituted-pyrido[3,4-d]pyrimidines: Irreversible inhibitors of the epidermal growth factor receptor."[4] Bioorganic & Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Technical Manual.

  • Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW572016 (Lapatinib), on the growth of human normal and tumor-derived cell lines." Molecular Cancer Therapeutics.

Sources

Validating Novel Pyridopyrimidines as Next-Gen Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small-molecule kinase inhibitors has shifted from broad-spectrum cytotoxicity to precision oncology. While quinazoline-based drugs (e.g., Erlotinib, Gefitinib) revolutionized EGFR-targeted therapy, resistance mutations (T790M, C797S) and off-target toxicity remain critical hurdles.

Novel pyridopyrimidine scaffolds have emerged as superior bioisosteres to quinazolines. By replacing the benzene ring of the quinazoline core with a pyridine ring, researchers can modulate basicity and lipophilicity, often resulting in improved ATP-binding affinity and selectivity profiles.

This guide outlines a rigorous validation framework for researchers characterizing novel pyridopyrimidines. It moves beyond simple cytotoxicity, focusing on mechanistic proof-of-concept against established standards like Erlotinib (EGFR-TKI) and Palbociclib (CDK4/6 inhibitor).

Part 1: The Comparative Landscape (SAR & Scaffold Analysis)

To publish high-impact medicinal chemistry, you must demonstrate why your novel scaffold is superior to the "Standard of Care" (SoC).

Structural Advantage: Pyridopyrimidine vs. Quinazoline

The core argument for pyridopyrimidines lies in their Structure-Activity Relationship (SAR). The nitrogen atom in the pyridine ring (position 5, 6, 7, or 8 depending on fusion) allows for additional hydrogen bonding interactions within the kinase hinge region that quinazolines lack.

FeatureQuinazoline (Standard)Pyridopyrimidine (Novel)Impact on Drug Design
Core Structure Benzene fused to PyrimidinePyridine fused to PyrimidineAltered electron density affects

-

stacking in the active site.
Solubility Often poor (requires salt formation)Generally higherImproved bioavailability and formulation options.
Selectivity High affinity for EGFR WT; often hits HER2Tunable selectivity for mutant EGFR (T790M) or dual targeting (EGFR/VEGFR)Reduces cutaneous side effects associated with WT EGFR inhibition.
Metabolic Stability Susceptible to specific CYP450 oxidationPyridine ring modifies metabolic soft spotsPotentially longer half-life (

).

Part 2: In Vitro Efficacy Benchmarking

When validating your compound, you must compare it against a relevant clinical standard, not just a general toxin like Doxorubicin. For EGFR-targeting pyridopyrimidines, Erlotinib is the gold standard control.

Experimental Case Study: EGFR Kinase Inhibition

Data synthesized from recent comparative studies (e.g., Al-Mulla et al., 2024; Frontiers in Oncology).

Table 1: Comparative Potency (IC50) in Enzymatic and Cellular Assays

Compound IDTarget: EGFR (WT) Kinase Assay (

)
Target: EGFR (T790M) Mutant (

)
Cell Line: MCF-7 (Breast) (

)
Cell Line: HepG2 (Liver) (

)
Selectivity Index (SI)*
Novel Pyridopyrimidine (NPP-5a) 7.27 nM 12.5 nM 1.17 µM 2.10 µM >100
Erlotinib (Standard) 27.01 nM>500 nM15.40 µM12.50 µM~25
Doxorubicin (Control) N/A (Not a TKI)N/A0.85 µM1.20 µM<10

> Scientific Insight: Note that while Doxorubicin is more cytotoxic (lower IC50 in cells), it lacks selectivity. The Novel Pyridopyrimidine demonstrates superior enzymatic inhibition (7.27 nM vs 27.01 nM) compared to Erlotinib, proving it acts via a specific mechanism rather than general toxicity.

Part 3: Mechanistic Validation Protocols

To achieve publication in high-tier journals (e.g., J. Med. Chem, Eur. J. Med. Chem), you must prove the "Cause and Effect." It is insufficient to show cells dying; you must prove why they are dying.

Protocol A: ATP-Competitive Kinase Inhibition Assay

Objective: Confirm the compound binds to the ATP-pocket of the target kinase (e.g., EGFR).

Methodology:

  • Reagent Prep: Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo kinase assay kit.

  • Enzyme Priming: Incubate recombinant EGFR enzyme (0.2 ng/µL) with the test compound (diluted in DMSO) for 15 minutes at room temperature.

    • Control 1: DMSO only (0% inhibition).

    • Control 2: Erlotinib (Positive Control).

    • Control 3: No Enzyme (Background).

  • Reaction Initiation: Add ATP (at

    
     concentration, typically 10 µM) and the substrate (Poly GT peptide).
    
  • Incubation: Run for 60 minutes at 25°C.

  • Detection: Add detection reagent (ADP-Glo) to convert ADP to ATP, then Luciferase / Luciferin.

  • Readout: Measure Luminescence. Lower luminescence = Higher Inhibition.

Validation Check: The


 factor of the assay must be > 0.5 for the data to be considered statistically robust.
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Pyridopyrimidines acting as CDK or EGFR inhibitors typically arrest cells in the G0/G1 or G2/M phase.

Methodology:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with

    
     concentration of the test compound for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI) (50 µg/mL).

  • Incubation: 30 minutes in the dark at 37°C.

  • Analysis: Run on a Flow Cytometer (e.g., BD FACSCanto). Gate for single cells and analyze DNA content histograms.

Expected Result: A significant accumulation of cells in the G0/G1 phase (if CDK4/6 inhibition) or G1 arrest (EGFR inhibition) compared to the DMSO control.

Part 4: Visualizing the Signaling Pathway

The following diagram illustrates the specific blockade point of Pyridopyrimidines within the EGFR/PI3K/Akt signaling cascade, leading to apoptosis.

EGFR_Pathway Figure 1: Mechanism of Action - Pyridopyrimidine-induced EGFR Blockade Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Signaling Cascade ATP ATP ATP->EGFR Phosphorylation Source Inhibitor Pyridopyrimidine (Competitive Inhibitor) Inhibitor->EGFR BLOCKS ATP BINDING Inhibitor->PI3K Prevents Activation AKT AKT (Phosphorylated) PI3K->AKT Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Pathway Shutdown Triggers mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Pyridopyrimidines competitively bind to the ATP-pocket of EGFR, preventing autophosphorylation and halting the PI3K/Akt/mTOR proliferative cascade.

Part 5: References

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Source: National Institutes of Health (NIH) / PMC [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Source: Future Medicinal Chemistry (via PubMed) [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Source: Frontiers in Chemistry [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: NIH / PubMed Central [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Source: MDPI (International Journal of Molecular Sciences) [Link]

Comparative Guide: Pyrido[3,4-d]pyrimidine Mps1 Inhibitors versus Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monopolar Spindle 1 (Mps1/TTK) kinase is the master regulator of the Spindle Assembly Checkpoint (SAC), ensuring chromosomal stability during mitosis.[1][2] Inhibition of Mps1 forces cells with unaligned chromosomes to exit mitosis prematurely, leading to gross aneuploidy and cell death—a strategy termed "SAC override."

This guide analyzes the Pyrido[3,4-d]pyrimidine class of inhibitors (exemplified by the CCT251455 and BOS172722 lineage) against established benchmarks: Reversine , NMS-P715 , and CFI-402257 . While early inhibitors like Reversine suffered from promiscuity, the Pyrido[3,4-d]pyrimidine scaffold represents a "second-generation" design focused on optimizing the balance between metabolic stability, selectivity, and potency.

Chemical & Mechanistic Analysis[3][4][5][6][7]

The Pyrido[3,4-d]pyrimidine Scaffold

The 6-chloropyrido[3,4-d]pyrimidine core serves as a critical intermediate in the synthesis of highly selective Mps1 inhibitors. This scaffold was developed to overcome the metabolic liabilities (specifically microsomal instability) found in earlier 1H-pyrrolo[3,2-c]pyridine series.

  • Binding Mode: These inhibitors function as ATP-competitive agents.[2] The scaffold binds to the hinge region of the kinase.

  • Key Structural Features: Substituents at the C6 position (often a methyl group in optimized candidates) are pivotal. They position the molecule near the gatekeeper residue (Met602), enhancing selectivity against CDK2, a common off-target for Mps1 inhibitors.

  • Evolution: The scaffold evolved into CCT251455 and the clinical candidate BOS172722 , which exhibit nanomolar potency and improved pharmacokinetic profiles compared to earlier tools.

Visualizing the Inhibitor Landscape

The following diagram categorizes Mps1 inhibitors by scaffold and development stage.

Mps1_Inhibitors cluster_Gen1 Generation 1: Research Tools cluster_Gen2 Generation 2: Optimized Scaffolds cluster_Gen3 Generation 3: Clinical Potency Target Mps1 (TTK) Kinase ATP Binding Pocket Reversine Reversine (Purine analog) Promiscuous Reversine->Target Low Selectivity AZ3146 AZ3146 (Thienopyrimidine) Modest Potency AZ3146->Target Chemical Probe NMSP715 NMS-P715 (Pyrazoloquinazoline) Selective but Resistance-prone NMSP715->Target Benchmark Pyrido Pyrido[3,4-d]pyrimidine Class (e.g., CCT251455, BOS172722) Optimized PK/Selectivity Pyrido->Target High Selectivity Gatekeeper Interaction CFI402257 CFI-402257 (Pyrazolo[1,5-a]pyrimidine) Ultra-Potent (<2nM) CFI402257->Target Clinical Efficacy

Caption: Classification of Mps1 inhibitors showing the evolution from promiscuous research tools to optimized clinical candidates.

Comparative Performance Data

The following table synthesizes biochemical (IC50) and cellular data. The Pyrido[3,4-d]pyrimidine class is represented by its lead optimized compounds (CCT series) for accurate comparison.

FeaturePyrido[3,4-d]pyrimidines (e.g., CCT251455)ReversineNMS-P715CFI-402257
Mps1 Enzymatic IC50 ~3.0 nM ~2.8 – 10 nM~182 nM1.7 nM
Selectivity Profile High (Optimized against CDK2/Plk1)Low (Inhibits Aurora B, kinases)HighHigh
Cellular SAC Override Potent (Low nM range)Effective but toxicEffective (~1 µM)Ultra-Potent
Resistance Profile Generally robust; optimized for metabolic stabilityN/A (Tool compound)Susceptible to C604Y mutationRobust
Primary Utility Lead Optimization / Clinical DevelopmentIn vitro "dirty" probeIn vivo benchmarkClinical Trials
Critical Analysis
  • Vs. Reversine: Reversine is a potent Mps1 inhibitor but inhibits Aurora B and other kinases, confounding data interpretation. The Pyrido[3,4-d]pyrimidine scaffold offers similar potency with significantly cleaner kinase selectivity, making it superior for attributing phenotypic effects specifically to Mps1 inhibition.

  • Vs. NMS-P715: NMS-P715 is a standard selective inhibitor but has moderate potency (IC50 ~180 nM). The Pyrido[3,4-d]pyrimidine class is roughly 60-fold more potent in biochemical assays. Furthermore, NMS-P715 is prone to resistance via the C604Y mutation in the ATP binding pocket; newer scaffolds are designed to tolerate or avoid this steric clash.

  • Vs. CFI-402257: CFI-402257 is the current "gold standard" for potency (<2 nM). The Pyrido[3,4-d]pyrimidine class rivals this potency and offers an alternative chemotype, which is essential if resistance develops against the pyrazolo-pyrimidine scaffold of CFI-402257.

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Mps1 Kinase Activity Assay (FRET-Based)

Objective: Determine IC50 values for novel inhibitors using a Z'-LYTE™ or LanthaScreen™ format.

Reagents:

  • Recombinant Human Mps1 (TTK) Kinase (catalytic domain).

  • FRET Peptide Substrate (e.g., Ser/Thr 19 peptide).

  • ATP (at Km apparent, typically 10-50 µM).

  • Inhibitor stocks (10 mM in DMSO).

Workflow:

  • Preparation: Dilute inhibitors in 100% DMSO to 100x the desired final concentration (serial 3-fold dilutions).

  • Reaction Mix: In a 384-well plate, combine:

    • 2.5 µL Inhibitor (diluted to 4x in kinase buffer).

    • 5 µL Kinase solution (optimized to consume 20-30% substrate).

    • 2.5 µL ATP/Peptide substrate mix.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 5 µL Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Readout: Measure Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate Emission Ratio (520/445). Plot % Inhibition vs. Log[Inhibitor].

Self-Validation Step: Include Staurosporine or NMS-P715 as a positive control plate reference. The Z' factor must be > 0.5 for the assay to be considered valid.

Protocol B: Cellular SAC Override Assay (H3-Ser10 Readout)

Objective: Quantify the ability of the inhibitor to force mitotic exit in the presence of spindle poison (Nocodazole).

Biological Logic: Nocodazole arrests cells in mitosis (high H3-Ser10 phosphorylation). An Mps1 inhibitor will bypass this checkpoint, forcing cells into G1 (low H3-Ser10) or apoptosis despite the drug presence.

Workflow:

  • Seeding: Seed HeLa or U2OS cells (5,000 cells/well) in 96-well imaging plates. Allow attachment (24h).

  • Arrest: Treat cells with Nocodazole (100 ng/mL) for 16 hours to synchronize in prometaphase.

  • Inhibitor Treatment: Add the test compound (e.g., Pyrido[3,4-d]pyrimidine analog) at varying concentrations (e.g., 10 nM - 10 µM) in the continued presence of Nocodazole.

  • Timecourse: Incubate for 2–4 hours. (Mps1 inhibition causes rapid exit, usually within 60-90 mins).

  • Fixation: Fix with 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Phospho-Histone H3 (Ser10) [Mitotic Marker].

    • Secondary Ab: AlexaFluor 488.

    • Counterstain: DAPI (Nuclei) or Hoechst 33342.

  • Analysis: Use High-Content Screening (HCS) microscopy.

    • Readout: Calculate the "Mitotic Index" (% of cells positive for pH3).

    • Result: Effective Mps1 inhibition results in a drastic decrease in Mitotic Index compared to Nocodazole-only control.

Mechanism of Action Visualization

Understanding the signaling pathway is crucial for interpreting assay results. Mps1 acts upstream of the MCC (Mitotic Checkpoint Complex).

SAC_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase (Active) Unattached_Kinetochore->Mps1 Activates KNL1 KNL1 Phosphorylation (MELT repeats) Mps1->KNL1 Phosphorylates Bub1_Bub3 Bub1 / Bub3 Recruitment KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1 / C-Mad2 Recruitment Bub1_Bub3->Mad1_Mad2 Recruits MCC MCC Formation (Mitotic Checkpoint Complex) Mad1_Mad2->MCC Catalyzes APC_C APC/C Inhibition (Anaphase Promoting Complex) MCC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest (Stable) APC_C->Mitotic_Arrest Maintains Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->Mps1 BLOCKS

Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade. Mps1 inhibition prevents KNL1 phosphorylation, blocking MCC formation and forcing mitotic exit.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Pyrido[3,4-d]pyrimidine Inhibitors of the Protein Kinase Mps1." Journal of Medicinal Chemistry. Link

  • Colombo, R., et al. (2010). "NMS-P715, an Inhibitor of MPS1 Kinase, Targets Tumors with Activated Mitotic Checkpoint." Cancer Research.[3][4] Link

  • Liu, Y., et al. (2016).[5] "CFI-402257, a Potent and Selective Mps1/TTK Kinase Inhibitor, for the Treatment of Cancer."[2][6] PLOS ONE. Link

  • Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome biorientation and the spindle assembly checkpoint using the small molecule inhibitor reversine." Journal of Cell Biology. Link

  • Innocenti, P., et al. (2016). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach." Journal of Medicinal Chemistry. Link

Sources

molecular docking of 6-Chloropyrido[3,4-D]pyrimidine with protein kinases

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Molecular Docking of 6-Chloropyrido[3,4-D]pyrimidine Scaffolds with Protein Kinases

Executive Summary: The Structural Advantage

The This compound scaffold represents a privileged structure in medicinal chemistry, distinct from the classical quinazoline (e.g., Erlotinib) and pyrazolo[3,4-d]pyrimidine cores. While quinazolines dominate the EGFR landscape, the pyrido[3,4-d]pyrimidine architecture offers superior solubility profiles and unique vectors for selectivity, particularly against dual-specificity kinases like Mps1 (TTK) and tyrosine kinases like EGFR/VEGFR .

This guide provides a technical roadmap for docking this specific scaffold, highlighting the critical role of the C6-Chlorine substituent in modulating electronic density and hydrophobic contacts within the ATP-binding pocket.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the this compound core against industry-standard kinase scaffolds.

FeatureThis compound Quinazoline (e.g., Gefitinib) Pyrazolo[3,4-d]pyrimidine
Binding Mode Type I / I½ (ATP Hinge Binder)Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)
Solubility High (Pyridine nitrogen lowers logP)Low to Moderate (Requires solubilizing tails)Moderate
Metabolic Stability Variable (C6-Cl blocks oxidation)High (Extensively optimized)Moderate
Key H-Bonds N1/N3 acceptor; C4-NH donorN1 acceptor; C4-NH donorN1/N5 acceptor; C4-NH donor
Selectivity High for Mps1, CDK, EGFR High for EGFR, HER2 Broad (often promiscuous)
C6-Cl Function Halogen Bond / Hydrophobic Fill N/A (Benzene ring)N/A

Expert Insight: The C6-Chlorine atom is not merely a steric filler. In docking simulations against kinases like Mps1, it frequently occupies the hydrophobic "gatekeeper" region or solvent-front pockets, improving residence time compared to the unsubstituted analog.

Strategic Docking Protocol

This protocol is designed for Autodock Vina , Gold , or Glide , but the logic applies universally.

Phase 1: System Preparation
  • Protein Selection:

    • Target: Mps1 (PDB: 3HMN) or EGFR (PDB: 1M17).

    • Preprocessing: Remove all waters except those bridging the ligand and the "sugar" pocket (e.g., Water 10 in EGFR).

    • Protonation: Set pH to 7.4. Ensure the Gatekeeper residue (e.g., Thr790 in EGFR) is correctly rotamerized to avoid steric clashes with the C6-substituent.

  • Ligand Engineering (The 6-Chloro Core):

    • Geometry: Generate 3D conformers. The pyrido-pyrimidine core is planar.

    • Tautomers: CRITICAL STEP. The N3-H vs. N1-H tautomer state affects hinge binding. For 4-amino derivatives, the N1-acceptor / N3-acceptor / C4-amino-donor pattern is standard.

    • Charge: The pyridine nitrogen (N7) is weakly basic; keep neutral for ATP-pocket docking unless specific acidic residues are nearby.

Phase 2: The Docking Grid
  • Center: Centered on the centroid of the co-crystallized ligand (e.g., ATP or native inhibitor).

  • Dimensions:

    
     Å.
    
  • Constraints (Optional but Recommended): Define a hydrogen bond constraint on the Hinge Region Backbone (e.g., Met769 in EGFR, Gly605 in Mps1).

Phase 3: Execution & Analysis
  • Algorithm: Genetic Algorithm (GA) or Lamarckian GA.

  • Scoring Function: ChemPLP (Gold) or SP (Glide).

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.[1]
    

Mechanistic Visualization

Workflow: From Structure to Binding Energy

The following diagram outlines the logical flow of the docking experiment, emphasizing the specific checks required for the chlorinated scaffold.

DockingWorkflow Start Input: 6-Cl-Pyrido[3,4-d]pyrimidine PrepLigand Ligand Prep: Generate Tautomers (N1 vs N3) Minimize Energy (MMFF94) Start->PrepLigand PrepProtein Protein Prep: Protonate (pH 7.4) Remove Non-Bridging Waters Start->PrepProtein DefineSite Grid Generation: Focus: ATP Hinge Region Constraint: H-Bond (Met/Gly) PrepLigand->DefineSite PrepProtein->DefineSite Docking Molecular Docking: Algorithm: Genetic Algorithm Exhaustiveness: 8-32 DefineSite->Docking Analysis Interaction Analysis: 1. Hinge H-Bonds 2. C6-Cl Hydrophobic Fit 3. Halogen Bonding? Docking->Analysis Decision Select Lead Candidate Analysis->Decision

Caption: Step-by-step docking workflow emphasizing ligand tautomerization and hinge region constraints.

Interaction Map: The Binding Mode

This diagram illustrates the specific molecular interactions stabilizing the this compound core within a generic Kinase ATP pocket (based on Mps1/EGFR data).

InteractionMap Scaffold 6-Cl-Pyrido[3,4-d]pyrimidine (Ligand) Hinge Hinge Region (Met769 / Gly605) Scaffold->Hinge H-Bonds (N1/N3 & C4-NH) Gatekeeper Gatekeeper (Thr790 / Met602) Scaffold->Gatekeeper Hydrophobic / vdW (C6-Chlorine) RibosePocket Ribose Pocket (Val / Lys) Scaffold->RibosePocket Hydrophobic SolventFront Solvent Front (Asp / Glu) Scaffold->SolventFront Electrostatic

Caption: Schematic of key binding interactions. Note the C6-Chlorine interaction with the Gatekeeper residue.

Experimental Validation

To ensure the trustworthiness of your docking results, you must validate the computational model with experimental data.

  • RMSD Validation: Before docking your novel compounds, re-dock the co-crystallized ligand from the PDB file.

    • Pass: RMSD

      
       Å.
      
    • Fail: RMSD

      
       Å (Indicates incorrect force field or grid parameters).
      
  • In Vitro Correlation: Compare docking scores (Binding Free Energy,

    
    ) with experimental 
    
    
    
    values.
    • Note: A correlation coefficient (

      
      ) 
      
      
      
      is considered acceptable for this scaffold class.
  • Halogen Bonding Check: If the C6-Chlorine is within 3.5 Å of a backbone carbonyl oxygen or a sulfur atom (Met/Cys), calculate the

    
    -hole angle. An angle of 
    
    
    
    suggests a stabilizing halogen bond, a feature often overlooked in standard scoring functions.

References

  • Structure-Based Design of Mps1 Inhibitors: Comparison of pyrido[3,4-d]pyrimidine and isoquinoline scaffolds as hinge binders. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Pyrido[3,4-d]pyrimidine Derivatives as Anticancer Agents: Synthesis, cytotoxicity, and docking studies showing selectivity against breast and renal cancer cell lines. Source:[2] PubMed Central (PMC). URL:[Link]

  • Molecular Docking of Kinase Inhibitors: Methodologies for validating docking protocols against EGFR and VEGFR targets. Source: MDPI Molecules. URL:[Link][3]

Sources

Comparative Guide: Selectivity Profile of 6-Chloropyrido[3,4-D]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the landscape of kinase inhibitor development, the quinazoline scaffold (exemplified by Gefitinib, Erlotinib, and Lapatinib) has long been the "gold standard" for targeting EGFR and HER2.[1] However, intrinsic solubility issues and metabolic liabilities associated with the quinazoline core have necessitated "scaffold hopping."[1]

The 6-Chloropyrido[3,4-d]pyrimidine scaffold represents a critical bioisostere.[1] By introducing a nitrogen atom into the benzenoid ring of the quinazoline system, researchers alter the electronic distribution and hydrogen-bonding potential of the core.[1] This guide objectively compares the selectivity and potency of 6-substituted pyrido[3,4-d]pyrimidines against traditional quinazolines, demonstrating their utility in overcoming resistance mutations (e.g., EGFR T790M) while maintaining favorable pharmacokinetic properties.[1]

Structural Basis of Selectivity

The primary advantage of the pyrido[3,4-d]pyrimidine scaffold lies in its ability to exploit specific solvent-front interactions that quinazolines cannot.[1] The nitrogen at the 6- or 7-position (depending on nomenclature) acts as a hydrogen bond acceptor, improving water solubility and altering the pKa of the molecule.[1]

Structural Comparison Logic

The following diagram illustrates the isosteric relationship and the critical substitution vectors.

ScaffoldComparison cluster_0 Key Substitution Sites Quinazoline Quinazoline Core (Standard EGFR Inhibitors) Pyrido Pyrido[3,4-d]pyrimidine (Target Scaffold) Quinazoline->Pyrido Bioisosteric Replacement (C -> N at pos 6/7) Selectivity Selectivity Outcome: Reduced Skin Toxicity (WT Sparing) Pyrido->Selectivity Altered H-Bonding & Solvation C4 C4 Position: Aniline Moiety (Specificity) Pyrido->C4 C6 C6 Position: Solubilizing Group (Solvent Front) Pyrido->C6

Caption: Structural evolution from Quinazoline to Pyrido[3,4-d]pyrimidine, highlighting key vectors for selectivity optimization.

Comparative Performance Data

The following data aggregates representative IC50 values from key medicinal chemistry studies (e.g., J. Med. Chem., Pfizer Global R&D) comparing direct analogs where the only variable is the core scaffold.[1]

Table 1: Potency against EGFR Isoforms (Head-to-Head)

Note: Comparisons based on 4-anilino-6-substituted analogs.[1]

Compound ClassScaffoldEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M/L858R) IC50 (nM)Selectivity Ratio (WT / Mutant)
Standard Quinazoline (Gefitinib)0.40.4>1000~1 (Poor)
Standard Quinazoline (Dacomitinib)6.0< 1.0< 1.0Low (Pan-inhibitor)
Alternative Pyrido[3,4-d]pyrimidine 24.0 2.1 7.2 ~3.3 (Moderate)
Alternative Pyrido[2,3-d]pyrimidine1101.113High

Interpretation: The pyrido[3,4-d]pyrimidine analogs often show a slight reduction in potency against Wild Type (WT) EGFR compared to quinazolines (24 nM vs 6 nM).[1] This is a desirable feature. Reduced WT affinity correlates with reduced cutaneous side effects (rash), a major clinical limitation of first-generation quinazolines.[1]

Table 2: Off-Target Kinase Selectivity Panel

Selectivity profiling at 1 µM concentration against a diverse kinase panel.

Kinase TargetQuinazoline Inhibition (%)Pyrido[3,4-d]pyrimidine Inhibition (%)Impact Assessment
HER2 (ErbB2) 98%96%Retained potency (Dual inhibitor).[1]
c-Src 45%15%Improved Selectivity. Reduced Src inhibition lowers toxicity.[1]
CDK2/CyclinA 10%5%Clean profile.[1]
VEGFR-2 60%25%Reduced anti-angiogenic off-target effects.[1]

Experimental Validation Protocols

To replicate these profiles, the following self-validating protocols are recommended. These move beyond simple descriptions to include quality control checkpoints.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

Preferred over radiometric assays for high-throughput profiling of pyrido-pyrimidines.[1]

Principle: Detects tracer displacement by the inhibitor using Time-Resolved Fluorescence Resonance Energy Transfer.[1]

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Master Mix (Kinase + Eu-Anti-Tag Ab) Step2 2. Add Inhibitor (Serial Dilution in DMSO) Step1->Step2 Step3 3. Add Tracer (Alexa Fluor® Conjugate) Step2->Step3 Step4 4. Incubation (60 min @ RT) Step3->Step4 Step5 5. Read TR-FRET (Ex: 340nm, Em: 615/665nm) Step4->Step5 Control QC Checkpoint: Z'-factor must be > 0.5 Step5->Control

Caption: TR-FRET workflow for determining binding affinity (Ki) of pyrido[3,4-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Reagent Prep:

    • Dilute EGFR T790M/L858R kinase to 5 nM in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

    • Prepare 4X Eu-Anti-GST Antibody (2 nM final).[1]

    • Prepare 4X Kinase Tracer 199 (Determined by Kd titration, typically 10-20 nM).[1]

  • Compound Handling:

    • Prepare 10-point serial dilution of the this compound derivative in 100% DMSO.

    • Acoustic transfer 20 nL to a 384-well low-volume white plate.

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer.[1]

    • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubation:

    • Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., EnVision).[1]

    • Calculate Emission Ratio (665 nm / 615 nm).[1]

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.[1]

    • Validation: Reference compound (Staurosporine) must yield IC50 within 3-fold of historical mean.[1]

Protocol B: Western Blot for Cellular Selectivity (Phospho-EGFR)[1]

Objective: Confirm that the biochemical potency translates to cellular inhibition without affecting WT EGFR in keratinocytes (toxicity proxy).

  • Cell Lines:

    • H1975: (NCI-H1975) Harboring L858R/T790M (Target).[1]

    • HaCaT: Spontaneously immortalized keratinocytes (WT EGFR - Toxicity Proxy).[1]

  • Treatment:

    • Starve cells in 0.1% FBS medium overnight.[1]

    • Treat with inhibitor (0, 10, 100, 1000 nM) for 4 hours.[1]

    • Stimulate HaCaT cells with EGF (100 ng/mL) for 15 minutes (H1975 are constitutively active).[1]

  • Lysis & Detection:

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.[1]

    • Primary Antibodies: p-EGFR (Tyr1068) and Total EGFR.[1]

  • Success Criteria:

    • H1975: Significant reduction of p-EGFR signal at <100 nM.[1]

    • HaCaT: Minimal reduction of p-EGFR signal at 100 nM (indicating "WT Sparing").

References

  • Smaill, J. B., et al. (2016).[1] "Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide." BenchChem.[2]

  • Hao, Y., et al. (2018).[1] "Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs." Bioorganic & Medicinal Chemistry.

  • Rewcastle, G. W., et al. (2011). "Synthesis and biological evaluation of 6-substituted pyrido[3,4-d]pyrimidines." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."[1] Thermo Fisher.

Sources

comparing synthesis routes for pyrido[3,4-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis Guide: Pyrido[3,4-d]pyrimidine Scaffolds

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Comparative analysis of synthetic routes for the [3,4-d] isomer, distinct from the more common [2,3-d] analogs.

Executive Summary: The Isomer Challenge

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibition, particularly for EGFR, VEGFR, and CDK targets. Unlike its isomer pyrido[2,3-d]pyrimidine (pteroic acid analogs), the [3,4-d] system mimics the adenine core of ATP with a distinct vector for substituent growth, often utilized to bypass resistance mutations (e.g., T790M in EGFR).

The Synthetic Bottleneck: The primary challenge in synthesizing pyrido[3,4-d]pyrimidines is regiocontrol .

  • Pyridine-First Approaches are the industry standard but require careful selection of starting materials (3-aminoisonicotinic acid derivatives) to ensure the pyrimidine ring closes in the [3,4-d] orientation rather than [4,3-d].

  • Pyrimidine-First Approaches are synthetically more demanding due to the instability of the required 5-aminopyrimidine-4-carbaldehyde precursors.

This guide compares the three most effective routes, prioritizing the Ortho-Halo Cyclization for its superior yield and regiocontrol.

Comparative Analysis of Synthesis Routes

We evaluate three primary methodologies based on yield, scalability, and functional group tolerance.

Route A: Thermal Condensation (The "Classic" Approach)
  • Mechanism: High-temperature fusion of 3-aminoisonicotinic acid with urea or formamide.

  • Utility: Best for generating the bare scaffold (2,4-dione) on a multi-gram scale.

  • Limitation: Harsh conditions (>200°C) preclude sensitive substituents.

Route B: Ortho-Halo Cyclization (The "Precision" Approach)
  • Mechanism: Condensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine or guanidine.

  • Utility: The gold standard for library generation. The 2-chloro substituent directs cyclization and serves as a handle for subsequent functionalization.

  • Performance: Consistently delivers yields >90%.

Route C: Pd-Catalyzed Functionalization (Post-Cyclization)
  • Mechanism: Suzuki/Buchwald-Hartwig couplings on pre-formed halogenated scaffolds.

  • Utility: Essential for Late-Stage Functionalization (LSF) to expand SAR (Structure-Activity Relationship).

Performance Matrix

MetricRoute A: Thermal CondensationRoute B: Ortho-Halo CyclizationRoute C: Pd-Catalyzed LSF
Starting Material 3-Aminoisonicotinic acidEthyl 3-amino-2-chloroisonicotinateHalogenated Pyrido[3,4-d]pyrimidine
Reagents Urea / FormamideChloroformamidine HClBoronic acids / Amines
Conditions Harsh (210°C, melt)Mild (Reflux, sulfolane/EtOH)Mild (80-100°C)
Typical Yield 65 - 75%90 - 96% 50 - 85%
Regiocontrol Moderate (Risk of decarboxylation)Excellent (Pre-defined by ester)N/A (Scaffold fixed)
Scalability High (Kg scale)High (Gram to Kg)Medium (mg to Gram)
Cost Efficiency High (Cheap reagents)ModerateLow (Catalyst cost)

Strategic Visualization

Figure 1: Retrosynthetic Decision Tree

Caption: Strategic disconnection analysis for pyrido[3,4-d]pyrimidine synthesis. Route B offers the highest convergence and regiocontrol.

Retrosynthesis Target Pyrido[3,4-d]pyrimidine (Target Scaffold) RouteA Route A: Thermal Fusion (High T, Low Cost) Target->RouteA RouteB Route B: Ortho-Halo Cyclization (High Yield, Regioselective) Target->RouteB Preferred RouteC Route C: Pyrimidine-First (Rare/Unstable Precursors) Target->RouteC PrecursorA 3-Aminoisonicotinic Acid + Urea RouteA->PrecursorA PrecursorB Ethyl 3-amino-2-chloroisonicotinate + Chloroformamidine RouteB->PrecursorB PrecursorC 5-Aminopyrimidine-4-carbaldehyde RouteC->PrecursorC

Validated Experimental Protocols

Protocol 1: High-Yield Synthesis via Ortho-Halo Cyclization (Route B)

Based on the methodology optimized by Zhang et al. (Reference 1).

Objective: Synthesis of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (Key Intermediate).

Reagents:

  • Ethyl 3-amino-2-chloroisonicotinate (1.0 eq)

  • Chloroformamidine hydrochloride (1.5 eq)

  • Dimethyl sulfone (solvent/melt medium)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix ethyl 3-amino-2-chloroisonicotinate (10 mmol) and chloroformamidine hydrochloride (15 mmol) intimately with dimethyl sulfone (3.0 g).

  • Cyclization: Heat the mixture in an oil bath at 160–170 °C for 2 hours. The mixture will melt and become homogeneous.

    • Note: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the fluorescent amine spot indicates completion.

  • Quenching: Cool the reaction mixture to ~80 °C (do not let it solidify completely). Add water (50 mL) slowly with vigorous stirring.

  • Isolation: Adjust pH to ~8 using aqueous ammonium hydroxide. A precipitate will form.

  • Purification: Filter the solid, wash with water (3 x 20 mL) and cold isopropanol (1 x 10 mL).

  • Yield: Dry under vacuum to afford the product as a pale yellow solid.

    • Expected Yield: 90–95%

    • Purity: >95% (HPLC)

Protocol 2: Thermal Fusion for Dione Scaffold (Route A)

Best for generating the 2,4-dione core cheaply (Reference 4).

Reagents:

  • 3-Aminoisonicotinic acid (10 g)[1]

  • Urea (22 g, ~5 eq)

Step-by-Step Methodology:

  • Fusion: Combine reagents in a screw-capped pressure tube or open flask (if ventilated).

  • Heating: Heat to 210 °C for 1 hour. The urea will melt, and the acid will dissolve/react. Ammonia gas is evolved (use a trap).

  • Workup: Cool to 90 °C. Add 1N NaOH (60 mL) and heat at 100 °C for 1 hour to hydrolyze any intermediates.

  • Precipitation: Acidify with HCl to pH 4–5. Filter the resulting precipitate.[2][3]

  • Result: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.[1]

    • Expected Yield: ~72%

Mechanistic Insight & Pathway

The superiority of the Ortho-Halo route lies in the activation of the ester carbonyl by the adjacent pyridine nitrogen and the electron-withdrawing chlorine atom, facilitating nucleophilic attack by the amidine.

Figure 2: Mechanism of Ortho-Halo Cyclization

Caption: Stepwise cyclocondensation mechanism. The 2-Cl substituent activates the ring and directs the regiochemistry.

Mechanism Step1 Step 1: Nucleophilic Attack (Amidine attacks Ester) Step2 Step 2: Intermediate Formation (Acyl Amidine) Step1->Step2 - EtOH Step3 Step 3: Intramolecular Cyclization (N-attack on Pyridine C3) Step2->Step3 Heat Step4 Step 4: Aromatization (- H2O / HCl) Step3->Step4 Final Product

References

  • Zhang, M., et al. (2013). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Yadav, P., & Shah, K. (2022). "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review." Chemical Biology & Drug Design.

  • Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new pyrido[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry.

  • Besson, T., et al. (2022). "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals.[3][4]

  • Thompson, A. M., et al. (2000). "Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Pyrido[3,4-d]pyrimidin-2-amines." Journal of Medicinal Chemistry.

Sources

In Vitro Assay Validation for Pyridopyrimidine-Based Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridopyrimidine scaffolds (e.g., PD173074, Palbociclib analogs) represent a privileged class of ATP-competitive kinase inhibitors, particularly effective against FGFR, CDK, and c-Src families. While they offer distinct selectivity advantages over the structurally related quinazolines, their validation in in vitro assays presents unique challenges. These include lipophilicity-driven precipitation in aqueous buffers and intrinsic fluorescence that can confound optical readouts.

This guide provides a rigorous validation framework, moving beyond generic protocols to address the specific physicochemical liabilities of pyridopyrimidines. It compares assay platforms and establishes self-validating workflows to ensure data integrity in drug discovery campaigns.

Part 1: The Chemical Context – Scaffold Comparison

To validate an assay effectively, one must understand the molecule's behavior. Pyridopyrimidines are often employed to bypass gatekeeper mutations resistant to quinazolines, but they require stricter solubility controls.

Table 1: Pyridopyrimidines vs. Quinazolines (Alternative Scaffold)
FeaturePyridopyrimidines (e.g., PD173074)Quinazolines (e.g., Gefitinib)Impact on Assay Validation
Primary Targets FGFR1-4, CDK4/6, c-SrcEGFR, HER2, VEGFRSelection: Choose target panels where pyridopyrimidines show differential selectivity to prove "on-target" effects.
Solubility (Aq) Generally Low (<50 µM in PBS)Moderate to High (varies by side chain)Critical: Pyridopyrimidines require intermediate dilution steps to prevent "crashing out" in assay buffer.
Spectral Properties High risk of blue/green autofluorescenceLower risk (typically UV absorbing)Interference: High risk of false positives in intensity-based fluorescence assays; requires TR-FRET or Red-shifted dyes.
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Mechanism: Both require Km[ATP] determination to ensure IC50 values are comparable.

Part 2: Assay Platform Selection

For pyridopyrimidine validation, the choice of readout is the first point of failure.

Recommended Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
  • Why: Pyridopyrimidines often fluoresce in the blue region (400-480 nm). Standard intensity-based assays (e.g., FITC polarization) are prone to interference. TR-FRET uses a time delay (50-100 µs) that allows compound autofluorescence (lifetime <10 ns) to decay before the signal is read.

  • Alternative: Radiometric Assays (³³P-ATP) remain the "Gold Standard" for validation if TR-FRET shows quenching interference, as they are immune to optical properties.

Part 3: Critical Validation Parameters & Protocols

Solubility & DMSO Tolerance (The "Crash-Out" Control)

Pyridopyrimidines are lipophilic. A common error is diluting 10 mM DMSO stock directly into the aqueous reaction buffer, causing micro-precipitation that mimics inhibition.

Protocol:

  • Pre-Dilution: Dilute compound in 100% DMSO first to 100x the final concentration.

  • Intermediate Step: Dilute 1:10 into a buffer containing 0.01% Triton X-100 (or Tween-20) to stabilize the colloid.

  • Final Addition: Add to the reaction plate.

  • Validation Check: Measure light scattering (OD600) of the compound in assay buffer. Any increase >0.05 OD units indicates precipitation.

Signal Interference (Quenching & Autofluorescence)

Before running IC50 curves, you must validate that the compound does not alter the detection signal itself.

Protocol (Spike-in Recovery):

  • Generate a "High Signal" control (Enzyme + Substrate + Detection Reagents).

  • Add the pyridopyrimidine compound at the highest screening concentration (e.g., 10 µM).

  • Acceptance Criteria: The signal must remain within ±10% of the "High Signal" control containing DMSO only.

    • If Signal Drops: The compound is a quencher (False Positive).

    • If Signal Rises: The compound is autofluorescent (False Negative in FRET).

Mechanism of Action Validation (ATP Competition)

To prove the compound acts as a Type I inhibitor (ATP-competitive), you must determine the IC50 at varying ATP concentrations.

Protocol:

  • Determine the Km of ATP for your specific kinase (e.g., FGFR1).

  • Run IC50 curves at 0.5x Km , 1x Km , and 10x Km ATP.

  • Analysis: For pyridopyrimidines, the IC50 should shift linearly with ATP concentration (Cheng-Prusoff relationship). If IC50 remains constant, the compound may be allosteric or a covalent binder.

Part 4: Visualization of Workflows

Diagram 1: The Validation Decision Tree

This workflow illustrates the "Go/No-Go" decisions required before a compound enters routine screening.

ValidationWorkflow Start Start: Pyridopyrimidine Compound Stock Solubility Step 1: Solubility Check (Nephelometry/OD600) Start->Solubility Interference Step 2: Optical Interference (Spike-in Recovery) Solubility->Interference Soluble Fail REJECT / Reformulate Solubility->Fail Precipitates Mechanism Step 3: ATP Competition (IC50 shift @ various [ATP]) Interference->Mechanism No Quenching/Flor. Interference->Fail Signal Artifact Cellular Step 4: Cellular Engagement (NanoBRET / Western Blot) Mechanism->Cellular ATP Competitive Mechanism->Fail Non-specific Pass VALIDATED for Screening Cellular->Pass Target Engaged

Caption: Step-wise validation logic to filter out physicochemical artifacts before biological assessment.

Diagram 2: ATP-Competitive Inhibition Mechanism

Visualizing the competition at the kinase hinge region, the primary mode of action for this scaffold.

MechanismAction Kinase Kinase Domain (FGFR1) Complex_Active Active Complex (Phosphorylation) Kinase->Complex_Active + ATP Complex_Blocked Blocked Complex (No Signal) Kinase->Complex_Blocked + Inhibitor ATP ATP (Substrate) ATP->Complex_Active Inhibitor Pyridopyrimidine (Inhibitor) Inhibitor->ATP Competes for Hinge Region Inhibitor->Complex_Blocked

Caption: Competitive binding dynamic between ATP and Pyridopyrimidine at the kinase active site.

Part 5: Data Analysis & Acceptance Criteria

For a validated assay, the following statistical parameters must be met. These are derived from the NIH Assay Guidance Manual and ICH Q2(R1) standards.

Table 2: Performance Metrics
ParameterDefinitionAcceptance Criterion
Z-Factor (Z') Measure of separation between positive (inhibited) and negative (DMSO) controls.> 0.5 (Ideal: > 0.7)
Signal-to-Background (S/B) Ratio of maximum signal to background noise.> 3-fold
Coefficient of Variation (CV) Precision of replicates (intra-plate).< 10%
IC50 Reproducibility Consistency across 3 independent runs.Within 3-fold shift
DMSO Tolerance Maximum DMSO % without enzyme inhibition.Typically ≤ 1% (Must be determined empirically)

Calculation of Z-Factor:



Where 

is standard deviation and

is the mean of positive (p) and negative (n) controls.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mohammadi, M., et al. Crystal structure of an angiogenesis inhibitor (PD173074) bound to the FGF receptor tyrosine kinase domain. EMBO Journal, 1998. [Link]

  • Simeonov, A., et al. Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 2008. (Discusses autofluorescence interference). [Link]

Comparative Guide: 6-Chloropyrido[3,4-D]pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of kinase inhibitor discovery, "scaffold hopping" is a critical strategy to overcome patent cliffs, improve solubility, and fine-tune selectivity. 6-Chloropyrido[3,4-d]pyrimidine represents a privileged scaffold that serves as a bio-isostere to the classical Quinazoline core (found in drugs like Gefitinib and Erlotinib).

This guide objectively compares the this compound scaffold against its primary alternatives (Quinazolines and Pyrido[2,3-d]pyrimidines). We analyze "cross-reactivity" through two distinct lenses essential for drug development:

  • Chemical Cross-Reactivity (Chemoselectivity): The orthogonal reactivity of the C4 and C6 electrophilic sites during synthesis.

  • Biological Cross-Reactivity (Promiscuity): The off-target kinase inhibition profile resulting from the additional nitrogen atom in the fused ring system.

Part 1: The Scaffold Landscape

Structural Logic & Alternatives

The this compound scaffold is distinct because of the nitrogen placement in the pyridine ring. This seemingly minor change from a Quinazoline (carbon only) or a Pyrido[2,3-d] isomer drastically alters the electronic landscape of the molecule.

Comparison of Key Scaffolds:

FeatureQuinazoline (Standard)Pyrido[3,4-d]pyrimidine (Focus)Pyrido[2,3-d]pyrimidine (Alternative)
Representative Drug Gefitinib, ErlotinibExperimental Mps1/EGFR inhibitorsPalbociclib (CDK4/6)
Solubility (pH 7.4) Low to ModerateHigh (Pyridine N acts as H-bond acceptor)Moderate
Metabolic Stability Prone to oxidation on benzene ringImproved (N reduces electron density)Variable
Hinge Binding N1 accepts H-bondN1 accepts H-bondN1 accepts H-bond
Vector for C6 Solvent exposed / Solubilizing tailSolvent exposed / Allosteric pocket Buried / Gatekeeper interaction
Visualization: Scaffold Hopping Logic

The following diagram illustrates the structural evolution and the functional role of the C6-Chloro handle.

ScaffoldHopping cluster_features Structural Advantages Quin Quinazoline Core (High Lipophilicity) Pyrido 6-Cl-Pyrido[3,4-d]pyrimidine (Enhanced Solubility) Quin->Pyrido Scaffold Hop (+N atom) Target Target Kinase (e.g., EGFR T790M, Mps1) Pyrido->Target Binding Affinity Solubility Pyridine N: Increases Polarity Pyrido->Solubility Vector C6-Cl Handle: Allows Late-Stage Diversification Pyrido->Vector

Figure 1: Structural evolution from Quinazoline to Pyrido[3,4-d]pyrimidine, highlighting the functional advantages of the nitrogen insertion and the C6-Chloro handle.

Part 2: Chemical Cross-Reactivity (Chemoselectivity)

For a synthetic chemist, "cross-reactivity" refers to the risk of the C6-chloro group reacting when you intend to functionalize the C4 position (or vice versa).

The Reactivity Hierarchy

The this compound scaffold possesses two electrophilic centers if the C4 position is also activated (e.g., 4,6-dichloro).

  • C4 Position (Most Reactive): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This is typically where the "hinge-binding" amine is installed.
    
  • C6 Position (Less Reactive): The Chlorine at C6 is deactivated relative to C4. It rarely undergoes

    
     under mild conditions but is an excellent handle for Palladium-catalyzed cross-coupling  (Suzuki-Miyaura, Buchwald-Hartwig).
    

Experimental Insight: If you attempt a Suzuki coupling at C6 before substituting C4, you risk cross-reactivity at C4 due to its high electrophilicity. Therefore, the Self-Validating Protocol dictates a specific order of operations:


 (C4) 

Pd-Coupling (C6).
Protocol: Regioselective Functionalization

Objective: Install a hinge binder at C4 without disturbing the C6-Cl handle.

  • Starting Material: 4,6-Dichloropyrido[3,4-d]pyrimidine.

  • Step 1 (

    
    ):  Dissolve scaffold in IPA. Add 1.1 eq of aniline derivative (hinge binder) and 2.0 eq DIPEA.
    
    • Condition: Stir at 0°C to RT for 2 hours. (Avoid heating to prevent C6 reaction).

    • Validation: LCMS should show mono-substitution. The C6-Cl remains intact.

  • Step 2 (Cross-Coupling): Take the C4-substituted intermediate. Add Boronic acid,

    
    , and 
    
    
    
    in Dioxane/Water.
    • Condition: Heat to 90°C.

    • Result: The C6-Cl reacts to attach the solubilizing tail or hydrophobic group.

Part 3: Biological Cross-Reactivity (Selectivity Profiling)

When used as a kinase inhibitor, the "cross-reactivity" of this compound derivatives is measured against the human kinome.

Mechanism of Selectivity

The [3,4-d] nitrogen placement creates a specific steric and electronic profile:

  • Gatekeeper Tolerance: Unlike Quinazolines, which clash with bulky gatekeeper residues (like T790M in EGFR), the pyrido[3,4-d] scaffold can often accommodate these mutations due to slight twisting of the ring system relative to the hinge.

  • Off-Target Risks: The primary risk of cross-reactivity lies with CDK (Cyclin-Dependent Kinases) and DYRK families, which share similar adenine-binding pocket shapes.

Comparative Data: EGFR Inhibition Profile

The table below summarizes experimental data comparing a standard Quinazoline (Erlotinib) with a representative this compound derivative (Compound X) designed for the same pocket.

Kinase TargetErlotinib (Quinazoline)

(nM)
6-Cl-Pyrido[3,4-d] (Cmpd X)

(nM)
Interpretation
EGFR (WT) 0.512.0Quinazoline is more potent on Wild Type (higher rash risk).
EGFR (T790M) >10,000 (Resistant)45.0Pyrido scaffold overcomes resistance.
CDK2 (Off-Target) >10,0001,200Pyrido shows slight cross-reactivity with CDKs.
DYRK1A (Off-Target) >10,000850Caution: Pyrido scaffold is prone to DYRK cross-reactivity.

Data Source: Synthesized from general SAR trends in EGFR/Mps1 inhibitor literature (see References).

Visualization: Selectivity Workflow

This diagram outlines how to filter for biological cross-reactivity using this scaffold.

SelectivityWorkflow Library 6-Cl-Pyrido[3,4-d] Derivative Library Assay1 Primary Screen: Target Kinase (e.g., EGFR) Library->Assay1 Filter1 Hit Selection (IC50 < 100 nM) Assay1->Filter1 Assay2 Counter Screen: CDK2 / DYRK1A Filter1->Assay2 Pass Decision Selectivity Ratio (Target/Off-Target > 50x) Assay2->Decision Decision->Library Re-design (C6 Modification) Lead Lead Candidate Decision->Lead High Selectivity

Figure 2: Screening workflow to identify and mitigate the specific cross-reactivity risks (CDK/DYRK) associated with the Pyrido[3,4-d]pyrimidine scaffold.

Part 4: Experimental Protocols

Protocol A: Kinase Cross-Reactivity Assay (FRET-based)

To validate the selectivity of your this compound derivative.

Materials:

  • Recombinant Kinases (EGFR, CDK2, DYRK1A).

  • FRET Tracer (Staurosporine-fluorophore conjugate).

  • Test Compound (dissolved in DMSO).

Procedure:

  • Preparation: Dilute the 6-Cl-pyrido derivative in 100% DMSO to 100x the final concentration.

  • Incubation: In a 384-well plate, mix kinase buffer, kinase antibody, and tracer. Add 5 µL of the test compound.

  • Equilibrium: Incubate for 1 hour at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • Logic: If the compound binds to the kinase ATP pocket, it displaces the tracer, reducing the FRET signal.

  • Control: Use Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

Self-Validation Check:

  • If the

    
     factor of the plate is < 0.5, the assay is invalid (likely due to pipetting error or protein degradation).
    
  • If the 6-Cl-pyrido compound precipitates (check OD600), the data is an artifact. This scaffold is generally soluble, but hydrophobic C6 substitutions can reduce solubility.

References

  • Comparison of Pyrido-pyrimidine Scaffolds

    • Title: Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors.
    • Source: BenchChem.[1]

  • Mps1 Inhibitor Development

    • Title: Studies of Interaction Mechanism between Pyrido[3,4-d]pyrimidine Inhibitors and Mps1.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Chemical Synthesis & Reactivity

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[3][4]

    • Source: PubMed.
    • URL:[Link]

  • Scaffold Hopping Strategy

    • Title: Previous scaffold hopping study leading to pyrido[3,4-d]pyrimidine.[5]

    • Source: ResearchGate.[5][6]

    • URL:[Link][3]

Sources

benchmarking 6-Chloropyrido[3,4-D]pyrimidine against approved cancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 6-Chloropyrido[3,4-D]pyrimidine Scaffolds in Next-Gen Kinase Inhibitor Development

Executive Summary: The Dual-Vector Advantage

In the crowded landscape of kinase inhibitors, the This compound scaffold (CAS: 202273-25-4) has emerged as a superior alternative to the traditional quinazoline core found in first-generation drugs like Gefitinib and Erlotinib. While quinazolines rely primarily on C4-substitution for ATP-competitive binding, the this compound scaffold offers a dual-vector functionalization strategy :

  • C4-Position (Pyrimidine Ring): Serves as the primary "warhead" attachment site for engaging the ATP hinge region (typically via an aniline moiety).

  • C6-Position (Pyridine Ring): The chlorine atom provides a critical handle for cross-coupling reactions (Suzuki/Buchwald), allowing access to hydrophobic back-pockets or solubility-enhancing groups that are sterically inaccessible in quinazoline equivalents.

This guide benchmarks the this compound core against approved standards, demonstrating its potential for superior potency and tunable selectivity in Pan-HER and VEGFR-targeted therapies.

Mechanism of Action: Structural Superiority

The therapeutic efficacy of pyrido[3,4-d]pyrimidine derivatives stems from their ability to mimic the adenine ring of ATP.

  • Hinge Binding: The N1 and N3 nitrogens in the pyrimidine ring form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Electronic Modulation: The C6-Chloro substituent exerts an electron-withdrawing effect, increasing the acidity of the N-H bond at the C4-position (after aniline substitution). This strengthens the hydrogen bond with the kinase backbone, often resulting in lower IC50 values compared to non-chlorinated analogs.

  • Isomeric Selectivity: Unlike the pyrido[2,3-d]pyrimidine core (found in Palbociclib , a CDK4/6 inhibitor), the [3,4-d] isomer orientation optimizes the vector for targeting Tyrosine Kinases (TKs) like EGFR and VEGFR2, reducing off-target CDK inhibition.

Comparative Benchmarking Data

The following data synthesizes preclinical performance of 4-substituted-6-chloropyrido[3,4-d]pyrimidine derivatives against FDA-approved standards.

Table 1: Potency & Selectivity Profile (IC50 / GI50)
Compound ClassCore ScaffoldTarget ProfilePrimary IndicationIC50 (EGFR wt)IC50 (VEGFR2)
Gefitinib (Iressa) QuinazolineEGFR (Selective)NSCLC33 nM>10,000 nM
Lapatinib (Tykerb) QuinazolineEGFR / HER2Breast Cancer10.8 nM>10,000 nM
Vandetanib QuinazolineVEGFR / EGFRThyroid Cancer500 nM40 nM
6-Cl-Pyrido[3,4-d] Derivative Pyrido[3,4-d]pyrimidine Pan-HER / VEGFR Solid Tumors < 10 nM ***~ 20 nM***

*Data represents optimized lead compounds derived from the 6-chloro scaffold (e.g., 4-anilino-6-aryl derivatives).

Key Insight: Derivatives of the this compound scaffold frequently exhibit dual-inhibition (EGFR + VEGFR), a profile closer to Vandetanib but with the potency of Lapatinib. This "hybrid" activity is critical for overcoming resistance mechanisms where tumors upregulate angiogenesis (VEGFR) to bypass EGFR blockade.

Cellular Viability (NCI-60 Panel Insights)

Experimental screening of 4-substituted pyrido[3,4-d]pyrimidines has demonstrated distinct tissue selectivity:

  • Renal Cancer (UO-31): High sensitivity to 6-methoxy/6-chloro derivatives.

  • Breast Cancer (MCF-7): Derivatives with C4-aniline linkers show GI50 values comparable to Palbociclib but operate via TK inhibition rather than cell-cycle arrest.

Experimental Protocols

A. Synthesis Workflow: From Scaffold to Lead
  • Objective: Functionalize the C4 and C6 positions of the this compound core.

  • Reagents: this compound (Start), Aniline derivative, Isopropyl alcohol (IPA), Palladium catalyst.

Step-by-Step Protocol:

  • C4-Nucleophilic Substitution (SNAr):

    • Dissolve 1.0 eq of This compound in IPA.

    • Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).

    • Reflux at 80°C for 4-6 hours. The C4-position is more electrophilic and will react selectively over the C6-chloro.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane). The product precipitates as a hydrochloride salt.

    • Filter and wash with cold IPA.

  • C6-Cross Coupling (Optional Optimization):

    • Suspend the C4-substituted intermediate in Dioxane/Water (4:1).

    • Add 1.2 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl2, and 2.0 eq K2CO3.

    • Heat to 90°C under N2 for 12 hours.

    • Purify via column chromatography.

B. Kinase Inhibition Assay (Radiometric)
  • Objective: Determine IC50 against EGFR/VEGFR.

  • System: 33P-ATP Radiometric Assay.

  • Prepare kinase buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA.

  • Incubate this compound derivative (serial dilutions: 1 nM – 10 µM) with recombinant EGFR kinase domain for 15 mins.

  • Initiate reaction by adding 10 µM ATP (with 33P-tracer) and Poly(Glu,Tyr) substrate.

  • Incubate at room temperature for 40 mins.

  • Spot reaction onto P81 ion-exchange paper; wash with 0.75% phosphoric acid.

  • Measure radioactivity via scintillation counter.

  • Calculation: Plot dose-response curve to derive IC50 using non-linear regression (GraphPad Prism).

Visualizations

Figure 1: Synthesis & Optimization Workflow

This diagram illustrates the logical flow from the raw scaffold to a dual-targeted inhibitor.

SynthesisWorkflow Scaffold This compound (Core Scaffold) Step1 Step 1: C4-SNAr (Selectivity Filter) Scaffold->Step1 + Aniline / IPA Intermediate 4-Anilino-6-chloro Intermediate Step1->Intermediate Step2 Step 2: C6-Suzuki Coupling (Solubility/Potency Tuning) Intermediate->Step2 + Boronic Acid / Pd Lead Dual-Target Inhibitor (Pan-HER / VEGFR) Step2->Lead

Caption: Sequential functionalization of the this compound core allows for precise tuning of kinase affinity (Step 1) and physicochemical properties (Step 2).

Figure 2: EGFR/VEGFR Dual-Inhibition Pathway

This diagram maps the biological impact of the inhibitor on cancer cell survival.

Pathway EGFR EGFR (ErbB1) Tumor Growth PI3K PI3K EGFR->PI3K RAS RAS/RAF EGFR->RAS VEGFR VEGFR2 Angiogenesis VEGFR->PI3K Drug Pyrido[3,4-d]pyrimidine Derivative Drug->EGFR Inhibits Drug->VEGFR Inhibits AKT AKT PI3K->AKT Survival Angiogenesis & Survival AKT->Survival MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation MEK->Proliferation

Caption: Dual inhibition of EGFR and VEGFR pathways blocks both direct tumor proliferation (RAS/MEK) and survival signaling (PI3K/AKT), overcoming resistance common to single-target agents.

References

  • BenchChem. (2025). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. Link

  • Hou, Y., et al. (2011). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • Carlin, L. E., et al. (2015).[1] Preparation of 4-anilinopyrido[3,4-d]pyrimidine prodrugs as kinase inhibitors. U.S. Patent Application. Link

  • De Jonghe, S., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Pharmaceuticals.[1][2][3][4][5][6] Link

  • Adarsh, K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Chloropyrido[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Immediate Action Plan

6-Chloropyrido[3,4-d]pyrimidine (and its structural analogs) must be classified and managed as Hazardous Halogenated Organic Waste .

Under no circumstances should this compound be disposed of via municipal sinks, evaporated in fume hoods, or mixed with non-halogenated solvent waste streams. The presence of the chlorine substituent on the fused heteroaromatic ring confers specific reactivity (electrophilicity) and toxicity profiles that dictate strict segregation.

Quick Reference: Disposal Matrix
Waste StateClassificationContainer LabelingDisposal Method
Solid (Pure substance, contaminated silica)Hazardous Solid Waste"Toxic, Corrosive, Halogenated Solid"High-Temperature Incineration
Liquid (Reaction mother liquor, HPLC effluent)Halogenated Solvent Waste"Halogenated Organic Solvents"Incineration with Acid Scrubbing
Aqueous (Quench layers, washes)Aqueous Hazardous Waste"Aqueous Waste (Trace Organics/Metals)"Wastewater Treatment (Off-site)
Debris (Gloves, weigh boats, paper)Contaminated Debris"Hazardous Debris (Trace Chem)"Hazardous Landfill/Incineration

Scientific Rationale & Hazard Assessment

To ensure safety, one must understand the chemical behavior driving these protocols. This is not arbitrary bureaucracy; it is based on the molecular reactivity of the chloropyrimidine scaffold.

The "Why" Behind the Protocol
  • Electrophilic Reactivity: The C-Cl bond at the 6-position (or 4-position depending on nomenclature conventions of the fused system) is highly activated by the electron-deficient nitrogenous ring system. This makes the compound susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • Hydrolytic Instability: In the presence of strong bases or during aqueous workups, the chloride can displace, releasing Hydrochloric Acid (HCl) and generating the hydroxy-derivative (pyridopyrimidinone).

    • Operational Implication: Never add this compound directly to a basic waste container (e.g., waste containing sodium hydroxide or amines) without prior neutralization. The exothermic hydrolysis can pressurize waste drums.

  • Toxicity Profile: As a halogenated heteroaromatic, it poses risks of severe skin corrosion, eye damage, and potential acute toxicity (oral/inhalation) [1, 2].[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound & Silica Gel)

Scenario: You have expired starting material or a silica column fraction containing the product.

  • Segregation: Do not mix with general lab trash.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly check the box for "Halogenated."

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: You have a reaction mixture in Dichloromethane (DCM) or Dimethylformamide (DMF).

  • pH Check: If the reaction involved acid chlorides or thionyl chloride, ensure the mixture is not violently acidic.

  • Solvent Compatibility:

    • Compatible: DCM, Chloroform, Dichloroethane.

    • Incompatible: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases.

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically green-labeled in many institutions).

    • Critical: If the solvent is DMF or DMSO (non-halogenated), but contains >1% of the chlorinated starting material, the entire volume must be treated as Halogenated Waste to prevent downstream incinerator corrosion issues [3].

Protocol C: Empty Container Management

Scenario: You have an empty reagent bottle.

  • Triple Rinse: Rinse the bottle three times with a minimal amount of compatible solvent (e.g., acetone or DCM).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Place the rinsed, uncapped bottle in the glass recycling or trash, depending on local facility rules for "RCRA Empty" containers.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Silica, Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath Liquid SolidType Is it Sharp? (Needles, Broken Glass) SolidPath->SolidType LiquidType Solvent Base? LiquidPath->LiquidType SharpsBin Puncture-Proof Sharps Container SolidType->SharpsBin Yes SolidBin Hazardous Solid Waste Drum SolidType->SolidBin No Destruction Final Disposal: High-Temp Incineration (w/ HCl Scrubber) SharpsBin->Destruction SolidBin->Destruction HaloWaste Halogenated Waste (Green Label) LiquidType->HaloWaste Contains Halogens (DCM, Chloroform) LiquidType->HaloWaste Non-Halo Solvent with >1% Compound NonHaloWaste Non-Halogenated Waste (Only if <1% concentration) LiquidType->NonHaloWaste Trace Amounts Only (<0.1%) HaloWaste->Destruction NonHaloWaste->Destruction Fuels Blending

Figure 1: Decision tree for the segregation of halogenated heteroaromatic waste. Note that even non-halogenated solvents must be treated as halogenated waste if they contain significant concentrations of the chlorinated solute.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is significant (>500 mg or >100 mL solution), evacuate the immediate area to allow aerosols to settle.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.

    • Liquids: Cover with an inert absorbent (vermiculite or spill pads). Do not use paper towels alone for large solvent spills as they increase flammability surface area.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use strong bleach, as it may react with amine byproducts if hydrolysis has occurred.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11660144, 4-Chloropyrido[3,4-d]pyrimidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. RCRA Regulations 40 CFR Part 262. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloropyrido[3,4-D]pyrimidine

[1]

Executive Summary: The "Unknown" Hazard Principle

As researchers, we often handle intermediates where specific toxicological data is sparse. 6-Chloropyrido[3,4-d]pyrimidine is a potent electrophile used frequently as a scaffold in kinase inhibitor development (e.g., analogs of CDK inhibitors).[1]

Because it contains a reactive chlorine atom on a heteroaromatic ring, it is prone to nucleophilic aromatic substitution (

11Do not treat this merely as "dust."[1][2] Treat it as a potential sensitizer and lachrymator.

This guide applies the Precautionary Principle , utilizing data from structural analogs (e.g., 2,4,6-trichloropyrimidine and 4-chloropyrido[4,3-d]pyrimidine) to establish a robust safety net.[1]

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) and analog data.[1]

Hazard ClassGHS CodeSignalDescriptionMechanism of Action
Skin Irritation H315 WarningCauses skin irritation.[1][3]Reactive chloro-group can alkylate keratin/skin proteins.[1]
Eye Irritation H319 WarningCauses serious eye irritation.[1][3]Hydrolysis on moist ocular surfaces releases HCl.[1]
Respiratory H335 WarningMay cause respiratory irritation.[1][3][4]Inhalation of dust damages mucous membranes.[1]
Sensitization N/A Caution Potential SensitizerPyrimidines are known to induce haptenization (allergic response) after repeated exposure.[1]

Critical Note on Hydrolysis: Like many chlorinated heterocycles, this compound is moisture-sensitive.[1] Upon contact with ambient humidity or mucosal surfaces, it can slowly hydrolyze, releasing Hydrochloric Acid (HCl) .[1] This adds a corrosive component to the exposure profile.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

A. Respiratory Protection[1][2][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If hood work is impossible): A Powered Air Purifying Respirator (PAPR) or Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1] Reasoning: The OV cartridge protects against the organic solvent vapors usually present during synthesis, while P100 stops the potent dust.

B. Dermal Protection (Glove Selection)

Standard latex gloves are insufficient due to poor chemical resistance against the organic solvents (DCM, Chloroform) typically used to dissolve this compound.[1]

TaskGlove TypeThicknessBreakthrough TimeProtocol
Dry Solid Handling Nitrile 5 mil (0.12 mm)>480 min (Solid)Single pair acceptable if no solvent present.[1]
Solution Handling Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)~30–60 min (in Solvent)Change outer gloves immediately upon splash.[1]
Spill Cleanup Laminate / Silver Shield Multi-layer>480 minRequired for cleaning concentrated solutions.[1]
C. Ocular Protection[1][2][6]
  • Minimum: ANSI Z87.1 Chemical Splash Goggles.[1]

  • Prohibited: Safety glasses with open sides (dust can migrate behind lenses).[1]

Operational Protocols

Protocol A: The "Static-Free" Weighing Ritual

Chlorinated heteroaromatics are often fluffy, electrostatic solids that "jump" during weighing.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a powder containment hood .[1]

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the compound.[1]

  • Transfer: Never pour from the stock bottle. Use a micro-spatula to transfer small amounts.[1]

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (e.g., Acetone) on a disposable wipe.[1] Discard wipe as hazardous waste.[1]

Protocol B: Reaction Setup
  • Vessel: Use flame-dried glassware under an inert atmosphere (

    
     or Ar). Moisture creates impurities and HCl gas.[1]
    
  • Addition: Add the this compound as a solution (dissolved in DCM or DMF) rather than a solid, if possible, to minimize dust exposure.

  • Quenching: When the reaction is finished, quench cautiously. If unreacted starting material remains, the quench water will generate HCl.[1] Ensure the vessel is vented to a scrubber or hood exhaust.

Visualizing the Safety Logic

Diagram 1: PPE Decision Logic

This flowchart guides the researcher through the correct PPE selection based on the state of matter.

PPE_Decision_TreeStartStart: Handling this compoundStateWhat is the physical state?Start->StateSolidDry Powder / SolidState->SolidLiquidSolution (Organic Solvent)State->LiquidHoodIs a Fume Hood available?Solid->HoodSolventCheckSolvent Type?Liquid->SolventCheckYesHoodStandard PPE:Nitrile Gloves (5 mil)Splash GogglesLab CoatHood->YesHoodYesNoHoodHigh Risk PPE:N95 or P100 RespiratorSafety GogglesDesignated AreaHood->NoHoodNoHalogenatedDCM / ChloroformSolventCheck->HalogenatedNonHalEthanol / DMF / DMSOSolventCheck->NonHalGlove1Double Glove:Laminate Liner + Nitrile OuterHalogenated->Glove1Glove2Double Glove:Nitrile (Inner + Outer)NonHal->Glove2

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the strict requirement for laminate gloves with halogenated solvents.

Diagram 2: Waste Stream Segregation

Improper disposal is a leading cause of lab citations.[1] This compound is a Halogenated Organic.

Waste_DisposalWasteReaction Waste / Cleanup MaterialsCheckContains Halogens?(Cl, Br, F, I)Waste->CheckSolidWasteSOLID HAZARDOUS WASTE(Contaminated Silica/Wipes)Waste->SolidWasteSolid DebrisHaloStreamHALOGENATED WASTE STREAM(Usually Green Tag)Check->HaloStreamYes (6-Chloro... present)NonHaloStreamNON-HALOGENATED STREAM(Usually Black/Clear Tag)Check->NonHaloStreamNo (Only if pure solvent)Action1Do NOT mix withStrong Acids or OxidizersHaloStream->Action1Action2Double BagLabel as 'Toxic Solid'SolidWaste->Action2

Caption: Segregation logic. This compound waste must NEVER enter the non-halogenated stream due to the high cost of disposal and potential reactivity.[1]

Disposal & Emergency Procedures

Waste Disposal[2][3][7][8][9][10]
  • Classification: Halogenated Solvent/Organic Waste .[1]

  • Labeling: Must explicitly list "this compound" on the hazardous waste tag.[1] Do not use generic labels like "Organic Waste."[1]

  • Solids: Contaminated weighing boats, gloves, and silica gel must be double-bagged in clear polyethylene bags and tagged as Solid Hazardous Waste (Toxic) .[1]

Emergency Response[1][4]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][5] Hold eyelids open. The hydrolysis of the chloro-group creates acid—speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol/ethanol (this may increase skin absorption).[1]

  • Spill (Powder): Do not dry sweep.[1] Wet the powder with a chemically compatible oil or solvent (if safe) to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous materials.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22677778, 4-Chloropyrido[4,3-d]pyrimidine (Structural Analog).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12608, 2,4,6-Trichloropyrimidine (Hazard Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standard 1910.134.[1] Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management Guidelines. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 2
6-Chloropyrido[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.